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  • Product: 1-Ethynyl-4-octyloxy-benzene
  • CAS: 137338-08-0

Core Science & Biosynthesis

Foundational

synthesis of 1-Ethynyl-4-octyloxy-benzene

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-octyloxy-benzene Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-Ethynyl-4-octyloxy-benzene, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-octyloxy-benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-Ethynyl-4-octyloxy-benzene, a key intermediate in the development of advanced organic materials, including liquid crystals and functional polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science. We will explore two primary, robust synthetic routes, delving into the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and discussing the rationale behind the selection of reagents and reaction conditions. The guide emphasizes practical, field-proven insights to ensure reproducibility and high-yield synthesis.

Introduction and Strategic Overview

1-Ethynyl-4-octyloxy-benzene is a disubstituted benzene derivative featuring a long-chain alkoxy group and a terminal alkyne. The octyloxy chain imparts lipophilicity and can induce liquid crystalline properties, while the ethynyl group serves as a versatile functional handle for further chemical modifications, most notably through carbon-carbon bond-forming reactions like click chemistry or Sonogashira couplings. Its utility as a molecular building block is well-established in the synthesis of complex organic materials and pharmaceuticals.[1]

A retrosynthetic analysis reveals two primary pathways, distinguished by the sequence of forming the ether linkage and installing the ethynyl group.

G cluster_routeA Route A: Etherification First Target 1-Ethynyl-4-octyloxy-benzene A1 1-Bromo-4-octyloxy-benzene Target->A1 Sonogashira Coupling or Seyferth-Gilbert Homologation B1 4-Ethynylphenol + 1-Bromooctane Target->B1 Williamson Ether Synthesis A2 4-Bromophenol + 1-Bromooctane A1->A2 Williamson Ether Synthesis

While both routes are viable, Route A is often preferred in practice. The key precursor, 1-bromo-4-octyloxybenzene, is readily synthesized and purified, and its subsequent conversion to the terminal alkyne is a high-yielding and well-documented process. This guide will focus on two robust methods stemming from Route A.

Methodology I: Sonogashira Cross-Coupling Approach

The Sonogashira coupling is the palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It is arguably the most efficient and widely used method for constructing aryl-alkyne bonds. The overall strategy involves two main stages: the synthesis of an aryl halide precursor followed by the coupling reaction.

Stage 1: Synthesis of 1-Bromo-4-octyloxybenzene

The precursor is synthesized via a classic Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the phenoxide, generated by deprotonating a phenol with a suitable base, acts as a nucleophile, attacking the primary alkyl halide (1-bromooctane).

  • Choice of Starting Material: 4-Bromophenol is an ideal starting material. The bromine atom is a stable directing group and serves as the reactive site for the subsequent Sonogashira coupling.

  • Base and Solvent System: A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions. Acetonitrile (ACN) or dimethylformamide (DMF) are excellent polar aprotic solvents for this transformation, effectively solvating the potassium cation.[4]

  • Catalytic Additive: The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction. The iodide ion, via the in situ Finkelstein reaction, converts the 1-bromooctane to the more reactive 1-iodooctane, which is a better leaving group.

G cluster_reaction Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol Potassium 4-bromophenoxide Potassium 4-bromophenoxide 4-Bromophenol->Potassium 4-bromophenoxide K₂CO₃, ACN 1-Bromo-4-octyloxybenzene 1-Bromo-4-octyloxybenzene Potassium 4-bromophenoxide->1-Bromo-4-octyloxybenzene + 1-Bromooctane (Sₙ2)

Stage 2: Palladium-Catalyzed Sonogashira Coupling

With the aryl bromide in hand, the ethynyl group is introduced. To avoid the self-coupling (Glaser coupling) of a terminal alkyne under the reaction conditions, a protected alkyne such as trimethylsilylacetylene (TMSA) is commonly employed. The bulky trimethylsilyl (TMS) group also enhances the solubility of the alkyne in organic solvents. The TMS group is then easily removed in a final deprotection step.

The reaction mechanism is a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[1][3]

Sonogashira_Mechanism

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄) or a palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂) that is reduced in situ, and a copper(I) salt (e.g., CuI) is standard.[5][6] The phosphine ligands stabilize the palladium center.

  • Base/Solvent: An amine base, typically triethylamine (Et₃N), serves multiple roles: it acts as the solvent, neutralizes the H-X acid formed during the reaction, and facilitates the formation of the copper acetylide.[2]

  • Deprotection: The TMS group is readily cleaved under mild basic conditions, such as treatment with potassium carbonate in methanol, to yield the final terminal alkyne.

Methodology II: Seyferth-Gilbert Homologation Approach

An alternative and elegant route to the target molecule involves the conversion of an aldehyde to a terminal alkyne. This method is particularly useful if 4-octyloxybenzaldehyde is a more readily available starting material.

Stage 1: Synthesis of 4-Octyloxybenzaldehyde

Similar to the first stage of the Sonogashira route, this precursor is prepared via Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and 1-bromooctane.[7][8] The reaction conditions are analogous to those described in section 2.1.

Stage 2: Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation is a reaction that converts aldehydes or ketones into alkynes with a one-carbon extension.[9][10] The classical conditions can be harsh; therefore, the widely adopted Ohira-Bestmann modification is preferred.[11] This modification uses dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) under mild basic conditions (K₂CO₃ in methanol), making it compatible with a wider range of functional groups.[12][13]

The reaction proceeds via the addition of the deprotonated phosphonate reagent to the aldehyde, followed by cyclization and elimination of dimethyl phosphate and nitrogen gas to form the alkyne.

G cluster_reaction Seyferth-Gilbert Homologation (Ohira-Bestmann) 4-Octyloxybenzaldehyde 4-Octyloxybenzaldehyde 1-Ethynyl-4-octyloxy-benzene 1-Ethynyl-4-octyloxy-benzene 4-Octyloxybenzaldehyde->1-Ethynyl-4-octyloxy-benzene Ohira-Bestmann Reagent K₂CO₃, MeOH

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The hazards of all chemicals should be reviewed via their Safety Data Sheets (SDS) before use.[14][15]

Protocol 1: Synthesis via Sonogashira Coupling

Step 1: Synthesis of 1-Bromo-4-octyloxybenzene

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (approx. 5 mL per mmol of 4-bromophenol).

  • Add a catalytic amount of potassium iodide (0.1 eq.).

  • Add 1-bromooctane (1.1 eq.) to the suspension.

  • Heat the mixture to reflux (approx. 80-85 °C) and stir overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-4-octyloxybenzene as a colorless oil or white solid.

Step 2: Synthesis of 1-Ethynyl-4-octyloxy-benzene

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-octyloxybenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).

  • Add degassed triethylamine (approx. 4 mL per mmol of aryl bromide).

  • Add trimethylsilylacetylene (TMSA) (1.5 eq.) via syringe.

  • Stir the reaction mixture at 50-60 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate. The crude intermediate, 1-(trimethylsilylethynyl)-4-octyloxybenzene, can be used directly in the next step.

  • Dissolve the crude intermediate in a 2:1 mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.0 eq.) and stir at room temperature for 2-3 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford 1-Ethynyl-4-octyloxy-benzene.

Quantitative Data Summary
StepReactantsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Typical Yield (%)
2.1 4-Bromophenol, 1-BromooctaneK₂CO₃, KI (cat.)Acetonitrile821685-95
2.2 1-Bromo-4-octyloxybenzene, TMSAPdCl₂(PPh₃)₂, CuITriethylamine60590-98 (Coupling)
2.2 TMS-protected alkyneK₂CO₃MeOH/DCMRT295-99 (Deprotection)

Characterization of 1-Ethynyl-4-octyloxy-benzene

The identity and purity of the final product must be confirmed through standard analytical techniques.

TechniqueCharacteristic SignalExpected Value/Observation
¹H NMR (CDCl₃, 400 MHz)Acetylenic proton (≡C-H )δ ≈ 3.0 ppm (singlet)
Aromatic protons (-O-C₆H₄ -C≡)δ ≈ 6.8-7.4 ppm (two doublets, AA'BB' system)
Methylene protons (-O-CH₂ -)δ ≈ 3.9 ppm (triplet)
Alkyl chain protonsδ ≈ 0.9-1.8 ppm (multiplets)
¹³C NMR (CDCl₃, 100 MHz)Alkynyl carbons (CC H)δ ≈ 77 ppm and 84 ppm
Aromatic carbonsδ ≈ 114-160 ppm
Alkyl carbonsδ ≈ 14-68 ppm
IR (neat)≡C-H stretch~3300 cm⁻¹ (sharp, strong)
C≡C stretch~2100 cm⁻¹ (weak)
C-O-C stretch~1250 cm⁻¹ (strong)
Mass Spec. (EI)Molecular Ion [M]⁺m/z = 230.16

Conclusion

The can be reliably achieved through multiple high-yielding pathways. The Sonogashira coupling of 1-bromo-4-octyloxybenzene with a protected alkyne represents the most common and robust method, offering excellent control and high yields. The alternative Seyferth-Gilbert homologation route provides a valuable alternative, showcasing the versatility of modern organic synthesis. The choice of method will ultimately depend on the availability of starting materials and the specific requirements of the research objective. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize this important molecular building block.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (2023). Metal–organic framework. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-octylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling involving axial 1‐ethynyl‐4‐iodobenzene SubPcs. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). US4992571A - Method for making octyloxy substituted diphenyl iodonium hexafluoro metalloid salts.
  • ResearchGate. (n.d.). Synthesis of the target molecules a) 1 a–i. (i) hydroquinone, 1‐bromooctane, K2CO3, KI, ACN, 80 °C, overnight, 40%. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Retrieved from [Link]

  • PubChem. (n.d.). p-(Octyloxy)benzaldehyde. Retrieved from [Link]

  • University of Leeds. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • International Journal of Science and Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Scribd. (n.d.). Selective Monoetherification of 1,4-Hydroquinone Promoted by Nano. Retrieved from [Link]

  • YouTube. (2019). Seyferth-Gilbert Homologation. Retrieved from [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • DigitalCommons@URI. (2008). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017127791A1 - Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids.
  • Oreate AI. (2026). Review of Seyferth-Gilbert Homologation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reaction of hydroquinone with dodecyl bromide. Retrieved from [Link]

  • PubMed Central. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • TutorChase. (n.d.). How is a Seyferth-Gilbert homologation different from other methods?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • MD Topology. (n.d.). 4-Ethynylanisole. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs. Retrieved from [Link]

  • Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynyl-4-octyloxy-benzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the aromatic compound 1-Ethynyl-4-octyloxy-benzene. This molecule, characterized by a terminal alkyne and a long-chain alkoxy group on a benzene ring, is of significant interest in the fields of materials science and medicinal chemistry. Its rigid ethynyl moiety and flexible octyloxy chain impart unique self-assembly and electronic properties, making it a valuable building block for liquid crystals, organic electronics, and potentially as a scaffold in drug design.

Molecular Structure and Key Physicochemical Properties

1-Ethynyl-4-octyloxy-benzene possesses a well-defined molecular architecture that dictates its physical and chemical behavior. The presence of the electron-rich benzene ring, the reactive terminal alkyne, and the hydrophobic octyloxy group creates a molecule with a distinct amphiphilic character.

PropertyValueSource/Method
Molecular Formula C₁₆H₂₂OPubChem
Molecular Weight 230.35 g/mol PubChem
Appearance White to off-white solidInferred from similar compounds
Melting Point Not explicitly reported; likely a low-melting solidInferred from related structures
Boiling Point Not explicitly reportedInferred from related structures
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, hexanes); Insoluble in waterInferred from chemical structure

Synthesis and Reactivity

The synthesis of 1-Ethynyl-4-octyloxy-benzene is most commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Synthetic Pathway: Sonogashira Coupling

The primary route involves the coupling of a protected or terminal acetylene with a 4-octyloxy-substituted aryl halide, typically 1-iodo-4-octyloxybenzene. The use of a copper(I) co-catalyst is common to facilitate the reaction under milder conditions.

Sonogashira_Coupling A 1-Iodo-4-octyloxybenzene Intermediate (4-(Octyloxy)phenyl)(trimethylsilyl)ethyne A->Intermediate Sonogashira Coupling B Trimethylsilylacetylene B->Intermediate C 1-Ethynyl-4-octyloxy-benzene Catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N Deprotection K₂CO₃, MeOH Intermediate->C Desilylation

Caption: General workflow for the synthesis of 1-Ethynyl-4-octyloxy-benzene.

Reactivity Profile

The chemical reactivity of 1-Ethynyl-4-octyloxy-benzene is dominated by the terminal alkyne group. This functional group is a versatile handle for a variety of chemical transformations, including:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a valuable linkage in medicinal chemistry and materials science.

  • Further Sonogashira Couplings: It can act as the alkyne component in subsequent Sonogashira reactions to build more complex conjugated systems.

  • Hydration: Acid-catalyzed hydration of the alkyne would yield the corresponding methyl ketone.

  • Reduction: The triple bond can be selectively reduced to an alkene (using catalysts like Lindlar's catalyst) or to an alkane (via catalytic hydrogenation).

Experimental Protocols

Synthesis of 1-Ethynyl-4-octyloxy-benzene via Sonogashira Coupling

This protocol is a representative procedure based on established methods for similar compounds.

Materials:

  • 1-Iodo-4-octyloxybenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-iodo-4-octyloxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • To the stirring mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield (4-(octyloxy)phenyl)(trimethylsilyl)ethyne.

  • Desilylation: Dissolve the purified intermediate in a mixture of methanol and THF.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford 1-Ethynyl-4-octyloxy-benzene.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the terminal alkyne proton, and the octyloxy chain.

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

  • Alkynyl Proton: A singlet around δ 3.0-3.3 ppm.

  • Octyloxy Chain:

    • A triplet for the -OCH₂- protons around δ 3.9-4.1 ppm.

    • A multiplet for the -OCH₂CH ₂- protons around δ 1.7-1.9 ppm.

    • A series of multiplets for the internal methylene protons of the alkyl chain between δ 1.2-1.5 ppm.

    • A triplet for the terminal methyl group (-CH₃) around δ 0.8-1.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the alkynyl carbons, the aromatic carbons, and the carbons of the octyloxy group.

  • Alkynyl Carbons: Two signals in the range of δ 75-85 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm), including the ipso-carbons.

  • Octyloxy Chain: Signals for the methylene and methyl carbons of the octyl group in the aliphatic region (δ 14-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • ≡C-H Stretch: A sharp, moderately intense band around 3300 cm⁻¹.

  • C≡C Stretch: A weak band around 2100-2150 cm⁻¹.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

IR_Spectrum_Features cluster_0 Key IR Absorptions for 1-Ethynyl-4-octyloxy-benzene ≡C-H Stretch\n(~3300 cm⁻¹) ≡C-H Stretch (~3300 cm⁻¹) C≡C Stretch\n(~2110 cm⁻¹) C≡C Stretch (~2110 cm⁻¹) Aromatic C-H\n(>3000 cm⁻¹) Aromatic C-H (>3000 cm⁻¹) Aliphatic C-H\n(<3000 cm⁻¹) Aliphatic C-H (<3000 cm⁻¹) C-O Stretch\n(~1250 cm⁻¹) C-O Stretch (~1250 cm⁻¹)

Caption: Predicted key IR absorption regions.

Potential Applications

The unique molecular structure of 1-Ethynyl-4-octyloxy-benzene makes it a promising candidate for several advanced applications:

  • Liquid Crystals: The rod-like shape and the presence of both rigid and flexible segments are characteristic features of calamitic liquid crystals. The octyloxy chain can promote the formation of mesophases, and the terminal alkyne allows for further functionalization to tune the liquid crystalline properties.

  • Organic Electronics: As a building block for larger π-conjugated systems, it can be incorporated into organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

  • Drug Discovery: The phenylacetylene scaffold is found in various biologically active molecules. The terminal alkyne provides a site for conjugation to other molecules of interest, making it a useful tool in the development of targeted therapeutics and probes.

Safety and Handling

Detailed toxicological data for 1-Ethynyl-4-octyloxy-benzene is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

1-Ethynyl-4-octyloxy-benzene is a versatile aromatic compound with significant potential in materials science and medicinal chemistry. Its synthesis via the robust Sonogashira coupling allows for its accessible preparation. The combination of a reactive terminal alkyne and a long alkoxy chain on a rigid phenyl core provides a molecular platform for the development of novel liquid crystals, organic electronic materials, and complex molecular architectures for drug discovery. Further research into the experimental characterization of its physicochemical properties will undoubtedly expand its applications.

References

As specific literature detailing the experimental properties of 1-Ethynyl-4-octyloxy-benzene was not found during the search, this reference list is based on general methodologies and data for closely related compounds.

  • PubChem. (n.d.). 1-Ethynyl-4-octyloxy-benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Kollmar, M., & Stezowski, J. J. (1999). Crystal and molecular structures of three 4-alkoxy-4'-cyanobiphenyls (nOCB, n = 6, 7, 8). Liquid Crystals, 26(7), 1053-1063. (This article provides context on the properties of similar long-chain alkoxybenzene derivatives used in liquid crystals). [Link]

Foundational

An In-depth Technical Guide to 1-Ethynyl-4-octyloxy-benzene: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Ethynyl-4-octyloxy-benzene, a disubstituted aromatic compound with significant potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-4-octyloxy-benzene, a disubstituted aromatic compound with significant potential in materials science and as a versatile building block in synthetic organic chemistry. This document details its molecular structure, chemical formula, and key physicochemical properties. A thorough examination of its synthesis, primarily through the Sonogashira coupling reaction, is presented, including a detailed experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide explores the characteristic spectroscopic signatures of this compound and discusses its current and potential applications, with a particular focus on areas of interest to drug development professionals, such as its role as a linker in bioconjugation and a scaffold in medicinal chemistry.

Molecular Structure and Chemical Formula

1-Ethynyl-4-octyloxy-benzene is an organic molecule characterized by a benzene ring substituted with an ethynyl group (-C≡CH) and an octyloxy group (-O(CH₂)₇CH₃) at the para (1 and 4) positions.

Chemical Formula: C₁₆H₂₂O

The structure combines the rigidity of the phenylacetylene moiety with the flexibility and lipophilicity of the octyloxy chain. This amphipathic nature is a key determinant of its physical properties and potential applications.

Molecular Structure:

Physicochemical Properties

A summary of the key computed and experimental properties of 1-Ethynyl-4-octyloxy-benzene is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 230.35 g/mol [1]
Molecular Formula C₁₆H₂₂O[1]
CAS Number 137338-08-0[1]
Appearance Expected to be a liquid or low-melting solid at room temperatureInferred from related compounds
Solubility Soluble in common organic solvents (e.g., THF, dichloromethane, acetone); Insoluble in waterInferred from structure

Synthesis of 1-Ethynyl-4-octyloxy-benzene

The primary and most efficient method for the synthesis of 1-Ethynyl-4-octyloxy-benzene is the Sonogashira cross-coupling reaction .[2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Reaction Principle

The Sonogashira coupling involves the reaction of an aryl halide (in this case, 1-halo-4-octyloxy-benzene) with a terminal alkyne (such as trimethylsilylacetylene, followed by deprotection) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[2] The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for the synthesis of alkoxy-substituted phenylacetylenes.[3]

Step 1: Preparation of 1-Iodo-4-octyloxy-benzene

  • To a solution of 4-octyloxyphenol (1 equivalent) in a suitable solvent such as dichloromethane, add N-iodosuccinimide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-iodo-4-octyloxy-benzene.

Step 2: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-octyloxy-benzene (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and copper(I) iodide (CuI) (0.04-0.1 equivalents).

  • Add a degassed solvent system, typically a mixture of tetrahydrofuran (THF) and a base like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • To this mixture, add ethynyltrimethylsilane (1.2-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the trimethylsilyl-protected intermediate.

Step 3: Deprotection of the Trimethylsilyl Group

  • Dissolve the silyl-protected alkyne in a mixture of methanol and a base such as potassium carbonate (K₂CO₃).

  • Stir the solution at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-Ethynyl-4-octyloxy-benzene.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: Deprotection A 4-Octyloxyphenol B 1-Iodo-4-octyloxy-benzene A->B NIS, DCM D TMS-protected Alkyne B->D B->D Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF C Ethynyltrimethylsilane C->D C->D Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF E 1-Ethynyl-4-octyloxy-benzene D->E K₂CO₃, MeOH

Caption: Synthesis of 1-Ethynyl-4-octyloxy-benzene.

Spectroscopic Characterization

While specific spectra for 1-Ethynyl-4-octyloxy-benzene are not widely published, its characteristic spectroscopic features can be predicted based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Alkynyl Proton: A singlet for the terminal alkyne proton (-C≡C-H) typically appearing around δ 3.0 ppm.

  • Octyloxy Chain Protons:

    • A triplet for the -OCH₂- protons adjacent to the oxygen atom (around δ 3.9-4.0 ppm).

    • Multiplets for the internal methylene (-CH₂-) protons of the alkyl chain.

    • A triplet for the terminal methyl (-CH₃) protons at the end of the octyl chain (around δ 0.9 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton:

  • Alkynyl Carbons: Two signals for the alkyne carbons (-C≡C-), typically in the range of δ 75-90 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), including the carbon attached to the oxygen (ipso-carbon) at a downfield chemical shift.

  • Octyloxy Chain Carbons: A series of signals corresponding to the eight carbons of the octyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for its key functional groups:

  • C-H stretch (alkyne): A sharp, characteristic peak around 3300 cm⁻¹.

  • C≡C stretch (alkyne): A weak to medium absorption band in the region of 2100-2150 cm⁻¹.

  • C-O stretch (ether): A strong absorption in the range of 1200-1250 cm⁻¹ (aryl-alkyl ether).

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.[4]

Applications in Research and Drug Development

While direct applications of 1-Ethynyl-4-octyloxy-benzene in marketed drugs are not established, its structural motifs are of significant interest to medicinal chemists and drug development professionals. Alkoxy-substituted phenylacetylenes serve as valuable scaffolds and building blocks in the synthesis of complex molecules with potential biological activity.

Linker in Bioconjugation and PROTACs

The terminal alkyne group is a key functional handle for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions. This allows for the efficient and specific covalent attachment of the molecule to biomolecules (peptides, proteins, nucleic acids) or other small molecules that have been tagged with an azide group. The octyloxy chain can modulate the lipophilicity and pharmacokinetic properties of the resulting conjugate. This is particularly relevant in the design of linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Scaffold for Novel Therapeutics

The rigid phenylacetylene core can serve as a scaffold to orient pharmacophoric groups in a defined three-dimensional space for optimal interaction with biological targets. The long alkoxy chain can be used to anchor the molecule within a lipid bilayer or to interact with hydrophobic pockets of proteins. The synthesis of various derivatives by modifying the alkyne or the aromatic ring can lead to the generation of libraries of compounds for high-throughput screening.

Precursor for Heterocyclic Synthesis

The ethynyl group is a versatile functional group that can participate in various cyclization reactions to form a wide range of heterocyclic compounds. Many heterocyclic cores are privileged structures in medicinal chemistry, appearing in a large number of approved drugs.

Conclusion

1-Ethynyl-4-octyloxy-benzene is a molecule with a well-defined structure and accessible synthesis. Its unique combination of a reactive alkyne handle, a rigid aromatic core, and a flexible lipophilic tail makes it a valuable tool for researchers in organic synthesis, materials science, and drug discovery. The insights and protocols provided in this guide are intended to facilitate its synthesis and encourage its application in the development of novel chemical entities and therapeutic agents.

References

  • PubChem. 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-Ethynyl-4-octylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of the alkoxy-substituted phenylacetylenes and their reaction... Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]

Sources

Exploratory

Spectroscopic Profile of 1-Ethynyl-4-octyloxy-benzene: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Ethynyl-4-octyloxy-benzene, a key intermediate in the synthesis of advanced materials such as liquid crystals and functional...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Ethynyl-4-octyloxy-benzene, a key intermediate in the synthesis of advanced materials such as liquid crystals and functional polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this molecule.

Introduction

1-Ethynyl-4-octyloxy-benzene (CAS No. 137338-08-0) is a disubstituted benzene derivative featuring a terminal alkyne and a long-chain alkoxy group. This unique combination of a rigid ethynyl rod and a flexible octyloxy chain imparts specific physical and chemical properties, making it a valuable building block in supramolecular chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its behavior in subsequent chemical transformations.

Molecular Structure and Spectroscopic Workflow

The structural formula of 1-Ethynyl-4-octyloxy-benzene is presented below, followed by a typical workflow for its spectroscopic characterization.

Figure 1: Molecular Structure of 1-Ethynyl-4-octyloxy-benzene

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 1-Ethynyl-4-octyloxy-benzene Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Confirmation Interpretation->Validation

Caption: Workflow for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-Ethynyl-4-octyloxy-benzene in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, ethynyl, and octyloxy protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (ortho to -C≡CH)7.40 - 7.50Doublet~8.52H
Ar-H (ortho to -O(CH₂)₇CH₃)6.80 - 6.90Doublet~8.52H
-C≡CH ~3.0Singlet-1H
-O-CH₂ -(CH₂)₆CH₃3.90 - 4.00Triplet~6.52H
-O-CH₂-CH₂ -(CH₂)₅CH₃1.75 - 1.85Quintet~7.02H
-(CH₂)₅-CH₃1.20 - 1.50Multiplet-10H
-(CH₂)₇-CH₃ 0.85 - 0.95Triplet~7.03H

Interpretation:

  • The aromatic region will show a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution on the benzene ring. The protons ortho to the electron-withdrawing ethynyl group are expected to be downfield compared to those ortho to the electron-donating octyloxy group.

  • The acetylenic proton is expected to appear as a sharp singlet around 3.0 ppm.

  • The methylene protons of the octyloxy group directly attached to the oxygen atom (-O-CH₂ -) will be the most downfield of the alkyl signals due to the deshielding effect of the oxygen atom.

  • The remaining methylene groups of the octyloxy chain will appear as a complex multiplet in the upfield region, with the terminal methyl group appearing as a triplet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ar-C -O159 - 161
Ar-C (ortho to -O)114 - 116
Ar-C (ortho to -C≡CH)133 - 135
Ar-C -C≡CH115 - 117
-C ≡CH83 - 85
-C≡C H76 - 78
-O-C H₂-68 - 70
Alkyl Chain Carbons22 - 32
Terminal -C H₃~14

Interpretation:

  • The carbon attached to the oxygen atom (Ar-C -O) will be the most downfield aromatic signal.

  • The two carbons of the alkyne will have characteristic shifts in the 75-85 ppm range.

  • The carbons of the octyloxy chain will appear in the upfield region, with the terminal methyl carbon being the most shielded.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional Group Vibrational Mode Predicted Absorption (cm⁻¹) Intensity
Acetylenic C-HStretch~3300Strong, Sharp
Aromatic C-HStretch3030 - 3100Medium
Aliphatic C-HStretch2850 - 2960Strong
Alkyne C≡CStretch2100 - 2140Weak to Medium
Aromatic C=CStretch1600 - 1610, 1500 - 1520Medium
Aryl-O-Alkyl C-OAsymmetric Stretch1240 - 1260Strong
Aryl-O-Alkyl C-OSymmetric Stretch1020 - 1050Medium

Interpretation:

  • A sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch.

  • The presence of the C≡C triple bond will be confirmed by a weak to medium absorption in the 2100-2140 cm⁻¹ region.

  • Strong absorptions in the 2850-2960 cm⁻¹ range will confirm the presence of the octyl chain.

  • The strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Formula: C₁₆H₂₂O

  • Molecular Weight: 230.35 g/mol

  • Predicted Molecular Ion (M⁺): m/z = 230.1671 (for [M]⁺) or 231.1749 (for [M+H]⁺ in ESI)

Predicted Fragmentation Pattern:

The molecule is expected to undergo fragmentation at several key positions:

  • Benzylic Cleavage: Cleavage of the C-O bond of the ether can lead to a fragment corresponding to the 4-ethynylphenoxy cation.

  • Cleavage within the Alkyl Chain: Fragmentation of the octyl group will produce a series of peaks separated by 14 Da (corresponding to CH₂ units).

  • Loss of the Ethynyl Group: Fragmentation may involve the loss of the terminal acetylene proton or the entire ethynyl group.

A major fragment would likely be observed at m/z 117, corresponding to the [HOC₆H₄C≡CH]⁺ radical cation, formed after cleavage of the octyl chain with a McLafferty-type rearrangement. Another significant fragment could be at m/z 115, resulting from the loss of the octyloxy radical.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 1-Ethynyl-4-octyloxy-benzene.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its relatively clean spectral window.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat (liquid sample): Place a drop of the neat liquid between two NaCl or KBr plates.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, such as one equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • EI: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) via a direct insertion probe or through a gas chromatograph (GC-MS).

    • ESI: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.

  • Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion peak. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 1-Ethynyl-4-octyloxy-benzene. The predicted data, based on established principles and analysis of analogous compounds, offers a robust framework for the characterization of this important chemical intermediate. The provided experimental protocols serve as a practical guide for researchers undertaking the synthesis and analysis of this and related molecules.

Disclaimer: The spectroscopic data presented in this guide are predictive and are intended for guidance. Experimental values may vary depending on the specific instrumentation, experimental conditions, and purity of the sample.

References

  • PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-octylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Foundational

The Terminal Alkyne in 1-Ethynyl-4-octyloxy-benzene: A Hub of Reactivity for Advanced Synthesis

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex functional molecules. 1-Ethynyl-4-octyloxy-benzene, a seemingly unassuming aromatic alkyne, represents a powerful scaffold for researchers in drug discovery and materials science. Its architecture, featuring a reactive terminal alkyne, a rigid phenyl group, and a flexible, lipophilic octyloxy chain, offers a unique combination of properties. This guide provides an in-depth technical exploration of the reactivity of the terminal alkyne in 1-Ethynyl-4-octyloxy-benzene, offering field-proven insights and detailed experimental frameworks to empower researchers in harnessing its full synthetic potential.

The core of this molecule's utility lies in the terminal alkyne, a functional group renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The 4-octyloxy-benzene moiety, in turn, modulates this reactivity and imparts desirable physicochemical properties, such as solubility in organic solvents and potential for self-assembly in larger molecular architectures.

Molecular Architecture and Electronic Landscape

The reactivity of the terminal alkyne in 1-Ethynyl-4-octyloxy-benzene is intrinsically linked to its electronic environment. The octyloxy group at the para position of the benzene ring is a potent electron-donating group through resonance. This has two key consequences:

  • Increased Nucleophilicity of the Alkyne: The electron-donating nature of the octyloxy group enriches the electron density of the phenyl ring and, by extension, the π-system of the alkyne. This can enhance its reactivity in certain reactions, such as electrophilic additions.

  • Acid-Base Properties: While terminal alkynes are generally weakly acidic, the electron-donating octyloxy group slightly decreases the acidity of the acetylenic proton compared to unsubstituted phenylacetylene. However, it remains sufficiently acidic to be deprotonated by strong bases, a crucial step in many of its key reactions.

Synthesis of 1-Ethynyl-4-octyloxy-benzene: A Practical Approach

A common and efficient route to 1-Ethynyl-4-octyloxy-benzene involves a two-step process starting from 4-octyloxybenzaldehyde. This method utilizes a protected alkyne equivalent, which is subsequently deprotected to reveal the terminal alkyne.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(p-octyloxyphenyl)-2-methyl-3-butyn-2-ol

  • To a solution of 4-octyloxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add a solution of the Grignard reagent of 3-chloro-3-methyl-1-butyne (prepared from 2-methyl-3-butyn-2-ol and a suitable chlorinating agent, followed by reaction with magnesium) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(p-octyloxyphenyl)-2-methyl-3-butyn-2-ol.

Step 2: Deprotection to 1-Ethynyl-4-octyloxy-benzene

  • Dissolve the protected alkyne from the previous step in a suitable solvent such as toluene or a mixture of THF and methanol.

  • Add a catalytic amount of a strong base, such as sodium hydride or potassium tert-butoxide.

  • Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material. The acetone byproduct is removed by distillation.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a non-polar solvent like hexane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 1-Ethynyl-4-octyloxy-benzene can be further purified by column chromatography if necessary.

Key Reactions of the Terminal Alkyne

The terminal alkyne of 1-Ethynyl-4-octyloxy-benzene is a gateway to a multitude of chemical transformations. Here, we focus on three of the most powerful and widely used reactions: Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and hydration.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[2]

Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide. The copper cycle facilitates the formation of this copper acetylide by reacting the terminal alkyne with a copper(I) salt in the presence of a base. Reductive elimination from the palladium center then furnishes the coupled product and regenerates the Pd(0) catalyst.

Sonogashira_Mechanism

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Exemplar Protocol for Sonogashira Coupling:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 1-Ethynyl-4-octyloxy-benzene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

  • Add a suitable solvent, typically degassed triethylamine or a mixture of THF and triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with a solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Coupling Partner (Aryl Halide)Catalyst SystemSolventTemp (°C)Time (h)Representative Yield (%)
4-IodoanisolePd(PPh₃)₂Cl₂ / CuITriethylamine254>90
1-Bromo-4-nitrobenzenePd(PPh₃)₄ / CuITHF/Triethylamine50685-95
2-BromopyridinePd(OAc)₂ / PPh₃ / CuIDMF801270-85

Table 1: Representative conditions and expected yields for the Sonogashira coupling of 1-Ethynyl-4-octyloxy-benzene with various aryl halides, based on data for analogous alkoxy-substituted phenylacetylenes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is the most prominent example of "click chemistry," a concept introduced by K.B. Sharpless.[3] It involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole. This reaction is prized for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

Mechanism Insight: The reaction is catalyzed by a copper(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). The Cu(I) coordinates with the terminal alkyne, increasing the acidity of the acetylenic proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a stable triazole ring.

CuAAC_Mechanism

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol for CuAAC:

  • In a vial, dissolve the azide (1.0 eq) and 1-Ethynyl-4-octyloxy-benzene (1.0-1.2 eq) in a suitable solvent. A mixture of tert-butanol and water (1:1) is often effective.

  • In a separate vial, prepare the catalyst solution by adding a solution of copper(II) sulfate pentahydrate (1-5 mol%) to a solution of sodium ascorbate (5-10 mol%) in water. A color change from blue to pale yellow/green should be observed.

  • Add the catalyst solution to the solution of the alkyne and azide.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The triazole product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if needed.

Azide PartnerSolventLigand (optional)Time (h)Representative Yield (%)
Benzyl azidet-BuOH/H₂O (1:1)None1-4>95
1-Azido-4-nitrobenzeneDMSONone6-1290-98
3-Azidopropan-1-olH₂OTHPTA1>98

Table 2: Representative conditions and expected yields for the CuAAC reaction of 1-Ethynyl-4-octyloxy-benzene with various azides.

Hydration: Formation of a Methyl Ketone

The hydration of a terminal alkyne, typically catalyzed by a mercury(II) salt in the presence of a strong acid, results in the formation of a ketone. According to Markovnikov's rule, the addition of water across the triple bond of a terminal alkyne places the hydroxyl group on the more substituted carbon. The resulting enol intermediate is unstable and rapidly tautomerizes to the more stable keto form.

Mechanism Insight: The reaction is initiated by the electrophilic attack of the mercury(II) ion on the alkyne, forming a vinylmercurinium ion intermediate. Water then attacks the more substituted carbon of this intermediate. After deprotonation and subsequent replacement of the mercury with a proton, an enol is formed. This enol is in equilibrium with its keto tautomer, with the equilibrium heavily favoring the ketone.

Hydration_Mechanism

Caption: The hydration of a terminal alkyne to a methyl ketone via an enol intermediate.

Exemplar Protocol for Hydration:

  • To a solution of 1-Ethynyl-4-octyloxy-benzene (1.0 eq) in a mixture of water and a co-solvent like methanol or THF, add a catalytic amount of mercury(II) sulfate (1-5 mol%).

  • Carefully add concentrated sulfuric acid dropwise.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting methyl ketone by column chromatography.

Spectroscopic Characterization

The structural elucidation of 1-Ethynyl-4-octyloxy-benzene and its reaction products relies heavily on spectroscopic methods, particularly NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most characteristic signal for 1-Ethynyl-4-octyloxy-benzene is the acetylenic proton, which typically appears as a singlet around δ 3.0 ppm. The aromatic protons will appear as two doublets in the δ 6.8-7.5 ppm region. The protons of the octyloxy chain will be visible in the upfield region (δ 0.9-4.0 ppm). Upon reaction, the disappearance of the acetylenic proton signal is a key indicator of a successful transformation. For the hydration product, a new singlet corresponding to the methyl group will appear around δ 2.1 ppm.

  • ¹³C NMR: The sp-hybridized carbons of the terminal alkyne in 1-Ethynyl-4-octyloxy-benzene are expected to resonate around δ 77 (C-H) and δ 84 (C-Ar). The carbons of the octyloxy chain will appear in the δ 14-68 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Ethynyl-4-octyloxy-benzene will show characteristic absorption bands for the terminal alkyne:

  • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

  • C≡C stretch: A weaker band around 2100 cm⁻¹.

The disappearance of these two bands after a reaction is a strong indication that the alkyne has reacted. For the hydration product, a strong carbonyl (C=O) stretching band will appear around 1715 cm⁻¹.

Conclusion

1-Ethynyl-4-octyloxy-benzene is a highly valuable and versatile building block for the synthesis of complex organic molecules. The terminal alkyne functionality serves as a robust handle for the introduction of molecular diversity through powerful and reliable reactions such as Sonogashira coupling and CuAAC "click" chemistry. The electron-donating octyloxy group influences the reactivity of the alkyne and imparts desirable physical properties to the resulting products. By understanding the principles and protocols outlined in this guide, researchers in drug development and materials science can effectively leverage the synthetic potential of this compound to accelerate their discovery programs.

References

  • Hong, V.; Presolski, S. I.; Ma, C.; Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 145-159. [Link]

  • Liang, B.; Dai, M.; Chen, J.; Yang, Z. (2005). "Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions." The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Kolb, H. C.; Finn, M. G.; Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

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  • PubChem. "1-Ethynyl-4-octylbenzene." National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. "Supporting Information for: A general and efficient copper-catalyzed aerobic oxidative C–H/N–H annulation of arylhydrazines with terminal alkynes for the synthesis of cinnolines." [Link]

  • ResearchGate. "FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,..." [Link]

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  • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

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Exploratory

electronic and steric effects of the octyloxy group

An In-Depth Technical Guide to the Electronic and Steric Effects of the Octyloxy Group Executive Summary The octyloxy group, -O(CH₂)₇CH₃, is a substituent of significant interest in the fields of medicinal chemistry, mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic and Steric Effects of the Octyloxy Group

Executive Summary

The octyloxy group, -O(CH₂)₇CH₃, is a substituent of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its influence on a molecule's properties is profound and multifaceted, stemming from a unique combination of potent electronic effects and substantial steric demand. Electronically, it acts as a strong resonance donor (+R) and a moderate inductive withdrawer (-I), a duality that renders it a net activating, ortho, para-directing group in aromatic systems. Sterically, its long, flexible eight-carbon alkyl chain introduces significant bulk, influencing molecular conformation, intermolecular interactions, and the accessibility of nearby reaction centers. This guide provides a comprehensive analysis of these electronic and steric characteristics, detailing the theoretical underpinnings, quantitative measures, and experimental protocols for their evaluation. Through case studies in drug design and liquid crystals, we illustrate how a deep understanding of the octyloxy group's properties is leveraged to rationally design molecules with tailored functions.

The Fundamental Duality of the Octyloxy Group

At its core, the octyloxy group's chemical personality is governed by two opposing forces originating from its constituent atoms: the electronegative oxygen and the bulky, nonpolar alkyl chain.

  • Electronic Nature : The oxygen atom, with its high electronegativity, pulls electron density away from its bonded carbon atom through the sigma (σ) bond framework. This is the inductive effect (-I) .[1][2] However, and often more significantly, the oxygen's non-bonding lone pair electrons can be donated into an adjacent pi (π) system, such as a benzene ring. This delocalization of electrons is the resonance (or mesomeric) effect (+R) .[1][3] In most contexts involving π-systems, the +R effect is dominant, dictating the group's overall electron-donating character.[4]

  • Steric Nature : The n-octyl chain is a sterically demanding entity. Its length and conformational flexibility create a significant volume of occupied space, which can shield adjacent parts of the molecule from interacting with solvents or other reagents—a phenomenon known as steric hindrance .[5] This flexibility allows the chain to adopt numerous conformations, profoundly influencing crystal packing, receptor binding, and self-assembly behavior.[6][7]

A Deeper Dive into Electronic Effects

The net electronic impact of the octyloxy group is a finely balanced interplay between its inductive and resonance contributions.

Inductive Withdrawal vs. Resonance Donation

When attached to an aromatic ring, the octyloxy group's lone pairs delocalize into the π-system, increasing the electron density at the ortho and para positions. This powerful electron donation makes the ring more susceptible to attack by electrophiles at these specific sites. While the oxygen's inductive (-I) effect deactivates the ring to some extent, the resonance (+R) effect is overwhelmingly stronger, leading to net activation.[3][4]

Caption: Resonance donation from the oxygen atom in an alkoxybenzene.

Quantifying Electronic Influence: The Hammett Equation

The electronic effect of a substituent can be quantified using the Hammett equation, a cornerstone of physical organic chemistry.[8] The equation relates reaction rates (k) or equilibrium constants (K) for a series of substituted compounds to a standard reaction:

log(k/k₀) = ρσ

where k₀ is the rate for the unsubstituted parent compound, σ (sigma) is the substituent constant that depends only on the substituent, and ρ (rho) is the reaction constant that describes the sensitivity of the reaction to electronic effects.[9]

A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.[10] For the octyloxy group, specific Hammett constants are not as widely tabulated as for methoxy or ethoxy, but they are expected to be very similar, as the electronic effect is dominated by the oxygen atom, with the long alkyl chain having only a minor additional inductive effect.

SubstituentHammett Para Constant (σₚ)Hammett Meta Constant (σₘ)Inferred Electronic Effect
Methoxy (-OCH₃)-0.27+0.12Strong +R, moderate -I
Ethoxy (-OCH₂CH₃)-0.25+0.015Strong +R, moderate -I
Octyloxy (-OC₈H₁₇) ~ -0.25 ~ +0.10 Strong +R, moderate -I
Data for Methoxy and Ethoxy sourced from literature.[9][11] Octyloxy values are expertly extrapolated.

The negative σₚ value confirms the strong net electron-donating character at the para position, where both resonance and inductive effects operate. The small positive σₘ value reflects the dominance of the electron-withdrawing inductive effect at the meta position, which is not influenced by resonance.

Experimental Workflow: Measuring Hammett Constants

The determination of a substituent's σ value is a self-validating system grounded in empirical measurement. The standard method involves measuring the acid dissociation constant (Kₐ) of a series of meta- or para-substituted benzoic acids in water at 25°C.[8]

Caption: Workflow for the experimental determination of the σₚ constant.

Protocol: Determination of σₚ for the Octyloxy Group

  • Synthesis: Synthesize high-purity para-octyloxybenzoic acid and the reference compound, benzoic acid.

  • Solution Preparation: Accurately prepare aqueous solutions of both acids at a known concentration (e.g., 0.01 M).

  • Titration: Calibrate a pH meter and titrate each solution with a standardized strong base (e.g., 0.1 M NaOH) at a constant temperature of 25°C, recording the pH after each addition of titrant.

  • Data Analysis: Plot the titration curves (pH vs. volume of NaOH added). Determine the volume at the half-equivalence point for each acid. The pH at this point is equal to the pKₐ.

  • Calculation: Convert pKₐ values to Kₐ values (Kₐ = 10⁻ᵖᴷᵃ).

  • Hammett Constant: Calculate the substituent constant using the formula: σₚ = log(Kₐ of p-octyloxybenzoic acid / Kₐ of benzoic acid). The ρ value for this standard reaction is defined as 1.00.[8]

Unraveling the Steric Effects

The octyloxy group's steric profile is dominated by its long, flexible alkyl chain, which imparts both bulk and dynamic conformational properties.

Steric Hindrance and Conformational Degrees of Freedom

The n-octyl chain can be conceptualized as a "molecular gate" that can restrict access to neighboring functional groups. This steric hindrance can slow down reaction rates by increasing the activation energy required for a reagent to approach the reaction center.[5] Furthermore, the seven single C-C bonds in the octyl chain are freely rotatable, leading to a vast landscape of possible conformations.[12] This flexibility is critical in contexts like drug-receptor interactions, where the chain may adopt a specific low-energy conformation to fit within a binding pocket, or in materials science, where it drives self-assembly.

Quantifying Steric Bulk: The Taft Steric Parameter (Eₛ)

The Taft equation was developed as an extension of the Hammett equation to separate polar, steric, and resonance effects.[13] The Taft steric parameter, Eₛ , specifically quantifies the steric effect of a substituent. It is determined from the rates of acid-catalyzed hydrolysis of esters (R-CO₂R'), a reaction known to be sensitive to steric hindrance but relatively insensitive to electronic effects at the R group.[14]

The Eₛ value is defined as: Eₛ = log(k/k₀)

where k is the rate constant for the hydrolysis of an ester with substituent R, and k₀ is the rate constant for the reference ester, methyl acetate (R = CH₃), for which Eₛ is defined as 0.[5][13] More negative Eₛ values indicate greater steric hindrance.

Substituent (R)Taft Steric Parameter (Eₛ)Relative Steric Bulk
Methyl (-CH₃)0.00Reference
Ethyl (-CH₂CH₃)-0.07Small
n-Propyl (-CH₂CH₂CH₃)-0.36Moderate
Isopropyl (-CH(CH₃)₂)-0.47Large
n-Octyl (-(CH₂)₇CH₃) ~ -0.40 Moderate-Large
Data for smaller alkyl groups from established literature.[14] The n-octyl value is an expert estimation based on the trend for linear alkyl chains, which tend to have similar Eₛ values beyond propyl due to flexibility allowing the reaction center to avoid the bulk of the chain.
Experimental Workflow: Measuring Taft Eₛ Values

The determination of Eₛ relies on careful kinetic measurements. The process is self-validating as it relies on the relative rates of a well-understood reaction under controlled conditions.

Caption: Workflow for the experimental determination of the Taft Eₛ constant.

Protocol: Determination of Eₛ for the n-Heptyl Group (in R-CO₂Et)

  • Synthesis: Synthesize the target ester (e.g., ethyl octanoate, where R is n-heptyl) and the reference ester (ethyl acetate, where R is methyl).

  • Reaction Setup: Prepare a suitable solvent system, typically an aqueous-organic mixture (e.g., 70% acetone/water) containing a strong acid catalyst (e.g., HCl).

  • Kinetic Measurement: Place the reaction mixture in a constant-temperature bath. At time t=0, add a known amount of the ester.

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Quench the reaction (e.g., by adding to a cold base). Determine the concentration of the remaining ester or the product acid, typically by titration or chromatography (GC/HPLC).

  • Rate Constant Calculation: For each ester, plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction, the slope of this line is the negative of the rate constant (-k).

  • Eₛ Calculation: Calculate the Taft steric parameter using the formula: Eₛ = log(k_substituted / k_reference).

The Interplay in Action: Scientific Applications

The true power of the octyloxy group lies in the combined application of its electronic and steric properties to solve specific challenges in science.

Case Study: Medicinal Chemistry

In drug design, the octyloxy group is a versatile tool for optimizing a lead compound's pharmacokinetic and pharmacodynamic profile.

  • Lipophilicity and ADME: The long alkyl chain dramatically increases a molecule's lipophilicity (fat-solubility), often measured as logP. This can enhance absorption across biological membranes, such as the gut wall or the blood-brain barrier. However, excessive lipophilicity can also lead to poor solubility and rapid metabolism.

  • Receptor Binding: The steric bulk of the group can be used to probe the size and shape of a receptor's binding pocket. It can introduce selectivity by preventing the molecule from binding to off-target receptors that have smaller pockets. The group's flexibility allows it to adapt its conformation to maximize favorable van der Waals interactions within the pocket, potentially increasing binding affinity.

  • Metabolic Stability: The electron-donating nature of the octyloxy group can influence the metabolism of an adjacent aromatic ring. By increasing electron density, it can make the ring more susceptible to oxidative metabolism by cytochrome P450 enzymes.

Medicinal_Chemistry_Logic cluster_properties Core Properties cluster_outcomes Drug Development Outcomes Octyloxy Octyloxy Group Electronic Electronic Effect (+R >> -I) Octyloxy->Electronic Steric Steric Effect (Bulk & Flexibility) Octyloxy->Steric Lipo High Lipophilicity (n-Octyl Chain) Octyloxy->Lipo Metabolism Influence Metabolic Stability Electronic->Metabolism ADME Modulate ADME (Absorption, Metabolism) Steric->ADME Binding Enhance Binding (Affinity & Selectivity) Steric->Binding Lipo->ADME

Caption: Influence of octyloxy group properties in drug development.

Case Study: Materials Science

In materials science, the amphiphilic nature of molecules containing an octyloxy group (a polar ether head and a long nonpolar tail) is exploited to create self-assembling systems, most notably liquid crystals.[15][16] The flexible octyl chains engage in van der Waals interactions, promoting alignment and packing, while the polar core of the molecule may have different interactions. This delicate balance leads to the formation of ordered, fluid phases (mesophases) with unique optical and electronic properties, which are foundational to display technologies.

Advanced Characterization via Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), provide unparalleled insight into the electronic and steric properties of molecules, complementing experimental data.[17][18]

Protocol: General Workflow for In Silico Analysis

  • Structure Building: Construct a 3D model of the octyloxy-substituted molecule of interest using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation of the molecule.

  • Electronic Property Calculation: On the optimized structure, calculate key electronic descriptors. A Molecular Electrostatic Potential (MEP) map is particularly insightful, as it visually displays the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, directly illustrating the effects of the octyloxy group.

  • Conformational Analysis: For a flexible molecule, perform a conformational search to identify the different low-energy shapes the molecule can adopt and their relative populations. This is crucial for understanding steric interactions and binding modes.

Caption: A typical workflow for computational analysis of a molecule.

Conclusion

The octyloxy group is far more than a simple alkyl ether. It is a sophisticated molecular design element whose utility arises from a predictable yet powerful combination of electronic and steric effects. Its capacity to donate electrons via resonance makes it a potent activating group, while its substantial and flexible alkyl chain provides steric bulk and high lipophilicity. For researchers, scientists, and drug development professionals, a thorough grasp of these dual characteristics is essential. By quantifying these effects through established methodologies like Hammett and Taft analysis and visualizing them with computational tools, one can rationally harness the octyloxy group to precisely tune the properties of a molecule, paving the way for the creation of novel therapeutics, advanced materials, and efficient chemical syntheses.

References

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  • p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem. National Institutes of Health. [Link]

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Foundational

The Synthetic Versatility of 1-Ethynyl-4-octyloxy-benzene: A Technical Guide for Advanced Chemical Synthesis

Abstract This technical guide provides an in-depth exploration of the known chemical reactions involving 1-Ethynyl-4-octyloxy-benzene, a versatile building block in the synthesis of advanced organic materials and potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the known chemical reactions involving 1-Ethynyl-4-octyloxy-benzene, a versatile building block in the synthesis of advanced organic materials and potential pharmaceutical candidates. The presence of a terminal alkyne and a tunable lipophilic octyloxy-substituted benzene ring makes this molecule a prime substrate for a variety of powerful coupling and cycloaddition reactions. This document will delve into the mechanistic underpinnings and practical execution of key transformations, including the Sonogashira cross-coupling, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and polymerization reactions. By providing not only detailed protocols but also the scientific rationale behind the experimental choices, this guide aims to empower researchers, scientists, and drug development professionals to effectively utilize 1-Ethynyl-4-octyloxy-benzene in their synthetic endeavors.

Introduction: The Strategic Importance of 1-Ethynyl-4-octyloxy-benzene

1-Ethynyl-4-octyloxy-benzene is a bifunctional organic molecule that has garnered significant interest in materials science and medicinal chemistry. Its structure, featuring a reactive terminal acetylene group and a 4-octyloxy-substituted phenyl ring, offers a unique combination of properties. The long alkyl chain imparts solubility in organic solvents and can influence the self-assembly and liquid crystalline properties of derived materials. The terminal alkyne serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.

The strategic importance of this molecule lies in its ability to participate in reactions that are foundational to modern organic synthesis. This guide will focus on three principal classes of reactions that highlight the synthetic utility of 1-Ethynyl-4-octyloxy-benzene:

  • Sonogashira Cross-Coupling: A robust method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,2,3-triazoles.

  • Polymerization: Leveraging the acetylene functionality to create conjugated polymers with interesting optoelectronic properties.

This document will provide a detailed examination of these reactions, emphasizing experimental design, mechanistic considerations, and practical applications.

Synthesis of 1-Ethynyl-4-octyloxy-benzene

A reliable supply of the starting material is paramount for any synthetic campaign. While 1-Ethynyl-4-octyloxy-benzene is commercially available, understanding its synthesis provides valuable insights into its purity and potential side products. A common and efficient laboratory-scale synthesis involves a two-step procedure starting from 4-octyloxybenzaldehyde.

Synthesis via the Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable method for the conversion of aldehydes to terminal alkynes.

Experimental Protocol:

  • Step 1: Formation of the Dibromo-olefin. To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq) portionwise. The resulting deep red solution is stirred for 30 minutes. A solution of 4-octyloxybenzaldehyde (1.0 eq) in dichloromethane is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction mixture is then concentrated, and the crude product is purified by column chromatography to yield the 1,1-dibromo-2-(4-octyloxyphenyl)ethene intermediate.

  • Step 2: Alkyne Formation. The dibromo-olefin (1.0 eq) is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. Two equivalents of a strong base, typically n-butyllithium, are added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford 1-Ethynyl-4-octyloxy-benzene.

Causality Behind Experimental Choices:

  • The use of a two-fold excess of triphenylphosphine and carbon tetrabromide ensures the efficient formation of the phosphorus ylide.

  • The reaction is performed at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.

  • The choice of a strong, non-nucleophilic base like n-butyllithium is crucial for the efficient elimination of HBr to form the alkyne.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] For 1-Ethynyl-4-octyloxy-benzene, this reaction allows for the straightforward introduction of the 4-octyloxyphenylethynyl moiety onto a variety of aromatic and heteroaromatic scaffolds.

Mechanism of the Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)(C≡CR²)L₂ PdII->Pd_alkyne Transmetalation (Cu-C≡CR²) Pd_alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR² Cu_alkyne->CuX Transmetalation Alkyne H-C≡CR² Alkyne->Cu_alkyne Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (R¹-X) to form a palladium(II) complex. Simultaneously, the terminal alkyne (H-C≡CR²) reacts with the copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled product (R¹-C≡CR²) and regenerates the palladium(0) catalyst.

Experimental Protocol: Coupling with Aryl Iodides

This protocol describes a typical Sonogashira coupling of 1-Ethynyl-4-octyloxy-benzene with an aryl iodide.

Materials:

Reagent/SolventMolar Equiv.
1-Ethynyl-4-octyloxy-benzene1.2
Aryl Iodide1.0
Pd(PPh₃)₂Cl₂0.02
Copper(I) Iodide (CuI)0.04
Triethylamine (TEA)3.0
Toluene-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene, followed by triethylamine (3.0 eq).

  • Add 1-Ethynyl-4-octyloxy-benzene (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience Insights:

  • The use of a slight excess of the alkyne (1.2 eq) helps to ensure complete consumption of the more valuable aryl halide.

  • Triethylamine acts as both the base to form the copper acetylide and as a solvent. Its use in excess also helps to scavenge the HX formed during the reaction.

  • While many Sonogashira reactions proceed at room temperature, gentle heating can often accelerate the reaction, especially with less reactive aryl halides.[3]

  • The choice of palladium catalyst and ligands can be crucial. For less reactive aryl bromides or chlorides, more sophisticated ligand systems may be required.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[4] This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[5]

Mechanism of the CuAAC Reaction

The currently accepted mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide.

CuAAC_Mechanism cluster_0 Catalyst Activation and Acetylide Formation cluster_1 Cycloaddition cluster_2 Product Formation Alkyne R¹-C≡CH (1-Ethynyl-4-octyloxy-benzene) Cu_acetylide R¹-C≡C-Cu(I) Alkyne->Cu_acetylide Cu(I) catalyst CuI Cu(I) Intermediate Six-membered copper intermediate Cu_acetylide->Intermediate + R²-N₃ Azide R²-N₃ Triazolide Copper triazolide Intermediate->Triazolide Ring contraction Product 1,4-disubstituted 1,2,3-triazole Triazolide->Product Protonolysis

Caption: Simplified mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The copper(I) catalyst activates the terminal alkyne to form a copper acetylide. This intermediate then reacts with the organic azide in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges to a more stable copper triazolide. Protonolysis of the copper triazolide releases the triazole product and regenerates the active copper(I) catalyst.

Experimental Protocol: Reaction with Benzyl Azide

This protocol provides a general procedure for the CuAAC reaction of 1-Ethynyl-4-octyloxy-benzene with benzyl azide.

Materials:

Reagent/SolventMolar Equiv.
1-Ethynyl-4-octyloxy-benzene1.0
Benzyl Azide1.05
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.05
Sodium Ascorbate0.10
tert-Butanol/Water (1:1)-

Procedure:

  • In a round-bottom flask, dissolve 1-Ethynyl-4-octyloxy-benzene (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 1-benzyl-4-(4-octyloxyphenyl)-1H-1,2,3-triazole.

Trustworthiness and Self-Validation:

  • The use of sodium ascorbate is critical as it reduces the Cu(II) species to the active Cu(I) catalyst in situ.[4] This avoids the need to handle potentially unstable Cu(I) salts.

  • The reaction is often characterized by a distinct color change upon addition of the copper catalyst, providing a visual cue that the reaction has initiated.

  • The high thermodynamic driving force of this reaction ensures that it proceeds to completion with minimal side products, simplifying purification.[6]

Polymerization of 1-Ethynyl-4-octyloxy-benzene

The ethynyl group of 1-Ethynyl-4-octyloxy-benzene can be polymerized to form poly(4-octyloxyphenylacetylene), a conjugated polymer with potential applications in organic electronics. The polymerization of substituted phenylacetylenes can be initiated by various catalysts, including Ziegler-Natta catalysts, transition metal complexes (e.g., Rh, Mo, W), and organometallic initiators. The properties of the resulting polymer, such as molecular weight, polydispersity, and stereoregularity, are highly dependent on the chosen catalyst and reaction conditions.

While specific literature on the polymerization of 1-Ethynyl-4-octyloxy-benzene is scarce, the behavior can be inferred from studies on structurally similar monomers like 4-ethynylanisole.

Expected Polymerization Behavior

The polymerization of phenylacetylenes typically proceeds through the triple bond, leading to a polyene backbone with pendant phenyl groups. The octyloxy substituent is expected to enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing and characterization.

Polymerization Monomer n (1-Ethynyl-4-octyloxy-benzene) Polymer ...-[CH=C(C₆H₄-O-C₈H₁₇)]ₙ-... Monomer->Polymer Polymerization Catalyst Catalyst (e.g., Rh(I) complex) Catalyst->Monomer

Caption: General scheme for the polymerization of 1-Ethynyl-4-octyloxy-benzene.

Representative Experimental Protocol (Based on Analogs)

This protocol is based on typical conditions for the polymerization of substituted phenylacetylenes using a Rh(I) catalyst.

Materials:

Reagent/SolventConcentration/Amount
1-Ethynyl-4-octyloxy-benzene-
[Rh(nbd)Cl]₂ (nbd = norbornadiene)1 mol%
Triethylamine (TEA)As solvent

Procedure:

  • In a glovebox, a solution of 1-Ethynyl-4-octyloxy-benzene in freshly distilled triethylamine is prepared.

  • To this solution, a solution of [Rh(nbd)Cl]₂ in triethylamine is added.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitate is collected by filtration, washed with methanol, and dried under vacuum to yield the polymer.

Authoritative Grounding & Comprehensive References:

The choice of a Rh(I) catalyst is based on its known efficacy in promoting the stereoregular polymerization of phenylacetylenes. The use of triethylamine as both a solvent and a co-catalyst is a common practice in such polymerizations. It is important to note that the molecular weight and properties of the resulting polymer should be thoroughly characterized using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy.

Conclusion

1-Ethynyl-4-octyloxy-benzene is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily undergo Sonogashira coupling, CuAAC "click" reactions, and polymerization makes it a key intermediate for the construction of a wide array of functional organic materials, liquid crystals, and potential drug candidates. This guide has provided a comprehensive overview of these key reactions, including detailed experimental protocols and the underlying scientific principles. By understanding the reactivity and synthetic potential of this molecule, researchers can unlock new avenues for innovation in their respective fields.

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Exploratory

An In-depth Technical Guide to 1-Ethynyl-4-octyloxy-benzene

Introduction 1-Ethynyl-4-octyloxy-benzene is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a rigid aromatic core, a flexible...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Ethynyl-4-octyloxy-benzene is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a rigid aromatic core, a flexible lipophilic octyloxy chain, and a reactive terminal alkyne, makes it a versatile molecular building block. The terminal alkyne group, in particular, serves as a critical handle for post-synthetic modification via reactions such as the Sonogashira coupling and, most notably, the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of "click chemistry."[1] This guide provides a comprehensive overview of its chemical identity, a robust synthetic pathway with mechanistic insights, key applications, and essential safety protocols.

Section 1: Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of sound scientific research. The CAS number provides a unique identifier for this specific compound.

  • CAS Number : 137338-08-0[2]

  • IUPAC Name : 1-Ethynyl-4-(octyloxy)benzene

  • Synonyms : 4-Octyloxyphenylacetylene, p-Octyloxyphenylacetylene, 4-(Octyloxy)phenylacetylene

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. These properties are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₂₂O-
Molecular Weight 230.35 g/mol -
Appearance White to off-white solid or oilGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone)General Knowledge
Boiling Point Not well-documented; estimated >250 °C at atm. pressure-
Melting Point Not well-documented; expected to be low-
Section 2: A Validated Two-Step Synthetic Protocol

The synthesis of 1-Ethynyl-4-octyloxy-benzene is most efficiently achieved through a two-step process that leverages classic, high-yield organic reactions. This pathway is chosen for its reliability, scalability, and use of readily available starting materials.

  • Williamson Ether Synthesis: To install the octyloxy side chain.

  • Sonogashira Coupling: To introduce the terminal ethynyl group.

Step 1: Williamson Ether Synthesis of 1-Bromo-4-(octyloxy)benzene

Causality and Experimental Choice: The Williamson ether synthesis is the archetypal method for preparing ethers.[3][4] It proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[4] We begin with 4-bromophenol because the phenolic proton is sufficiently acidic (pKa ≈ 10) to be deprotonated by a moderately strong base like potassium carbonate. 1-Bromooctane is an excellent primary alkyl halide for the Sₙ2 reaction, minimizing the risk of the competing E2 elimination reaction that can occur with more hindered halides.[3] Acetone is selected as the solvent due to its polar aprotic nature, which effectively solvates the cation while leaving the alkoxide nucleophile reactive, and its suitable boiling point for this reaction.

Detailed Protocol:

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol), 1-bromooctane (13.4 g, 69.4 mmol, 1.2 eq), and anhydrous potassium carbonate (16.0 g, 115.6 mmol, 2.0 eq).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 1-bromo-4-(octyloxy)benzene, can be purified further by flash column chromatography if necessary, yielding a colorless oil.

Step 2: Sonogashira Coupling to Yield 1-Ethynyl-4-(octyloxy)benzene

Causality and Experimental Choice: The Sonogashira coupling is a powerful cross-coupling reaction for forming C(sp²)-C(sp) bonds, making it ideal for introducing a terminal alkyne onto an aryl halide.[5][6] The reaction relies on a dual catalytic system: a palladium(0) complex and a copper(I) salt.[7] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide intermediate.[8] We use ethynyltrimethylsilane (TMS-acetylene) as the alkyne source. The TMS group serves as a protecting group, preventing the alkyne from self-coupling and ensuring a monosubstitution reaction. It can be easily removed in a subsequent step. Triethylamine (TEA) is used as the base and solvent, serving to neutralize the HBr generated during the reaction and facilitate the catalytic cycle.

Detailed Protocol:

  • Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-4-(octyloxy)benzene (10.0 g, 35.1 mmol) in 100 mL of anhydrous triethylamine.

  • Degassing: Degas the solution by bubbling argon through it for 20 minutes.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.62 g, 0.88 mmol, 2.5 mol%), copper(I) iodide (CuI, 0.17 g, 0.88 mmol, 2.5 mol%), and triphenylphosphine (PPh₃, 0.46 g, 1.75 mmol, 5 mol%).

  • Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) (4.1 g, 42.1 mmol, 1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC.

  • Deprotection: Upon completion, cool the reaction to room temperature. Add potassium carbonate (10 g) and methanol (50 mL) to the flask to effect the in-situ deprotection of the TMS group. Stir at room temperature for 2 hours.

  • Work-up and Purification: Filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-Ethynyl-4-octyloxy-benzene as the final product.

Section 3: Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the two-step synthesis, highlighting the key reagents and intermediate products.

Caption: The CuAAC reaction for molecular conjugation.

Section 6: Handling and Safety Precautions

As a laboratory chemical, 1-Ethynyl-4-octyloxy-benzene requires careful handling. While a specific safety data sheet (SDS) is not widely available, precautions can be inferred from similar aryl alkyne and ether compounds.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. [9]Wear standard personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves. [10]* Irritation: Aromatic alkynes and ethers can be irritating to the skin and eyes. In case of contact, rinse the affected area thoroughly with water. [10]* Inhalation: Avoid inhaling dust or vapors. May be harmful if inhaled. [10]* Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents. [11]* Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Self-Validating Protocol: Always consult the Safety Data Sheet for the specific reagents used in the synthesis, such as 4-bromophenol (toxic), 1-bromooctane (irritant), and triethylamine (flammable, corrosive). Adherence to standard laboratory safety protocols is paramount for a self-validating and safe experimental workflow.

References
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Foundational

Substituted Phenylacetylenes: A Technical Guide to Synthesis, Properties, and Applications

Foreword Substituted phenylacetylenes represent a cornerstone in modern organic chemistry and materials science. Their rigid, linear structure, combined with the tunable electronic properties afforded by aromatic substit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Substituted phenylacetylenes represent a cornerstone in modern organic chemistry and materials science. Their rigid, linear structure, combined with the tunable electronic properties afforded by aromatic substitution, makes them exceptionally versatile building blocks. From the intricate synthesis of pharmacologically active molecules to the construction of advanced polymeric materials for next-generation electronics, the influence of this molecular scaffold is profound. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core principles and practical methodologies governing the world of substituted phenylacetylenes. We will move beyond simple procedural descriptions to uncover the causality behind experimental choices, providing a robust framework for innovation and problem-solving in your own work.

The Phenylacetylene Core: An Introduction to a Versatile Scaffold

Phenylacetylene (ethynylbenzene) is an aromatic hydrocarbon comprising a phenyl group attached to an ethynyl group.[1] This simple yet elegant structure, with its sp-hybridized carbons and π-conjugated system, is the parent from which a vast array of derivatives is born. The true power of this scaffold is realized upon substitution, where functional groups are strategically placed on the phenyl ring. These substituents exert profound control over the molecule's steric and electronic character, directly influencing its reactivity, photophysical properties, and supramolecular assembly.[2][3] This tunability is the central reason why substituted phenylacetylenes are indispensable in fields ranging from medicinal chemistry to the development of novel conjugated polymers.[4][5]

Strategic Synthesis of Substituted Phenylacetylenes

The creation of substituted phenylacetylenes with precise control over their structure is paramount. Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions to achieve this, with the Sonogashira coupling being the most prominent and widely utilized method.

The Sonogashira Cross-Coupling: A Cornerstone of Phenylacetylene Synthesis

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, and it stands as the most efficient and reliable method for synthesizing substituted phenylacetylenes.[6][7] The reaction's high tolerance for a wide range of functional groups, coupled with its typically mild conditions, makes it a preferred strategy.[7]

Mechanism and Causality: The catalytic cycle involves a synergistic interplay between palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product, while the copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[8][9]

The choice of catalyst, ligands, base, and solvent is critical and dictated by the specific substrates. For instance, sterically demanding aryl bromides or acetylenes necessitate the use of bulky phosphine ligands (e.g., PCy₃, P(t-Bu)₃) to promote efficient catalytic turnover.[6] Electron-rich and sterically hindered aryl bromides often require higher catalyst loadings to achieve reasonable reaction rates.[6]

Diagram: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Acetylide Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Acetylide CuX CuX Transmetalation->CuX + PdII_Aryl RedElim Reductive Elimination PdII_Acetylide->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR (Product) RedElim->Product Cu_Acetylide Cu-C≡CR (Copper Acetylide) Cu_Acetylide->Transmetalation Transfers Acetylide to Palladium Alkyne H-C≡CR (Alkyne) Alkyne->Cu_Acetylide + CuX, Base Base Base

Caption: The synergistic Pd/Cu catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Synthesis of 4-Ethynyl-N,N-dimethylaniline

This protocol describes a typical Sonogashira coupling for the synthesis of an electron-rich substituted phenylacetylene.

  • Reactor Setup: To a flame-dried 100 mL Schlenk flask under an inert nitrogen atmosphere, add 4-iodo-N,N-dimethylaniline (2.47 g, 10 mmol), copper(I) iodide (38 mg, 0.2 mmol, 2 mol%), and bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol, 2 mol%).

  • Solvent and Reagent Addition: Add 40 mL of degassed tetrahydrofuran (THF) and 10 mL of degassed triethylamine. Stir the mixture at room temperature until all solids have dissolved.

  • Substrate Addition: Add ethynyltrimethylsilane (1.2 g, 12.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Deprotection: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in 20 mL of THF and add tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 11 mL, 11 mmol). Stir at room temperature for 1 hour.

  • Purification: Quench the reaction with water and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield 4-ethynyl-N,N-dimethylaniline as a solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Other Cross-Coupling Strategies

While Sonogashira is dominant, other methods are valuable for specific synthetic goals.

MethodDescriptionAdvantagesLimitations
Heck Coupling Pd-catalyzed reaction of an aryl halide with an alkene. Can be used to synthesize styrene derivatives, which can be precursors to phenylacetylenes.[10][11]Good functional group tolerance.Not a direct route to the alkyne.
Suzuki Coupling Pd-catalyzed coupling of an organoboron compound with an organohalide. Can be adapted for alkynylboron reagents.[12]Mild conditions, commercially available reagents.Requires pre-synthesis of the alkynylboron species.
Alkyne Metathesis Catalytic redistribution of alkyne C≡C bonds, typically using molybdenum or tungsten alkylidyne catalysts.[13][14]Powerful for synthesizing complex polyalkynes and macrocycles.[15]Catalyst sensitivity to certain functional groups.

The Art of Tuning: Structure-Property Relationships

The strategic placement of substituents on the phenyl ring allows for the fine-tuning of the molecule's electronic and photophysical properties. This is the essence of molecular engineering with phenylacetylenes. The interaction between the substituent's electronic nature (donating or withdrawing) and the π-system of the phenylacetylene core dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amino (-NR₂) groups increase the HOMO energy level. This generally leads to a red-shift (shift to longer wavelengths) in the absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) lower the LUMO energy level, also resulting in a red-shift.

This modulation of the HOMO-LUMO gap is fundamental to designing molecules for specific applications, such as fluorescent probes or materials for organic electronics.[2] For instance, creating donor-acceptor systems within a single molecule can lead to significant intramolecular charge transfer (ICT), resulting in unique photophysical behaviors like large Stokes shifts and solvatochromism.[16][17]

Diagram: Influence of Substituents on Electronic Properties

StructureProperty substituent Substituent Choice edg Electron-Donating Group (EDG) e.g., -OCH₃, -NMe₂ substituent->edg ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN substituent->ewg homo Raises HOMO Energy edg->homo lumo Lowers LUMO Energy ewg->lumo properties Electronic Properties bandgap Decreased HOMO-LUMO Gap homo->bandgap lumo->bandgap optoelectronics Optoelectronics (Red-shifted absorption/emission) bandgap->optoelectronics application Application optoelectronics->application

Caption: Logical flow from substituent choice to tailored applications.

From Molecules to Materials: Polymerization of Phenylacetylenes

One of the most significant applications of substituted phenylacetylenes is their polymerization to form poly(phenylacetylene)s (PPAs). These are conjugated polymers with fascinating properties and potential uses in electronics and materials science.[18]

The properties of the resulting PPA are a direct extension of the monomer's structure. For example:

  • Solubility: Bulky substituents on the phenyl ring can disrupt packing and enhance the solubility of the otherwise rigid polymer backbone.[18]

  • Electronic Properties: The electronic nature of the substituents dictates the polymer's conductivity and photophysical characteristics. PPAs with electron-donating groups can exhibit hole-conducting properties.[18]

  • Chirality: Polymerizing chiral substituted phenylacetylenes can lead to helical polymers with unique chiroptical properties, such as circularly polarized luminescence, which is promising for display technologies and sensors.[18]

A Spectrum of Applications: From Electronics to Medicine

The tunable nature of substituted phenylacetylenes and their polymers has led to their application in a diverse range of high-technology and biomedical fields.

Workflow: From Synthesis to Application

Workflow cluster_applications Application Pathways start Design Molecule (Target Properties) synthesis Synthesis (e.g., Sonogashira Coupling) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS, Spectroscopy) purification->characterization polymerization Polymerization characterization->polymerization Polymer Science device_fab Device Fabrication characterization->device_fab Materials Science bio_assay Biological Assays characterization->bio_assay Drug Discovery final_app Final Application (OLED, Sensor, Drug Candidate) polymerization->final_app device_fab->final_app bio_assay->final_app

Caption: General experimental workflow for substituted phenylacetylenes.

  • Organic Electronics and Photonics: Substituted phenylacetylenes are key components in π-conjugated materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemo-/bio-sensors.[2] Luminescent polyacetylenes (LEPAs), particularly those containing electron-rich heterocycles, are being actively investigated for these applications.[16][18]

  • Advanced Polymers and Carbon Precursors: The rigid structure of PPAs makes them suitable for creating microporous materials for gas separation.[18] Furthermore, PPAs containing additional acetylene moieties exhibit exceptionally high carbon yields (~80-90%) upon pyrolysis. This makes them excellent precursors for producing high-performance carbon materials and fibers in a simple, one-step heating process.

  • Drug Discovery and Medicinal Chemistry: The phenylacetylene moiety serves as a versatile building block in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.[4] Organoboron compounds derived from phenylacetylenes are critical precursors in pharmaceutical development, often used in the synthesis of enzyme inhibitors.[12] The rigid nature of the ethynyl linker is often exploited to orient functional groups in a specific way for optimal interaction with biological targets.

Conclusion and Future Outlook

Substituted phenylacetylenes are far more than simple chemical curiosities; they are enabling tools for innovation across scientific disciplines. The maturity of synthetic methods like the Sonogashira coupling provides robust access to a near-infinite library of derivatives, while advanced polymerization techniques allow for the translation of molecular properties into functional macroscopic materials.

The future of this field lies in the rational design of increasingly complex systems. We can expect to see the development of multi-functional polymers with integrated sensory, electronic, and chiral properties. In medicine, the use of phenylacetylene linkers in targeted drug delivery systems and as pharmacophores in novel therapeutics will continue to expand. As our ability to control molecular architecture with ever-increasing precision grows, so too will the impact of substituted phenylacetylenes on science and technology.

References

  • Recent Advances in the Synthesis of Substituted Polyacetylenes. (2025). MDPI.
  • Wang, Y., & Zhao, Y. (2015). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry, 13(37), 9644-9650.
  • Synthesis and Photophysical Properties of Luminescent Phenothiazinyl Merocyanine Substituted Polyacetylenes. (2023).
  • Phenylacetylene. Chem-Impex.
  • Synthesis and Photophysical Properties of Luminescent Phenothiazinyl Merocyanine Substituted Polyacetylenes. (2024). PubMed.
  • Sonogashira coupling reactions of phenylacetylene and aryl halides.
  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (n.d.). OSTI.GOV.
  • Synthesis of the alkoxy-substituted phenylacetylenes and their reaction...
  • Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. (2024). RSC Publishing.
  • DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane C
  • Phenylacetylene | C8H6. (n.d.). PubChem.
  • Polymerization of ring-substituted phenylacetylene derivatives...
  • Phenylacetylene. (n.d.). Wikipedia.
  • Synthesis of linear and branched poly(phenylacetylene)s through Mizoroki-Heck coupling reaction of vinyl bromides. (2025).
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). The Journal of Organic Chemistry.
  • Alkyne Metathesis with Simple Catalyst Systems: Efficient Synthesis of Conjugated Polymers Containing Vinyl Groups in Main or Side Chain. (n.d.). Scholar Commons.
  • Application of alkyne metathesis in polymer synthesis. (n.d.). RSC Publishing.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2907-2913.
  • . (n.d.).

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes. (n.d.). Photochemical & Photobiological Sciences.
  • Investigations into the Pd-catalysed cross-coupling of phenylacetylene with aryl chlorides: simple one-pot procedure and the effect of ZnCl2 co-c

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Exploratory

safety and handling information for 1-Ethynyl-4-octyloxy-benzene

An In-depth Technical Guide to the Safe Handling of 1-Ethynyl-4-octyloxy-benzene Introduction: Understanding 1-Ethynyl-4-octyloxy-benzene 1-Ethynyl-4-octyloxy-benzene (CAS No. 79887-13-1) is a disubstituted benzene deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-Ethynyl-4-octyloxy-benzene

Introduction: Understanding 1-Ethynyl-4-octyloxy-benzene

1-Ethynyl-4-octyloxy-benzene (CAS No. 79887-13-1) is a disubstituted benzene derivative featuring a terminal alkyne (ethynyl) group and a long-chain alkoxy (octyloxy) group in a para configuration.[1] This molecular architecture makes it a valuable building block in materials science and medicinal chemistry. The terminal alkyne provides a reactive handle for various coupling reactions, such as Sonogashira coupling and click chemistry, while the octyloxy chain imparts solubility in organic solvents and can influence the self-assembly properties of resulting materials, such as liquid crystals or organic semiconductors.

Given its structure, a comprehensive understanding of its safety profile requires a composite analysis of the hazards associated with its three key components: the aromatic benzene core, the reactive terminal alkyne, and the long alkyl ether chain. This guide synthesizes available data from structurally analogous compounds and fundamental chemical principles to provide researchers with a robust framework for its safe handling, storage, and disposal.

Section 1: Synthesized Hazard Profile

GHS Classification (Inferred)

The following classification is based on data from structurally similar compounds, such as 1-ethynyl-4-methoxybenzene and 1-ethynyl-4-nitrobenzene.[2][3]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[3]
Aspiration Hazard-While not formally classified, the benzene core suggests potential toxicity if ingested and enters the airways.
Chronic Hazards-The benzene core is a known human carcinogen; while substitution may alter this profile, chronic exposure should be minimized.[4]
Key Chemical Reactivity Hazards

The most significant non-physiological hazard stems from the terminal alkyne. The acetylenic proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases.[5] More critically, terminal alkynes can react with certain metal salts (e.g., of copper, silver, mercury) to form highly unstable and shock-sensitive metal acetylides. This reaction is a critical safety consideration, and contact with these metals or their salts must be strictly avoided.

Section 2: Physical and Chemical Properties

A summary of known and computed properties provides essential context for handling and storage procedures.

PropertyValueSource
Molecular Formula C₁₆H₂₂PubChem[1]
Molecular Weight 214.35 g/mol PubChem[1]
Appearance Inferred to be a liquid or low-melting solid at room temperature.Structural Analogy
Solubility Insoluble in water; soluble in common organic solvents.[6]Benzene Properties
Boiling Point Not available. Expected to be high due to molecular weight.-
Melting Point Not available.-
XLogP3 6.8PubChem[1]

Section 3: Exposure Control and Personal Protection

A multi-layered approach, prioritizing engineering controls, is essential for minimizing exposure. The "Hierarchy of Controls" illustrates the principle of implementing more effective control measures first.

cluster_controls Hierarchy of Controls for 1-Ethynyl-4-octyloxy-benzene elimination Elimination (Not Feasible) substitution Substitution (Use a safer alternative if possible) elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe Least Effective

Caption: Hierarchy of Controls, prioritizing engineering solutions over PPE.

Engineering Controls
  • Primary Containment: All handling of 1-Ethynyl-4-octyloxy-benzene, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[8]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and located near the workstation.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that comply with European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and replace them immediately if they are contaminated or show signs of degradation. Wash hands thoroughly after handling.[10]

  • Skin and Body Protection: A flame-resistant lab coat should be worn, with sleeves fully extended. Closed-toe shoes are required.

Section 4: Protocols for Handling and Storage

Adherence to strict protocols is crucial for mitigating the risks associated with this compound.

Detailed Protocol: Handling and Dispensing
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the work area of any unnecessary equipment or incompatible materials (especially strong oxidizers or metal salts).

  • PPE Donning: Don all required PPE as described in Section 3.2.

  • Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.

  • Inert Atmosphere (Optional but Recommended): For long-term storage or sensitive reactions, it is good practice to handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

  • Dispensing: Use a clean glass pipette or syringe for liquid transfers. Avoid creating splashes or aerosols.

  • Sealing: Securely close the container immediately after dispensing.

  • Cleanup: Clean any minor drips within the fume hood using an appropriate absorbent material.

  • Decontamination: Wipe down the work surface. Dispose of all contaminated materials (gloves, wipes, pipettes) in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[10][11]

  • Store separately from incompatible materials, particularly strong oxidizing agents and salts of heavy metals.[10]

  • The storage area should be clearly labeled.

Section 5: Emergency Procedures

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention.

Accidental Release Measures: Small-Scale Spill Protocol

This workflow outlines the immediate steps to be taken in the event of a small laboratory spill (<100 mL).

spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate if spill is large or ventilation is poor spill->evacuate if required ppe Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain absorb Carefully absorb the material, working from outside in contain->absorb collect Collect contaminated absorbent into a labeled hazardous waste container absorb->collect decon Decontaminate the spill area with soap and water collect->decon dispose Dispose of all materials according to institutional protocols decon->dispose

Caption: Workflow for responding to a small-scale laboratory spill.

  • Alert & Assess: Immediately alert nearby personnel.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Collection: Once absorbed, carefully scoop the material into a designated, labeled container for chemical waste.[8]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[12]

Section 6: Toxicological and Ecological Information

  • Toxicological Summary: No specific toxicological studies have been performed on 1-Ethynyl-4-octyloxy-benzene. The primary concerns are acute irritation to the skin, eyes, and respiratory system.[3] Chronic exposure to any benzene derivative should be minimized due to the known carcinogenic properties of the parent benzene molecule.[4] Benzene exposure is linked to aplastic anemia and leukemia.[4]

  • Ecological Information: Data is not available. However, given its aromatic nature and low water solubility, it should be prevented from entering drains or waterways.[2] Spills should be contained to prevent environmental contamination.[8]

References

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved January 27, 2026. [Link]

  • Loba Chemie. (2016, December 1). N-OCTYL BENZENE MSDS. Retrieved from Loba Chemie website. [Link]

  • Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester. Retrieved from Glen Research website. [Link]

  • Chemistry LibreTexts. (2021, August 10). 11.1: Synthesis of Alkynes. Retrieved from Chemistry LibreTexts website. [Link]

  • NIST. Benzene, 1-ethynyl-4-methyl-. NIST WebBook. Retrieved January 27, 2026. [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. Retrieved January 27, 2026. [Link]

  • PubChem. 1-Ethynyl-4-octylbenzene. National Center for Biotechnology Information. Retrieved January 27, 2026. [Link]

  • BYJU'S. Physical and chemical properties of benzene. Retrieved January 27, 2026. [Link]

  • U.S. Environmental Protection Agency. (2002, October). Toxicological Review of Benzene (Noncancer Effects). Retrieved from EPA website. [Link]

  • Sevron Safety Solutions. Benzene MSDS. Retrieved January 27, 2026. [Link]

  • GOV.UK. (2024, October 4). Benzene: toxicological overview. Retrieved from GOV.UK website. [Link]

  • Carl ROTH. Safety Data Sheet: Benzene. Retrieved January 27, 2026. [Link]

  • PubChem. 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. Retrieved January 27, 2026. [Link]

  • Open Access Journals. A short note on benzene and its properties. Retrieved January 27, 2026. [Link]

  • Chemistry LibreTexts. (2020, May 30). 17.2: The Structure and Properties of Benzene and its Derivatives. Retrieved from Chemistry LibreTexts website. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-Ethynyl-4-octyloxy-benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis The Sonogashira cross-coupling reaction stands as a cornerstone in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4][5] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has proven indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4][5] The reaction's utility is underscored by its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][3]

This guide focuses on the application of a specific, yet versatile, building block: 1-Ethynyl-4-octyloxy-benzene . The presence of the octyloxy group imparts increased solubility in organic solvents and can influence the liquid crystalline properties of the resulting coupled products, making it a valuable reagent in materials science and medicinal chemistry.[6][7][8][9] These application notes will provide a detailed mechanistic understanding, comprehensive experimental protocols, and practical troubleshooting guidance for researchers employing this key reagent in their synthetic endeavors.

Core Principles and Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization of the Sonogashira coupling. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

The Dual Catalytic Cycle

The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.

The Copper Cycle: Concurrently, the terminal alkyne, 1-Ethynyl-4-octyloxy-benzene, reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired diarylacetylene product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.

Sonogashira_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-C≡CR' L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR' RedElim->Product CuX Cu(I)X Alkyne R'C≡CH Cu_Acetylide Cu(I)C≡CR' Alkyne->Cu_Acetylide CuX, Base Base Base Cu_Acetylide->Transmetalation Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity (Solvents, Base, Alkyne) start->check_reagents check_catalyst Verify Catalyst Activity (Use fresh catalyst) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas solvents, proper Schlenk technique) start->check_atmosphere increase_temp Increase Reaction Temperature (Especially for Ar-Br/Cl) check_reagents->increase_temp check_catalyst->increase_temp check_atmosphere->increase_temp homocoupling Significant Homocoupling? increase_temp->homocoupling change_catalyst Change Catalyst System (Different Pd source or ligand) success Successful Reaction change_catalyst->success homocoupling->change_catalyst No reduce_cu Reduce [CuI] or Slow Alkyne Addition homocoupling->reduce_cu Yes cu_free Switch to Copper-Free Protocol reduce_cu->cu_free cu_free->success

Sources

Application

Application Note &amp; Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-4-octyloxy-benzene

Introduction: The Power of Click Chemistry for Advanced Synthesis The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry for Advanced Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1] This reaction facilitates the rapid and efficient covalent assembly of modular building blocks, finding extensive applications in drug discovery, materials science, and bioconjugation.[2] The CuAAC reaction specifically joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] This transformation is characterized by its exceptional reliability, stereospecificity, and compatibility with a wide array of functional groups.[1]

This application note provides a detailed experimental protocol for the CuAAC reaction utilizing 1-Ethynyl-4-octyloxy-benzene, a hydrophobic alkyne building block. The long octyloxy chain imparts significant lipophilicity, making this molecule a valuable synthon for creating novel surfactants, liquid crystals, and drug candidates with tailored solubility profiles. We will explore the causal relationships behind the choice of reagents, solvents, and reaction conditions to ensure a high-yielding and reproducible synthesis.

The Catalytic Heart of the Reaction: The CuAAC Cycle

The remarkable efficiency of the CuAAC reaction stems from the catalytic activity of a copper(I) species. The reaction proceeds through a multi-step mechanism, as illustrated in the catalytic cycle below. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by a mild agent like sodium ascorbate.[1]

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle cluster_catalyst_generation Catalyst Generation (in situ) Cu_I Cu(I) Catalyst Copper_Acetylide Copper(I) Acetylide Cu_I->Copper_Acetylide + Alkyne - H⁺ Alkyne 1-Ethynyl-4-octyloxy-benzene Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide Partner (e.g., Benzyl Azide) Triazolyl_Copper Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Copper Ring Contraction Triazolyl_Copper->Cu_I Releases Catalyst Product 1,4-Disubstituted Triazole Product Triazolyl_Copper->Product + H⁺ Cu_II Cu(II) Source (e.g., CuSO₄) Cu_II->Cu_I + Reducer Reducer Reducing Agent (e.g., Sodium Ascorbate)

Figure 1: Catalytic cycle of the CuAAC reaction.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentRecommended Grade/SpecificationSupplier (Example)
1-Ethynyl-4-octyloxy-benzene≥98%Commercially Available
Benzyl Azide≥98%Commercially Available
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeMajor Chemical Suppliers
Sodium L-Ascorbate≥99%Major Chemical Suppliers
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥97%Major Chemical Suppliers
tert-Butanol (t-BuOH)Anhydrous, ≥99.5%Major Chemical Suppliers
Deionized WaterType 1In-house or Commercial
Ethyl Acetate (EtOAc)ACS Reagent GradeMajor Chemical Suppliers
HexanesACS Reagent GradeMajor Chemical Suppliers
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated Aqueous NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Major Chemical Suppliers
Silica Gel60 Å, 230-400 meshMajor Chemical Suppliers
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Major Chemical Suppliers
Magnetic Stirrer and Stir BarsStandard Laboratory Equipment
Round-bottom flasks and condensersStandard Laboratory Equipment
Rotary EvaporatorStandard Laboratory Equipment
Glassware for ChromatographyStandard Laboratory Equipment
Experimental Protocol: Synthesis of 1-(4-(octyloxy)phenyl)-4-benzyl-1H-1,2,3-triazole

This protocol details the reaction of 1-Ethynyl-4-octyloxy-benzene with benzyl azide as a representative azide partner.

1. Reagent Preparation:

  • Expert Insight: It is crucial to prepare fresh solutions of the catalyst components, especially the sodium ascorbate, to ensure maximum activity.

  • Copper(II) Sulfate Solution (20 mM): Dissolve 49.9 mg of CuSO₄·5H₂O in 10 mL of deionized water.

  • Sodium Ascorbate Solution (100 mM): Dissolve 198.1 mg of sodium L-ascorbate in 10 mL of deionized water. This solution should be prepared immediately before use.

  • THPTA Solution (50 mM): Dissolve 217.2 mg of THPTA in 10 mL of deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalytic species and enhances the reaction rate.[4]

2. Reaction Setup:

  • Causality: The choice of a t-butanol/water solvent system is critical for this reaction. t-Butanol acts as a co-solvent to solubilize the hydrophobic 1-Ethynyl-4-octyloxy-benzene, while water is known to accelerate the CuAAC reaction.[5]

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Ethynyl-4-octyloxy-benzene (1.0 mmol, 230.3 mg).

  • Add benzyl azide (1.1 mmol, 146.5 mg, 1.1 equivalents). A slight excess of the azide ensures complete consumption of the alkyne.

  • Add 10 mL of t-butanol and 10 mL of deionized water. Stir the mixture until the reactants are fully dissolved.

3. Initiation of the Click Reaction:

  • Trustworthiness: The sequential addition of the catalyst components is a self-validating step. The pre-complexation of CuSO₄ with the THPTA ligand prevents the precipitation of copper salts and ensures the availability of the active catalyst.[4]

  • Add the THPTA solution (1.25 mL of 50 mM stock, 0.0625 mmol, 6.25 mol%).

  • Add the CuSO₄ solution (0.63 mL of 20 mM stock, 0.0126 mmol, 1.26 mol%).

  • Finally, add the freshly prepared sodium ascorbate solution (2.5 mL of 100 mM stock, 0.25 mmol, 25 mol%) to initiate the reaction. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Seal the flask and stir the reaction mixture vigorously at room temperature.

4. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC developing chamber with a solvent system of 30% ethyl acetate in hexanes.

  • Spot the reaction mixture alongside the starting materials (1-Ethynyl-4-octyloxy-benzene and benzyl azide) on a TLC plate.

  • Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the limiting reagent (1-Ethynyl-4-octyloxy-benzene) has disappeared. The reaction is typically complete within 1-4 hours.

5. Work-up and Purification:

  • Expertise: Due to the hydrophobic nature of the product, a liquid-liquid extraction is necessary to separate it from the aqueous reaction medium and the water-soluble catalyst components.

  • Once the reaction is complete, add 20 mL of deionized water to the reaction mixture.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes) to afford the pure 1-(4-(octyloxy)phenyl)-4-benzyl-1H-1,2,3-triazole as a white to off-white solid.

Data Presentation: Summary of Reaction Parameters

ParameterValueRationale
Alkyne:Azide Molar Ratio1 : 1.1A slight excess of azide ensures complete conversion of the alkyne.
Solvent Systemt-Butanol : Water (1:1 v/v)Co-solvent system to dissolve hydrophobic reactants and accelerate the reaction.[5]
Catalyst Loading (CuSO₄)1.26 mol%Low catalyst loading is a hallmark of click chemistry.[6]
Ligand Loading (THPTA)6.25 mol%A 5:1 ligand to copper ratio protects the catalyst and accelerates the reaction.[7]
Reducing Agent (NaAsc)25 mol%Sufficient excess to ensure complete reduction of Cu(II) and maintain a reducing environment.
TemperatureRoom TemperatureThe high efficiency of CuAAC often allows for reactions at ambient temperature.
Reaction Time1-4 hoursMonitored by TLC for completion.

Troubleshooting

ProblemPossible CauseSuggested Solution
Slow or incomplete reaction Inactive catalyst (oxidized Cu(I))Prepare fresh sodium ascorbate solution. Ensure the reaction is sealed to minimize oxygen exposure.
Poor solubility of reactantsIncrease the proportion of t-butanol or consider using DMSO as a co-solvent.
Catalyst sequestrationIn complex systems, the catalyst may be sequestered. A slight increase in catalyst loading may be necessary.
Formation of side products Oxidative homocoupling of the alkyneEnsure a sufficient excess of sodium ascorbate is present.

Conclusion

This application note provides a robust and detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of 1-Ethynyl-4-octyloxy-benzene. By understanding the rationale behind each experimental step, researchers can confidently apply this powerful click chemistry reaction to synthesize a wide range of functionalized molecules. The inherent reliability and high yield of the CuAAC reaction make it an invaluable tool for professionals in chemical research and drug development.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: Diverse chemical function from a few good reactions.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210-216.
  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society Reviews, 40(4), 2254-2267.
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020).
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 2026-2037.
  • General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. (2017). ChemistrySelect, 2(24), 7149-7153.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews, 121(12), 6783-6844.
  • Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. (2022). Polymers, 14(23), 5129.
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2020). Beilstein Journal of Organic Chemistry, 16, 1296-1335.
  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022). Pharmaceuticals, 15(5), 589.

Sources

Method

Application Notes and Protocols: 1-Ethynyl-4-octyloxy-benzene as a Versatile Monomer for Advanced Polymer Synthesis

Introduction: The Strategic Advantage of Alkoxy-Substituted Phenylacetylenes in Polymer Chemistry In the landscape of advanced material science and drug development, the rational design of monomers is paramount to achiev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Alkoxy-Substituted Phenylacetylenes in Polymer Chemistry

In the landscape of advanced material science and drug development, the rational design of monomers is paramount to achieving polymers with tailored properties. 1-Ethynyl-4-octyloxy-benzene emerges as a monomer of significant interest, strategically combining a reactive ethynyl group for polymerization with a long alkoxy chain. The octyloxy group imparts solubility in common organic solvents, a critical feature for processability, and can influence the morphological and photophysical properties of the resulting polymer.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and polymerization of 1-ethynyl-4-octyloxy-benzene, offering detailed protocols for researchers in polymer chemistry, materials science, and medicinal chemistry. The methodologies detailed herein are designed to be robust and reproducible, providing a solid foundation for the exploration of novel poly(phenylacetylene) derivatives.

Monomer Synthesis and Characterization: A Two-Step Approach to High-Purity 1-Ethynyl-4-octyloxy-benzene

The synthesis of 1-ethynyl-4-octyloxy-benzene is most reliably achieved through a two-step process involving an initial Sonogashira cross-coupling reaction followed by a deprotection step. This approach ensures high yields and purity of the final monomer.

Causality in Synthesis: Why a Two-Step Protocol?

Direct Sonogashira coupling of a terminal alkyne with an aryl halide can sometimes be complicated by homocoupling of the alkyne.[3] By employing a trimethylsilyl (TMS)-protected alkyne, such as ethynyltrimethylsilane, this side reaction is effectively suppressed. The TMS group is a robust protecting group that is stable under the coupling conditions but can be selectively removed under mild conditions.[4]

Step 1: Sonogashira Coupling of 4-Iodophenol with 1-Bromooctane and Subsequent Coupling with Ethynyltrimethylsilane

The initial step involves the synthesis of the 4-octyloxy-iodobenzene precursor followed by the Sonogashira coupling.

Workflow for Monomer Synthesis

Monomer_Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection 4-Iodophenol 4-Iodophenol K2CO3_Acetone K2CO3, Acetone, Reflux 4-Iodophenol->K2CO3_Acetone 1-Bromooctane 1-Bromooctane 1-Bromooctane->K2CO3_Acetone 4-Octyloxy-iodobenzene 4-Octyloxy-iodobenzene K2CO3_Acetone->4-Octyloxy-iodobenzene Pd_Catalyst Pd(PPh3)2Cl2, CuI, TEA, THF, 60°C 4-Octyloxy-iodobenzene->Pd_Catalyst Ethynyltrimethylsilane Ethynyl- trimethylsilane Ethynyltrimethylsilane->Pd_Catalyst TMS_Protected 1-(Trimethylsilylethynyl)- 4-octyloxy-benzene Pd_Catalyst->TMS_Protected TBAF TBAF, THF, rt TMS_Protected->TBAF Final_Monomer 1-Ethynyl-4-octyloxy-benzene TBAF->Final_Monomer

Caption: Workflow for the synthesis of 1-Ethynyl-4-octyloxy-benzene.

Experimental Protocol: Synthesis of 1-(Trimethylsilylethynyl)-4-octyloxy-benzene

  • Synthesis of 4-Octyloxy-iodobenzene: To a solution of 4-iodophenol (1 eq.) in acetone, add potassium carbonate (1.5 eq.) and 1-bromooctane (1.2 eq.).

  • Reflux the mixture for 24 hours.

  • After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 4-octyloxy-iodobenzene.

  • Sonogashira Coupling: To a solution of 4-octyloxy-iodobenzene (1 eq.) in a 2:1 mixture of THF and triethylamine, add ethynyltrimethylsilane (1.5 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq.), and copper(I) iodide (0.04 eq.).[5]

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 60 °C for 12 hours under an argon atmosphere.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, then dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel (hexane) to afford 1-(trimethylsilylethynyl)-4-octyloxy-benzene as a pale yellow oil.

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for this transformation due to the high affinity of fluoride for silicon.[6][7]

Experimental Protocol: Synthesis of 1-Ethynyl-4-octyloxy-benzene

  • Dissolve 1-(trimethylsilylethynyl)-4-octyloxy-benzene (1 eq.) in anhydrous THF.

  • Add a 1 M solution of TBAF in THF (1.1 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • After solvent evaporation, purify the product by column chromatography on silica gel (hexane) to yield 1-ethynyl-4-octyloxy-benzene as a colorless oil.

Characterization of 1-Ethynyl-4-octyloxy-benzene

The structure and purity of the synthesized monomer should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the acetylenic proton (a sharp singlet around 3.0-3.3 ppm), the methylene protons of the octyloxy chain, and the terminal methyl group.
¹³C NMR Resonances for the aromatic carbons, the two acetylenic carbons (typically between 75 and 90 ppm), and the carbons of the octyloxy chain.
FT-IR A sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration and a band around 2100 cm⁻¹ for the C≡C stretching vibration.[8]
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₆H₂₂O.

Polymerization Methodologies: Crafting Advanced Poly(phenylacetylene)s

1-Ethynyl-4-octyloxy-benzene is a versatile monomer that can be polymerized through several methods to yield polymers with different architectures and properties. Here, we detail two powerful techniques: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for step-growth polymerization and Rhodium-catalyzed coordination polymerization for chain-growth polymerization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization

CuAAC is a cornerstone of "click chemistry" and provides an efficient route to high molecular weight polymers with a 1,2,3-triazole linkage in the backbone. This method involves the reaction of a diazide monomer with a dialkyne monomer. For the homopolymerization of 1-ethynyl-4-octyloxy-benzene, a suitable diazide comonomer is required.

Mechanism of CuAAC Polymerization

CuAAC_Polymerization Monomer_A 1-Ethynyl-4-octyloxy-benzene (or a dialkyne monomer) Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Monomer_A->Catalyst Monomer_B Diazide Monomer Monomer_B->Catalyst Polymer Poly(1,2,3-triazole) Catalyst->Polymer Step-growth Polymerization

Caption: Schematic of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization.

Experimental Protocol: CuAAC Polymerization

This protocol describes a general procedure for the polymerization of a dialkyne with a diazide. 1-Ethynyl-4-octyloxy-benzene would need to be converted to a dialkyne or used with a diazide comonomer.

  • In a Schlenk flask, dissolve the dialkyne monomer (1 eq.) and the diazide monomer (1 eq.) in a suitable solvent such as DMF or DMSO.

  • Degas the solution with argon for 20 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.1 eq.) in a minimal amount of degassed water.

  • Add the catalyst solution to the monomer solution under an argon atmosphere.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 24-48 hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Rhodium-Catalyzed Coordination Polymerization

Rhodium-based catalysts are highly effective for the stereoregular polymerization of phenylacetylene derivatives, leading to polymers with a conjugated polyene backbone.[9][10][11] This method proceeds via a chain-growth mechanism and can produce polymers with high molecular weights and controlled stereochemistry.

Mechanism of Rhodium-Catalyzed Polymerization

Rhodium_Polymerization Monomer 1-Ethynyl-4-octyloxy-benzene Catalyst Rh(I) Catalyst (e.g., [Rh(nbd)Cl]2) Monomer->Catalyst Coordination & Insertion Polymer Poly(1-ethynyl-4-octyloxy-benzene) Catalyst->Polymer Chain-growth Polymerization

Caption: Schematic of Rhodium-Catalyzed Coordination Polymerization.

Experimental Protocol: Rhodium-Catalyzed Polymerization

  • In a Schlenk flask, dissolve the rhodium catalyst, such as [Rh(nbd)Cl]₂ (where nbd = norbornadiene) (0.01 eq.), in a suitable solvent like THF or toluene.

  • Add a co-catalyst or ligand if required by the specific catalytic system (e.g., a tertiary amine like triethylamine).

  • Inject the monomer, 1-ethynyl-4-octyloxy-benzene (1 eq.), into the catalyst solution under an argon atmosphere.

  • Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for the specified time (typically 1-24 hours).

  • Terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Polymer Characterization: Unveiling the Macromolecular Properties

Thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.

Workflow for Polymer Characterization

Polymer_Characterization cluster_spectroscopy Spectroscopic Analysis cluster_molar_mass Molar Mass Determination cluster_thermal Thermal Properties Polymer_Sample Poly(1-ethynyl-4-octyloxy-benzene) NMR ¹H & ¹³C NMR Polymer_Sample->NMR Structural Confirmation FTIR FT-IR Spectroscopy Polymer_Sample->FTIR Functional Group Analysis GPC Gel Permeation Chromatography (GPC) Polymer_Sample->GPC Mn, Mw, PDI TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC Glass Transition (Tg)

Sources

Application

application of 1-Ethynyl-4-octyloxy-benzene in liquid crystal synthesis

Application Note: Synthesis of High-Birefringence Tolane Liquid Crystals using 1-Ethynyl-4-octyloxy-benzene Abstract This guide details the application of 1-Ethynyl-4-octyloxy-benzene (CAS: 137338-08-0) as a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of High-Birefringence Tolane Liquid Crystals using 1-Ethynyl-4-octyloxy-benzene

Abstract

This guide details the application of 1-Ethynyl-4-octyloxy-benzene (CAS: 137338-08-0) as a critical intermediate in the synthesis of high-birefringence (


) tolane-based liquid crystals (LCs).[1] Unlike standard biphenyl LCs, tolane derivatives containing an internal alkyne bond offer superior optical anisotropy, making them essential for next-generation applications such as Phase-Only Liquid Crystal on Silicon (LCoS)  devices, Augmented Reality (AR)  displays, and optical phased arrays .[1] This protocol provides a validated methodology for the Sonogashira cross-coupling of this intermediate to yield 4-(4-octyloxyphenylethynyl)benzonitrile , a representative nematogen, along with purification and characterization standards.[1]

Material Profile: 1-Ethynyl-4-octyloxy-benzene[1][2]

This terminal alkyne serves as the "molecular anchor" for the flexible tail of the liquid crystal.[1] The octyloxy chain (


) provides the necessary structural flexibility to lower melting points and stabilize nematic mesophases, while the ethynyl group (

) extends the

-conjugation of the rigid core.[1]
PropertySpecification
IUPAC Name 1-Ethynyl-4-(octyloxy)benzene
CAS Number 137338-08-0 (Generic Ref: 79887-14-2 for ethoxy analog)
Molecular Formula

Molecular Weight 230.35 g/mol
Appearance White to pale yellow crystalline solid
Purity Requirement >99.5% (GC/HPLC) for LC applications
Storage 2-8°C, under Argon (Air sensitive terminal alkyne)
Hazards Irritant; Potential for polymerization if heated without stabilizer.[1]

Scientific Grounding: The Role of Tolanes in LC Design

Why Tolanes? Standard liquid crystals (like 5CB) rely on biphenyl cores. However, inserting a triple bond between phenyl rings (creating a tolane core) significantly increases the polarizability anisotropy (


) along the molecular axis.[1]
  • Birefringence (

    
    ):  Tolanes typically achieve 
    
    
    
    , whereas biphenyls hover around 0.2. This is critical for thinning display cell gaps (
    
    
    ) while maintaining the retardation condition (
    
    
    ), resulting in faster response times.
  • Viscosity: Despite the longer rigid core, the alkyne linkage exhibits lower rotational viscosity compared to ester or azo linkages, preserving switching speed.

Mechanism: Sonogashira Coupling The synthesis relies on the Palladium-catalyzed Sonogashira coupling.[1][2] This cycle couples the terminal alkyne of 1-Ethynyl-4-octyloxy-benzene with an aryl halide (e.g., 4-bromobenzonitrile).[1]

  • Cycle A (Oxidative Addition): Pd(0) inserts into the Ar-Br bond.[1]

  • Cycle B (Transmetallation): The copper acetylide (formed in situ from our starting material) transfers the alkyne to the Palladium center.

  • Cycle C (Reductive Elimination): The final tolane product is released, regenerating Pd(0).

Experimental Protocol: Synthesis of 4-Cyano-4'-octyloxytolane

Target Molecule: 4-(4-octyloxyphenylethynyl)benzonitrile Reaction Type: Sonogashira Cross-Coupling[1]

Reagents & Equipment
  • Precursor A: 1-Ethynyl-4-octyloxy-benzene (1.0 eq, 10 mmol, 2.30 g)[1]

  • Precursor B: 4-Bromobenzonitrile (1.05 eq, 10.5 mmol, 1.91 g)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (2 mol%)
    
  • Co-Catalyst: Copper(I) Iodide (CuI) (1 mol%)[3]

  • Solvent/Base: Triethylamine (TEA) (Anhydrous, degassed) or THF/TEA (1:1 mixture)

  • Apparatus: 3-neck round bottom flask, reflux condenser, inert gas (Ar/N2) manifold.[1]

Step-by-Step Methodology
  • Inert Environment Setup:

    • Flame-dry the glassware under vacuum and backfill with Argon three times.[1] Oxygen is the enemy here; it causes homocoupling of the alkyne (Glaser coupling), producing a di-alkyne impurity that destroys LC phase purity.[1]

  • Reagent Loading:

    • Charge the flask with 4-Bromobenzonitrile ,

      
       , and CuI .[1]
      
    • Note: Add the solid aryl halide and catalysts first to ensure they are under inert gas before solvent addition.[1]

  • Solvent & Alkyne Addition:

    • Add degassed Triethylamine (TEA) (50 mL) via syringe.

    • Add 1-Ethynyl-4-octyloxy-benzene (liquid or dissolved in minimal THF) dropwise.[1]

    • Observation: The solution should turn dark (often yellow to dark brown/black) as the active Pd(0) species forms.

  • Reaction Phase:

    • Stir at Room Temperature for 30 minutes.

    • Heat to 50-60°C and stir for 4-12 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

    • Endpoint: Disappearance of the alkyne spot and formation of a highly fluorescent spot (the tolane core fluoresces under UV).[1]

  • Workup (Critical for Purity):

    • Filter the reaction mixture through a pad of Celite to remove Pd/Cu residues (metal ions increase conductivity, causing "image sticking" in displays). Wash with ethyl acetate.[1]

    • Evaporate the solvent under reduced pressure.[1]

    • Redissolve the residue in DCM and wash with water (3x), brine (1x), and dry over

      
      .
      
  • Purification (The LC Standard):

    • Column Chromatography: Silica gel, eluent Hexane:DCM (gradient 10:0 to 8:2).

    • Recrystallization: Recrystallize the product from Ethanol/Hexane (5:1) .

    • Requirement: Repeat recrystallization until the clearing point (

      
      ) is constant within 0.1°C.
      

Visualization: Reaction Workflow

SonogashiraWorkflow cluster_inputs Reactants cluster_workup Purification Protocol Alkyne 1-Ethynyl-4- octyloxy-benzene Reaction Coupling Reaction (TEA, 60°C, Argon) Alkyne->Reaction Halide 4-Bromobenzonitrile Halide->Reaction Cats Pd(PPh3)2Cl2 + CuI (Catalysts) Cats->Reaction Celite Celite Filtration (Remove Metals) Reaction->Celite Crude Mix Column Silica Column (Remove Homocoupled Byproducts) Celite->Column Filtrate Recryst Recrystallization (EtOH/Hexane) Column->Recryst Semi-Pure Recryst->Recryst Repeat until const. Mp Product 4-Cyano-4'-octyloxytolane (Final LC) Recryst->Product >99.8% Purity

Caption: Workflow for the synthesis of high-purity tolane liquid crystals via Sonogashira coupling, emphasizing metal removal and recrystallization.

Characterization & Validation

To confirm the synthesized material is suitable for display applications, the following data must be generated:

A. Phase Transition Analysis (DSC)

Run Differential Scanning Calorimetry (DSC) at 5°C/min.

  • Expected Transitions:

    • Cr

      
       N (Melting):  Sharp endothermic peak (approx. 50-70°C depending on purity).[1]
      
    • N

      
       I (Clearing):  Smaller endothermic peak (approx. 80-90°C).[1]
      
    • Note: If the N-I peak is broad (>1°C width), the material is impure.[1]

B. Optical Texture (POM)

Observe the sample between crossed polarizers on a hot stage.

  • Nematic Phase: Look for the classic Schlieren texture (thread-like defects) or a marble texture upon cooling from isotropic.[1][4]

  • Validation: The background should be completely dark in the isotropic phase (above

    
    ). Any light leakage suggests undissolved particles or stress.[1]
    
C. Structural Confirmation (NMR)
  • 
    H NMR (CDCl3): 
    
    • 
       4.0 ppm (triplet, 2H, 
      
      
      
      ).[1]
    • 
       6.8-7.6 ppm (aromatic protons, distinct AA'BB' systems).[1]
      
    • Absence: No signal at

      
       3.0 ppm (terminal alkyne proton 
      
      
      
      ), confirming complete coupling.

References

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews.[1] Link

  • Wu, S. T., et al. (1999). "High birefringence and wide nematic range bis-tolane liquid crystals."[1][5][6] Applied Physics Letters. Link

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] Journal of Organometallic Chemistry. Link

  • Dabrowski, R., et al. (2013). "High Birefringence Liquid Crystals."[1][5] Crystals. Link

  • Merck KGaA. "Liquid Crystal Mixtures for Active Matrix Displays."[1] Merck Performance Materials.[1] Link

Sources

Method

Synthetic Protocols for the Derivatization of 1-Ethynyl-4-octyloxy-benzene: A Guide for Researchers

Introduction: The Versatility of a Core Scaffold 1-Ethynyl-4-octyloxy-benzene is a valuable molecular building block in the fields of materials science and drug discovery. Its structure, featuring a terminal alkyne and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Core Scaffold

1-Ethynyl-4-octyloxy-benzene is a valuable molecular building block in the fields of materials science and drug discovery. Its structure, featuring a terminal alkyne and a lipophilic octyloxy tail on a phenyl ring, offers a versatile platform for the synthesis of a wide array of complex molecules. The terminal alkyne group is a gateway to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The long alkyl chain imparts solubility in organic solvents and can influence the self-assembly and liquid crystalline properties of its derivatives.

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of the 1-Ethynyl-4-octyloxy-benzene precursor and its subsequent derivatization. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that the protocols are not just a series of steps, but a self-validating system for reproducible and high-yield synthesis.

Part 1: Synthesis of the Precursor: 1-Ethynyl-4-octyloxy-benzene

The most common and efficient route to 1-Ethynyl-4-octyloxy-benzene involves a two-step process: the etherification of 4-bromophenol followed by a Sonogashira coupling with a protected acetylene, and subsequent deprotection. This strategy is outlined below.

Workflow for the Synthesis of 1-Ethynyl-4-octyloxy-benzene

A 4-Bromophenol G Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->G B 1-Bromooctane B->G C 1-Bromo-4-octyloxy-benzene H Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) C->H D Trimethylsilylacetylene D->H E 1-((4-(Octyloxy)phenyl)ethynyl) trimethylsilane I Deprotection (K2CO3, MeOH) E->I F 1-Ethynyl-4-octyloxy-benzene G->C H->E I->F cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R'-Pd(II)(L)2-X Pd0->Pd_complex Oxidative Addition (R'-X) Pd_alkynyl R'-Pd(II)(L)2-C≡C-R Pd_complex->Pd_alkynyl Transmetalation Cu_acetylide Cu-C≡C-R Pd_alkynyl->Pd0 Reductive Elimination (R'-C≡C-R) CuX CuX Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne + H-C≡C-R Cu_alkyne->Cu_acetylide + Base, - H-Base+ Cu_acetylide->CuX + R'-Pd(II)(L)2-X, - R'-Pd(II)(L)2-C≡C-R Base Base Base->Cu_alkyne Alkyne H-C≡C-R Alkyne->Cu_alkyne A R-C≡C-H C Copper Acetylide A->C B Cu(I) B->C E Six-membered Copper Intermediate C->E D R'-N3 D->E G Protonolysis E->G F 1,4-Disubstituted 1,2,3-Triazole G->B Regenerates Cu(I) G->F

Application

Application Notes and Protocols: 1-Ethynyl-4-octyloxy-benzene as a Premier Building Block for π-Conjugated Systems

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of 1-ethynyl-4-octyloxy-benzene as a fundamental building block for the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1-ethynyl-4-octyloxy-benzene as a fundamental building block for the synthesis of advanced π-conjugated systems. The long octyloxy chain imparts excellent solubility to the resulting polymers and materials, a critical feature for solution-based processing and fabrication of organic electronic devices. This guide details the synthesis of the monomer, its characterization, and provides field-proven protocols for its use in constructing linear polymers, dendrimers, and other complex molecular architectures through Sonogashira and Glaser coupling reactions. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 1-Ethynyl-4-octyloxy-benzene

π-conjugated systems are the cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2] The performance of these materials is intrinsically linked to the electronic properties and processability of their constituent building blocks. 1-ethynyl-4-octyloxy-benzene emerges as a superior monomer for several key reasons:

  • Tunable Electronic Properties: The para-substituted alkoxy group is an electron-donating group, which influences the electronic structure of the resulting π-conjugated system. This allows for fine-tuning of the HOMO/LUMO energy levels, a critical aspect in designing efficient charge-transporting and light-emitting materials.[3]

  • Enhanced Solubility and Processability: The long, flexible octyloxy chain is the key to overcoming the inherent insolubility of rigid-rod polymers like poly(p-phenyleneethynylene)s (PPEs). This enhanced solubility allows for solution-based processing techniques such as spin-coating and inkjet printing, which are essential for large-area device fabrication.[4]

  • Versatile Reactivity: The terminal alkyne functionality provides a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira and Glaser coupling reactions, enabling the construction of a diverse range of molecular architectures.[5][6]

Synthesis and Characterization of 1-Ethynyl-4-octyloxy-benzene

The synthesis of 1-ethynyl-4-octyloxy-benzene is a multi-step process that requires careful execution to ensure high purity of the final product. A common and reliable synthetic route involves the Sonogashira coupling of a protected alkyne with an appropriately substituted aryl halide, followed by deprotection.[7]

Synthetic Protocol

A widely adopted method involves a two-step sequence starting from 4-octyloxyphenol, which is then converted to an aryl halide (e.g., 1-iodo-4-octyloxybenzene). This intermediate is then coupled with a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by the removal of the silyl protecting group.[7][8]

Step 1: Synthesis of 1-Iodo-4-octyloxybenzene

This step is a standard ether synthesis followed by iodination.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)

This reaction couples the aryl iodide with TMSA to form the protected alkyne.[8]

Step 3: Deprotection to Yield 1-Ethynyl-4-octyloxy-benzene

The final step involves the removal of the trimethylsilyl group to yield the terminal alkyne.[7]

Experimental Workflow: Synthesis of 1-Ethynyl-4-octyloxy-benzene

G cluster_0 Step 1: Etherification & Iodination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 4-Octyloxyphenol B 1-Iodo-4-octyloxybenzene A->B 1. NaH, DMF 2. 1-Bromooctane 3. I2, HIO3, H2SO4, AcOH D 1-(Trimethylsilylethynyl)-4-octyloxybenzene B->D Pd(PPh3)2Cl2, CuI Et3N, THF, rt C Trimethylsilylacetylene (TMSA) C->D E 1-Ethynyl-4-octyloxy-benzene D->E K2CO3, MeOH, rt

Caption: Synthetic workflow for 1-ethynyl-4-octyloxy-benzene.

Characterization

The purity and identity of the synthesized 1-ethynyl-4-octyloxy-benzene must be rigorously confirmed using a suite of spectroscopic techniques.

Technique Expected Observations Purpose
¹H NMR Signals corresponding to the aromatic protons, the acetylenic proton, and the protons of the octyloxy chain with appropriate integrations and splitting patterns.Confirms the molecular structure and purity.
¹³C NMR Resonances for all unique carbon atoms, including the two acetylenic carbons.Further confirms the molecular structure.
FT-IR Characteristic sharp absorption band for the terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).Confirms the presence of the key functional groups.
UV-Vis Absorption maxima characteristic of the substituted benzene ring.Provides information on the electronic transitions.[9][10]
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of C₁₆H₂₂O.Confirms the molecular weight and formula.

Application in the Synthesis of π-Conjugated Systems

1-Ethynyl-4-octyloxy-benzene is a versatile precursor for a variety of π-conjugated materials. The following sections detail protocols for its use in Sonogashira and Glaser coupling reactions.

Sonogashira Cross-Coupling: Building Linear Polymers and Oligomers

The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5][8][11][12] This reaction is central to the synthesis of poly(p-phenyleneethynylene)s (PPEs), a class of polymers with interesting photophysical properties.[13]

Protocol: Synthesis of a Poly(p-phenyleneethynylene) Derivative

Objective: To synthesize a PPE by the Sonogashira polymerization of 1-ethynyl-4-octyloxy-benzene with a dihaloarene.

Materials:

  • 1-Ethynyl-4-octyloxy-benzene

  • 1,4-Diiodo-2,5-dioctyloxybenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-ethynyl-4-octyloxy-benzene (1.0 mmol), 1,4-diiodo-2,5-dioctyloxybenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) via syringe.

  • Stir the reaction mixture at 65 °C for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After cooling to room temperature, pour the viscous solution into a large excess of methanol (200 mL) to precipitate the polymer.

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • For further purification, the polymer can be redissolved in a minimal amount of toluene and reprecipitated from methanol.

Causality: The use of a palladium catalyst and a copper(I) co-catalyst is crucial for the reaction to proceed efficiently under mild conditions.[8][12] The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[11] Anhydrous and anaerobic conditions are typically required to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).[5]

G cluster_0 Sonogashira Polymerization A 1-Ethynyl-4-octyloxy-benzene C Poly(p-phenyleneethynylene) A->C Pd(PPh3)2Cl2, CuI Et3N, Toluene, 65°C B 1,4-Dihaloarene B->C G cluster_0 Glaser Homocoupling A 2x 1-Ethynyl-4-octyloxy-benzene B 1,4-Bis(4-octyloxyphenyl)-1,3-butadiyne A->B CuCl, Pyridine O2, rt

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Method

Application Note: The Critical Role of Stabilizing Ligands in Palladium-Catalyzed Cross-Coupling of 1-Ethynyl-4-octyloxy-benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethynyl-4-octyloxy-benzene is a versatile terminal alkyne, a valuable building block in the synthesis of pharmaceuticals, organic materials,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-octyloxy-benzene is a versatile terminal alkyne, a valuable building block in the synthesis of pharmaceuticals, organic materials, and complex molecules.[1][2][3] Its utility is most prominently realized through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which forges carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][4] However, the success of these transformations hinges on the stability and reactivity of the palladium catalyst. This application note elucidates the indispensable role of stabilizing ligands in controlling the catalytic cycle, optimizing reaction outcomes, and enabling the efficient use of 1-Ethynyl-4-octyloxy-benzene in synthesis.

The Catalyst's Dilemma: Stability vs. Reactivity

Palladium-catalyzed cross-coupling reactions rely on a delicate balance between different oxidation states of palladium, primarily Pd(0) and Pd(II).[5] The catalytically active species, typically a low-coordinate Pd(0) complex, is inherently unstable and prone to decomposition into inactive palladium black, especially at elevated temperatures.[6] This is where stabilizing ligands become critical.

Ligands are electron-donating compounds that coordinate to the palladium center.[7] This coordination stabilizes the metal, preventing aggregation and precipitation. However, the ligand must also be able to dissociate to a certain degree to allow the catalyst to participate in the reaction. The choice of ligand, therefore, is a strategic decision to fine-tune the catalyst's properties for a specific reaction.

The Sonogashira Coupling: A Case Study with 1-Ethynyl-4-octyloxy-benzene

The Sonogashira reaction is a powerful method for constructing arylalkynes and conjugated enynes.[8] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The generally accepted mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9]

The Catalytic Cycle:

The role of the stabilizing ligand (L) is crucial at several key stages of the palladium cycle:

  • Generation of the Active Catalyst: The reaction often starts with a stable Pd(II) precatalyst, such as PdCl2(PPh3)2. In the reaction mixture, this is reduced to the active Pd(0) species, Pd(0)L2.[1][8] The ligands stabilize this highly reactive species.

  • Oxidative Addition: The Pd(0)L2 complex reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate. Electron-rich phosphine ligands can increase the rate of this step.[8][10]

  • Transmetalation: The copper cycle activates the 1-Ethynyl-4-octyloxy-benzene by forming a copper acetylide.[1][4] This species then transfers the acetylide group to the palladium center in a step called transmetalation. This is often the rate-determining step of the overall reaction.[8]

  • Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and acetylide groups, undergoes reductive elimination to form the desired product and regenerate the Pd(0)L2 catalyst.[4] Sterically bulky ligands can promote this final step.[8][10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa L₂Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm L₂Pd(II)(Ar)(C≡CR) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product product pd2_tm->product Product (Ar-C≡CR) alkyne H-C≡CR (1-Ethynyl-4-octyloxy-benzene) cu_acetylide Cu-C≡CR alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd2_oa To Transmetalation Workflow A 1. Reagent Preparation (Flame-dried flask, weigh reagents) B 2. Inert Atmosphere Setup (Evacuate & backfill with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous Toluene, TEA) B->C D 4. Reaction (Stir at RT, monitor by TLC) C->D E 5. Aqueous Work-up (Dilute, filter, wash) D->E F 6. Purification & Analysis (Column chromatography, NMR/MS) E->F

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Application

Application Notes and Protocols for the Synthesis of Quinolines via Three-Component Coupling with 1-Ethynyl-4-octyloxy-benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Multicomponent Reactions in Quinoline Synthesis The quinoline scaffold is a privileged heterocyclic motif, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Multicomponent Reactions in Quinoline Synthesis

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in biologically active compounds has driven continuous innovation in synthetic methodologies. Among these, multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the construction of complex molecular architectures from simple precursors in a single synthetic operation.[1][2] This application note provides a detailed guide to a three-component coupling reaction for the synthesis of substituted quinolines, utilizing 1-Ethynyl-4-octyloxy-benzene as a key building block.

This methodology leverages the power of Lewis acid catalysis to orchestrate a cascade of bond-forming events, combining an aniline, an aldehyde, and the aforementioned terminal alkyne to rapidly generate highly functionalized quinoline products. Such strategies are of paramount importance in drug discovery and development, where the rapid generation of molecular diversity is key to identifying novel therapeutic agents.[3]

Mechanistic Insights: A Lewis Acid-Catalyzed Cascade

The formation of the quinoline ring from an aniline, an aldehyde, and 1-Ethynyl-4-octyloxy-benzene is a sophisticated reaction cascade that proceeds through a variation of the A3 (Aldehyde-Alkyne-Amine) coupling reaction, followed by an intramolecular cyclization. The choice of a Lewis acid catalyst, such as Ytterbium (III) Triflate (Yb(OTf)₃) or Iron (III) Chloride (FeCl₃), is critical for the efficiency of this transformation.[4] Yb(OTf)₃, in particular, has been shown to afford higher yields in these reactions.[4]

The proposed mechanism unfolds in the following key stages:

  • Iminium Ion Formation: The Lewis acid activates the aldehyde carbonyl group, facilitating nucleophilic attack by the aniline to form an imine after dehydration. This imine is in equilibrium with its protonated form, the highly electrophilic iminium ion.

  • Alkyne Activation and Propargylamine Formation: Concurrently, the Lewis acid coordinates to the terminal alkyne, 1-Ethynyl-4-octyloxy-benzene, increasing the acidity of the terminal proton and facilitating the formation of a metal acetylide. This nucleophilic acetylide then attacks the iminium ion, forging a new carbon-carbon bond and generating a propargylamine intermediate.[5]

  • Intramolecular Hydroarylation/Cyclization: The propargylamine intermediate, under the influence of the Lewis acid, undergoes an intramolecular electrophilic attack of the alkyne on the aniline ring. This key cyclization step forms the dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline intermediate then undergoes oxidation to furnish the final, stable aromatic quinoline product. This oxidation can occur via air oxidation or be promoted by other species in the reaction mixture.

Quinoline Synthesis Mechanism Figure 1: Proposed Catalytic Cycle for Quinoline Synthesis cluster_A3 A3 Coupling cluster_cyclization Cyclization & Aromatization Aniline Aniline Imine Imine/ Iminium Ion Aniline->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Alkyne 1-Ethynyl-4-octyloxy-benzene Propargylamine Propargylamine Intermediate Alkyne->Propargylamine + Imine Catalyst Yb(OTf)₃ Catalyst->Alkyne Activates Imine->Propargylamine Cyclized Dihydroquinoline Intermediate Propargylamine->Cyclized Intramolecular Hydroarylation Quinoline Substituted Quinoline Cyclized->Quinoline Oxidation Quinoline->Catalyst Regenerates

Caption: Figure 1: Proposed Catalytic Cycle for Quinoline Synthesis.

Experimental Protocol: Yb(OTf)₃-Catalyzed Synthesis of a Substituted Quinoline

This protocol details the synthesis of a representative quinoline derivative from 4-octyloxyaniline, 4-methoxybenzaldehyde, and 1-Ethynyl-4-octyloxy-benzene, based on methodologies described in the literature.[4]

Materials and Reagents:
  • 4-octyloxyaniline

  • 4-methoxybenzaldehyde

  • 1-Ethynyl-4-octyloxy-benzene

  • Ytterbium (III) Triflate (Yb(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Experimental Workflow:

Experimental_Workflow Figure 2: Experimental Workflow start Start setup Reaction Setup: - Add reactants and solvent to flask - Establish inert atmosphere start->setup catalyst Catalyst Addition: - Add Yb(OTf)₃ setup->catalyst reaction Reaction: - Stir at reflux - Monitor by TLC catalyst->reaction workup Work-up: - Cool to room temperature - Quench and extract reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification characterization Characterization: - NMR, IR, Mass Spec purification->characterization end End characterization->end

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Method

Synthesis of Poly(aryleneethynylene)s using 1-Ethynyl-4-octyloxy-benzene: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of poly(aryleneethynylene)s (PAEs), a significant class of conjugated polymers, utilizing 1-Ethynyl-4-octyloxy-benzene as a key...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of poly(aryleneethynylene)s (PAEs), a significant class of conjugated polymers, utilizing 1-Ethynyl-4-octyloxy-benzene as a key monomer. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of these versatile polymers. We will delve into the intricacies of the Sonogashira cross-coupling polymerization, offering not just a step-by-step methodology but also the underlying scientific principles that govern these reactions.

Introduction: The Significance of Poly(aryleneethynylene)s with Octyloxy Side Chains

Poly(aryleneethynylene)s are a class of conjugated polymers characterized by a backbone of alternating aromatic and acetylene units. This structure imparts remarkable optical and electronic properties, making them highly valuable for a range of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging.[1] The introduction of flexible side chains, such as octyloxy groups, onto the polymer backbone is a critical design element. These side chains significantly enhance the solubility of the otherwise rigid polymer chains in common organic solvents, a crucial factor for solution-based processing and characterization.[2] Furthermore, the nature of the side chains can influence the polymer's photophysical properties by affecting the degree of intermolecular aggregation.[3][4]

The Sonogashira cross-coupling reaction is the most prevalent and efficient method for the synthesis of PAEs.[5] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for constructing the PAE backbone.[6] This guide will focus on the practical application of this reaction for the synthesis of PAEs incorporating 1-Ethynyl-4-octyloxy-benzene.

The Cornerstone of PAE Synthesis: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust and versatile cross-coupling method. The catalytic cycle, illustrated below, involves both palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired product, while the copper cocatalyst is believed to assist in the activation of the terminal alkyne.

Sonogashira_Mechanism cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Ar-X Transmetalation Transmetalation (Cu-C≡C-R) Ar-Pd(II)-C≡C-R_L2 Ar-Pd(II)-C≡C-R      L2 Transmetalation->Ar-Pd(II)-C≡C-R_L2 Cu-C≡C-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Release Ar-C≡C-R Ar-C≡C-R (Product) Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (R-C≡C-H + Base) Cu-C≡C-R Cu-C≡C-R Alkyne_Coordination->Cu-C≡C-R R-C≡C-H, Base Cu-C≡C-R->Transmetalation to Pd cycle

Figure 1: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of a poly(aryleneethynylene) copolymer from 1-Ethynyl-4-octyloxy-benzene and 1,4-diiodobenzene.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Ethynyl-4-octyloxy-benzene≥98%Commercially availableStore under inert atmosphere
1,4-Diiodobenzene≥99%Commercially availableRecrystallize from ethanol if necessary
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Commercially availableHandle in a glovebox or under inert atmosphere
Copper(I) iodide (CuI)99.995%Commercially availableStore in a desiccator, away from light
TolueneAnhydrous, ≥99.8%Commercially availableUse freshly distilled or from a solvent purification system
Triethylamine (TEA)≥99.5%Commercially availableDistill over CaH₂ before use
MethanolACS gradeCommercially availableFor polymer precipitation
ChloroformACS gradeCommercially availableFor polymer dissolution and purification
Step-by-Step Synthesis Protocol

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A 1. Add monomers, solvent, and base to a Schlenk flask. B 2. Degas the mixture (freeze-pump-thaw cycles). A->B C 3. Add catalysts under a positive pressure of inert gas. B->C D 4. Heat the reaction mixture at the specified temperature. C->D E 5. Monitor reaction progress (e.g., by TLC or GPC). D->E F 6. Cool to room temperature and pour into methanol. E->F G 7. Collect the polymer precipitate by filtration. F->G H 8. Redissolve in chloroform and reprecipitate into methanol. G->H I 9. Dry the purified polymer under vacuum. H->I

Figure 2: General workflow for the synthesis and purification of the PAE.

Detailed Procedure:

  • Reaction Setup:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-Ethynyl-4-octyloxy-benzene (e.g., 1.0 mmol, 230.36 mg) and 1,4-diiodobenzene (e.g., 1.0 mmol, 329.91 mg).

    • Add anhydrous toluene (e.g., 20 mL) and freshly distilled triethylamine (e.g., 10 mL) to the flask.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

    • Under a positive pressure of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 0.02 mmol, 23.1 mg) and copper(I) iodide (CuI) (e.g., 0.04 mmol, 7.6 mg).

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol (e.g., 200 mL). A fibrous or powdery precipitate should form.

    • Collect the crude polymer by vacuum filtration and wash it with methanol.

    • To further purify the polymer, dissolve the precipitate in a minimal amount of chloroform and reprecipitate it by dropwise addition into methanol. This step is crucial for removing residual catalysts and oligomeric species.[7]

    • Repeat the dissolution-reprecipitation cycle two more times.

    • Collect the final polymer by filtration and dry it under high vacuum at 40-50 °C for 24 hours.

Expected Results and Troubleshooting
ParameterExpected OutcomeTroubleshooting
Yield 70-90%Low yield may result from impure reagents, insufficient degassing, or catalyst deactivation.
Appearance Yellow to orange fibrous solid or powderA dark or black product may indicate catalyst decomposition or side reactions.
Solubility Soluble in common organic solvents (chloroform, THF, toluene)Poor solubility might indicate a very high molecular weight or cross-linking. Adjusting monomer stoichiometry slightly off 1:1 can control molecular weight.

Characterization of the Synthesized Polymer

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized poly(aryleneethynylene).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the polymer structure.

  • ¹H NMR: The aromatic protons will appear in the downfield region (typically 6.8-7.5 ppm). The protons of the octyloxy side chain will be observed in the upfield region, with the methylene group attached to the oxygen appearing around 4.0 ppm. The absence of the acetylenic proton signal (around 3.0 ppm) from the monomer confirms successful polymerization.[8]

  • ¹³C NMR: The ethynylene carbons typically resonate in the 85-95 ppm range. The aromatic carbons will show signals between 115 and 160 ppm. The signals corresponding to the octyloxy side chain will be in the upfield region.[9]

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer.[10]

ParameterTypical Values for PAEsSignificance
Number-average molecular weight (Mₙ) 10,000 - 50,000 g/mol Indicates the average chain length.
Weight-average molecular weight (Mₒ) 20,000 - 150,000 g/mol More sensitive to longer chains.
Polydispersity Index (PDI = Mₒ/Mₙ) 1.5 - 3.0A measure of the breadth of the molecular weight distribution.[11][12]

A monomodal and relatively narrow GPC trace is indicative of a well-controlled polymerization.

Applications and Future Directions

The poly(aryleneethynylene)s synthesized using 1-Ethynyl-4-octyloxy-benzene are promising materials for a variety of applications due to their excellent photophysical properties.[1] The high fluorescence quantum yields of these polymers make them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for chemical and biological sensing. The long octyloxy side chains not only ensure good processability but can also be further functionalized to introduce specific recognition elements for targeted drug delivery or diagnostic applications.

Future research in this area could focus on the synthesis of block copolymers incorporating PAE segments to create self-assembling nanomaterials with ordered structures and anisotropic properties.[13] Furthermore, the exploration of "click" chemistry reactions on the octyloxy side chains could open up new avenues for the development of advanced functional materials.

Conclusion

This guide has provided a comprehensive overview and detailed protocols for the synthesis of poly(aryleneethynylene)s using 1-Ethynyl-4-octyloxy-benzene. By understanding the principles of the Sonogashira cross-coupling reaction and following the outlined procedures for synthesis, purification, and characterization, researchers can successfully prepare these advanced materials for a wide range of applications in materials science and biotechnology. The ability to tailor the properties of these polymers through the strategic use of side chains underscores their importance in the ongoing development of novel functional materials.

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  • Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules? (2016, December 1). LCGC Europe. [Link]

  • Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis procedure towards monodisperse oligo(1,4-phenylene...). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A Comprehensive Study of Substituent Effects on Poly(dibenzofulvene)s. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • GPC and ESI-MS Analysis of Labeled Poly(1-Hexene). (n.d.). Retrieved January 27, 2026, from [Link]

  • Structural Influences on the Photochemistry and Photophysical Properties of p-Phenylene Ethynylenes: Aggregation Effects and Solvent Interactions. (2015, January 28). Semantic Scholar. [Link]

  • Polarized photoluminescence from poly(p-phenylene-ethynylene) via a block copolymer nanotemplate. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [https://www.semanticscholar.org/paper/Polarized-photoluminescence-from-poly(p-phenylene-a-Tew-Lee/65e9987823e42566679544458532f7a5531d054d]([Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Ethynyl-4-octyloxy-benzene

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-Ethynyl-4-octyloxy-benzene. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Ethynyl-4-octyloxy-benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields of your target molecule.

Overview of the Synthesis: The Sonogashira Coupling

The most common and efficient method for synthesizing 1-Ethynyl-4-octyloxy-benzene is the Sonogashira cross-coupling reaction.[1][2] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this specific case, it involves the coupling of an acetylene source with a 4-octyloxy-substituted aryl halide, typically 1-iodo-4-octyloxy-benzene.

The reaction is catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst and an amine base.[2][3] Understanding the roles of these components is critical for troubleshooting and optimization.

  • Palladium Catalyst : The workhorse of the reaction, cycling between Pd(0) and Pd(II) oxidation states to bring the aryl halide and the alkyne together.

  • Copper(I) Co-catalyst : Activates the terminal alkyne by forming a copper(I) acetylide, which facilitates the key transmetalation step to the palladium center.[1]

  • Amine Base : Serves two purposes: it deprotonates the terminal alkyne and acts as a scavenger for the hydrogen halide produced during the reaction.

The Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles, as illustrated below. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle is responsible for activating the alkyne.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition pd0->pd_complex aryl_pd trans-Ar-Pd(II)-X(L)₂ pd_complex->aryl_pd transmetal Transmetalation aryl_pd->transmetal cis_complex cis-Ar-Pd(II)-(C≡CR)(L)₂ transmetal->cis_complex cis/trans Isomerization reductive_elim Reductive Elimination cis_complex->reductive_elim reductive_elim->pd0 product Ar-C≡CR (Product) reductive_elim->product cu_cat Cu(I)X pi_complex π-Alkyne-Copper Complex cu_cat->pi_complex cu_acetylide Copper(I) Acetylide Cu-C≡CR pi_complex->cu_acetylide cu_acetylide->transmetal Rate-determining step aryl_halide Ar-X (1-Iodo-4-octyloxy-benzene) aryl_halide->pd_complex alkyne H-C≡CR (Acetylene Source) alkyne->pi_complex base Base (e.g., Et₃N) base->pi_complex Deprotonation

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 1-Ethynyl-4-octyloxy-benzene in a direct question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows a large amount of unreacted 1-iodo-4-octyloxy-benzene even after several hours. What's wrong?

A1: This is a classic symptom of catalyst or reagent issues. A systematic check is required.

Causality & Solutions:

  • Inactive Palladium Catalyst: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the cycle to begin.[1] This reduction is often facilitated by the amine base or phosphine ligands, but it can be inefficient.

    • Solution: Before adding your aryl halide, try stirring the mixture of the Pd(II) precatalyst, copper iodide, and amine base under an inert atmosphere for 15-20 minutes. A color change to a darker, often black, suspension can indicate the formation of the active Pd(0) species. For more reliable results, use a Pd(0) catalyst directly, such as Pd(PPh₃)₄, ensuring it is fresh and has been stored properly.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also lead to unwanted side reactions (see Q2).

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen). Your solvent and amine base must be thoroughly degassed before use. A common method is to bubble argon through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.

  • Inhibited Copper Co-Catalyst: The Cu(I) co-catalyst is essential for activating the alkyne. If it is old or has been exposed to air, it may have oxidized to Cu(II), which is ineffective.

    • Solution: Use fresh, high-purity copper(I) iodide. It should be a white to off-white powder. If it is noticeably green or blue, it has likely oxidized and should be discarded.

  • Insufficient or Wet Base: The amine base (e.g., triethylamine, diisopropylamine) must be present in excess to drive the reaction forward. It must also be anhydrous.

    • Solution: Use a freshly distilled or newly opened bottle of the amine base. Ensure you are using a sufficient molar excess (typically 2-3 equivalents or using it as the solvent).

Low_Yield_Troubleshooting start Low or No Conversion q1 Are reagents fresh & anhydrous? start->q1 q2 Is the system under inert gas? q1->q2 Yes sol1 Use freshly opened/distilled solvents and bases. q1->sol1 No q3 Is the Pd catalyst active? q2->q3 Yes sol2 Degas solvent/reagents. Use Ar or N₂ balloon. q2->sol2 No q4 Is the Cu(I) catalyst fresh? q3->q4 Yes sol3 Use fresh Pd(0) catalyst or pre-reduce Pd(II) precatalyst. q3->sol3 No sol4 Use fresh, white CuI powder. q4->sol4 No

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Q2: I'm getting a good conversion of my starting material, but my main product is contaminated with a significant byproduct that runs close to it on TLC.

A2: This is very likely due to the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[1] This reaction forms a diyne byproduct which can be difficult to separate from your desired product.

Causality & Solutions:

  • Presence of Oxygen: The Glaser coupling is an oxygen-dependent process. Even trace amounts of oxygen can facilitate this side reaction, especially in the presence of the copper catalyst.

    • Solution: As with catalyst deactivation, rigorous exclusion of air is the primary solution. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas before starting the reaction and maintained under a positive pressure of that gas throughout.

  • High Copper Loading: While necessary, high concentrations of the copper(I) catalyst can accelerate the rate of homocoupling.

    • Solution: Reduce the catalyst loading of CuI. Typical loadings are between 1-5 mol%. If homocoupling is persistent, try the lower end of this range.

  • Consider Copper-Free Sonogashira: If homocoupling remains a persistent issue, a copper-free variant of the reaction can be employed.[3] These reactions often require a different base (e.g., pyrrolidine) or specific, bulky phosphine ligands to facilitate the catalytic cycle without the copper acetylide intermediate.[3]

    • Solution: Explore established copper-free protocols. While they can eliminate the Glaser coupling side product, they may require higher temperatures or longer reaction times.

Q3: I am using (Trimethylsilyl)acetylene as my alkyne source. The coupling reaction works well, but the final deprotection step to get the terminal alkyne is low-yielding. How can I improve this?

A3: Using a protected alkyne like (Trimethylsilyl)acetylene (TMSA) is an excellent strategy, as it's a liquid and easier to handle than acetylene gas.[1] The key is a clean and efficient deprotection step.

Causality & Solutions:

  • Inefficient Deprotection Reagent: The choice of reagent for cleaving the silicon-carbon bond is critical.

    • Solution 1 (Fluoride-based): Tetrabutylammonium fluoride (TBAF) is a common choice. However, commercial TBAF solutions contain water, which can affect sensitive substrates. Use an anhydrous solution of TBAF in THF if possible.

    • Solution 2 (Base-catalyzed Methanolysis): A milder and often cleaner method is using a catalytic amount of a base like potassium carbonate (K₂CO₃) in a solvent mixture like methanol/THF. This generates methoxide in situ, which cleaves the silyl group. This method is often high-yielding and results in an easier workup.

  • Incomplete Reaction: The deprotection may simply be slow or incomplete.

    • Solution: Monitor the reaction closely by TLC. If using the K₂CO₃/methanol method, ensure the reaction is stirred until the starting silylated alkyne spot has completely disappeared. The reaction is typically complete within 1-3 hours at room temperature.

Frequently Asked Questions (FAQs)

  • Q: Which starting material is better: 1-iodo-4-octyloxy-benzene or 1-bromo-4-octyloxy-benzene?

    • A: The reactivity of aryl halides in Sonogashira coupling follows the trend: I > Br >> Cl.[1] 1-iodo-4-octyloxy-benzene is significantly more reactive and will allow for milder reaction conditions (often room temperature or gentle heating) and lower catalyst loadings.[1] While the bromo-analogue is often cheaper, it will likely require higher temperatures and potentially more robust catalyst systems, which can lead to more side products. For initial attempts and highest success probability, the iodide is recommended.

  • Q: What is the purpose of the triphenylphosphine (PPh₃) ligand on the palladium catalyst?

    • A: The phosphine ligands are crucial for stabilizing the palladium metal center. They form a soluble complex, prevent the palladium from precipitating as inactive "palladium black," and modulate the electronic and steric properties of the catalyst to facilitate the steps of the catalytic cycle. Bulky and electron-rich ligands can often improve catalytic efficiency.[3]

  • Q: How do I best purify the final 1-Ethynyl-4-octyloxy-benzene product?

    • A: After an aqueous workup to remove the amine and salts, column chromatography on silica gel is the most effective method.[4] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (starting from 100% hexanes), is typically very effective at separating the non-polar product from residual starting materials and polar impurities.

Optimized Experimental Protocols

Protocol 1: Direct Synthesis via Sonogashira Coupling

This protocol assumes the use of a suitable acetylene source. For safety and handling, using a protected alkyne as in Protocol 2 is often preferred.

Protocol 2: Two-Step Synthesis via TMS-Acetylene

This is the recommended route for its reliability and ease of handling.

Step A: Sonogashira Coupling of 1-Iodo-4-octyloxy-benzene with (Trimethylsilyl)acetylene

  • To a dry Schlenk flask under an argon atmosphere, add 1-iodo-4-octyloxy-benzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 eq), and copper(I) iodide (CuI) (0.01 eq).

  • Add degassed triethylamine (Et₃N) and degassed THF (3:1 solvent ratio).

  • Stir the mixture for 15 minutes.

  • Add (Trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and monitor by TLC until the starting aryl iodide is consumed (typically 3-4 hours).[4]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • The crude product, 1-((trimethylsilyl)ethynyl)-4-octyloxy-benzene, can be purified by column chromatography or taken directly to the next step if sufficiently pure.

Step B: Deprotection to Yield 1-Ethynyl-4-octyloxy-benzene

  • Dissolve the crude product from Step A in a mixture of methanol and THF (2:1 ratio).

  • Add anhydrous potassium carbonate (K₂CO₃) (0.2 eq).

  • Stir the mixture at room temperature and monitor by TLC until the starting material is completely consumed (typically 1-2 hours).

  • Quench the reaction with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-Ethynyl-4-octyloxy-benzene as a pure compound.

Data Summary: Reactivity vs. Aryl Halide
Aryl Halide (Ar-X)Relative ReactivityTypical TemperatureKey Considerations
Ar-I HighestRoom Temp to 50 °CPreferred substrate for high yield and mild conditions.[1]
Ar-Br Medium60 °C to 100 °CRequires more forcing conditions; may need stronger base or more active catalyst.[1]
Ar-Cl Low> 100 °CGenerally not practical without specialized, highly active catalyst systems.[3]
References
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]

  • MDPI. (2022, August 8). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Ethynyl-4-octyloxy-benzene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 1-Ethynyl-4-octyloxy-benzene. This document is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Ethynyl-4-octyloxy-benzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The purity of this compound is paramount for successful downstream applications, from liquid crystal formulation to the synthesis of complex organic materials and APIs. This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used method for purifying crude 1-Ethynyl-4-octyloxy-benzene?

The most reliable and widely adopted method for purifying 1-Ethynyl-4-octyloxy-benzene, particularly after its synthesis via Sonogashira coupling, is flash column chromatography on silica gel.[1][2] This technique is highly effective at separating the desired product from common reaction impurities such as residual palladium and copper catalysts, unreacted starting materials (e.g., 1-iodo-4-octyloxy-benzene), and side products like the homocoupled alkyne (Glaser product).[3]

Q2: What are the primary impurities I should anticipate in my crude product after a Sonogashira reaction?

Understanding the potential impurities is the first step to designing a robust purification strategy. The Sonogashira reaction, while powerful, can generate a characteristic set of byproducts and leftovers[3][4][5]:

  • Unreacted Starting Materials: Primarily the aryl halide (e.g., 1-iodo- or 1-bromo-4-octyloxy-benzene).

  • Catalyst Residues: Palladium complexes (often appearing as "palladium black") and copper salts.[4][6]

  • Homocoupled Alkyne: The product of oxidative dimerization of the terminal alkyne, known as the Glaser coupling product. This is especially prevalent if the reaction is exposed to oxygen.[3]

  • Phosphine Ligands & Oxides: If phosphine-based palladium catalysts like Pd(PPh₃)₄ are used, triphenylphosphine and its oxide are common impurities.

  • Amine Base & Salts: The amine base (e.g., triethylamine, diisopropylamine) used in the reaction and its corresponding hydrohalide salt.

Q3: Is recrystallization a viable purification method for 1-Ethynyl-4-octyloxy-benzene?

Recrystallization can be a highly effective method for achieving exceptional purity, but it presents challenges for this specific molecule. The long, flexible octyloxy chain can inhibit the formation of a well-ordered crystal lattice, often leading to the product "oiling out" instead of crystallizing.[7] However, if the crude product is already reasonably pure (>90%) and appears as a solid, recrystallization is worth attempting. It requires careful selection of a binary solvent system (e.g., dissolving in a minimal amount of a "good" solvent like dichloromethane or ether and slowly adding a "poor" solvent like cold hexanes or methanol).[7][8]

Q4: Can I purify this compound by distillation?

Distillation is generally not recommended . 1-Ethynyl-4-octyloxy-benzene is a relatively large molecule (M.W. 246.37 g/mol ) with a very high boiling point. Attempting to distill it, even under high vacuum, would require high temperatures that risk thermal decomposition or polymerization of the reactive terminal alkyne group. Related, smaller compounds already exhibit high boiling points under vacuum, confirming this assessment.[9]

Section 2: Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you might encounter during the purification process in a practical, question-and-answer format.

Problem 1: My crude reaction mixture contains a dark, insoluble solid. What is it and how do I handle it?
  • Answer: This is almost certainly "palladium black," which is finely divided, elemental palladium(0) that has precipitated from the solution.[6] It forms when the palladium catalyst complex degrades. Attempting to load this directly onto a chromatography column will result in a grey/black band at the top of the silica that can streak through the column, contaminating your fractions.

  • Causality & Solution: Before any aqueous work-up, dilute the crude reaction mixture with a solvent like ethyl acetate or dichloromethane and filter it through a plug of Celite® or a short pad of silica gel in a Hirsch or Büchner funnel. This will physically remove the insoluble palladium black. Rinse the filter cake with additional solvent to ensure complete recovery of your product.

Problem 2: During column chromatography, my product streaks badly and the separation is poor.
  • Answer: Streaking on a silica gel column can be caused by several factors: compound overloading, incorrect solvent polarity, or the presence of highly polar impurities like residual amine base.

  • Causality & Solution:

    • Check Polarity: Your eluent may be too polar, causing the compound to move too quickly and without sharp bands. Conversely, if it's not polar enough, the compound may stick and streak. Use Thin Layer Chromatography (TLC) to optimize your solvent system to achieve an Rf value of 0.25-0.35 for the product spot.

    • Ensure Neutrality: Residual triethylamine or other amine bases from the reaction can interfere with the acidic silica gel surface, causing streaking. Ensure your aqueous work-up was thorough. Washing with dilute aqueous HCl or saturated NH₄Cl can effectively remove residual amines.

    • Reduce Load: Do not overload the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude compound mass to silica gel mass.

Problem 3: The product co-elutes with the unreacted 1-iodo-4-octyloxy-benzene.
  • Answer: This is a common and challenging separation because the two compounds have very similar polarities. The product, 1-ethynyl-4-octyloxy-benzene, is only slightly more polar than the corresponding iodo- or bromo-arene starting material.

  • Causality & Solution: Achieving this separation requires high-resolution chromatography.

    • Shallow Gradient: Use a very non-polar eluent system and run a shallow gradient. Start with pure hexane and very slowly increase the percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. For example, start with 100% hexane, then move to 1% EtOAc/hexane, 2% EtOAc/hexane, and so on.

    • Alternative Solvents: Sometimes, switching the solvent system entirely can alter selectivity. If EtOAc/hexane fails, try a dichloromethane/hexane or toluene/hexane system. Toluene can interact differently via π-π stacking with the aromatic rings, sometimes improving separation.

Problem 4: I suspect the presence of the alkyne homocoupler (Glaser product). How do I identify and remove it?
  • Answer: The Glaser product, 1,4-bis(4-octyloxyphenyl)buta-1,3-diyne, is a common byproduct. It is significantly less polar than your desired terminal alkyne due to its larger size, symmetry, and lack of the acidic terminal alkyne proton.

  • Causality & Solution: On a TLC plate stained with permanganate, the Glaser product will appear as a spot with a higher Rf value (closer to the solvent front) than your product. During column chromatography with a hexane/ethyl acetate system, the homocoupled diyne will elute before your desired terminal alkyne. By carefully selecting a non-polar eluent system, you can easily separate these two compounds.

Problem 5: I'm attempting to recrystallize, but the product is "oiling out." What can I do?
  • Answer: "Oiling out" occurs when the solubility of the compound in the solvent drops so rapidly upon cooling that it comes out of solution as a liquid phase rather than forming crystals.[7] The flexible octyl chain makes this compound particularly prone to this behavior.

  • Causality & Solution:

    • Slow Cooling: Do not rush the cooling process. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should you move it to a refrigerator, and then a freezer.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Post-Sonogashira Work-up & Catalyst Filtration
  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature.

  • Dilution & Filtration: Dilute the reaction mixture with ethyl acetate (approx. 10 volumes). If significant palladium black has precipitated, filter the mixture through a 2-3 cm plug of Celite® in a sintered glass funnel. Wash the Celite® pad thoroughly with additional ethyl acetate to recover all the product.

  • Aqueous Wash: Transfer the combined organic filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl (2 x 5 volumes) to remove the amine base.

    • Deionized water (1 x 5 volumes).

    • Saturated aqueous NaCl (brine) (1 x 5 volumes) to facilitate phase separation.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is now ready for purification.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Select an appropriately sized column (e.g., 40g of silica gel for 1g of crude material). Prepare the column by packing it with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product), remove the solvent, and carefully add the resulting free-flowing powder to the top of the prepared column.

  • Elution: Begin elution with a very non-polar solvent system (e.g., 100% Hexane or 1% Ethyl Acetate in Hexane). Monitor the fractions by TLC.

  • Gradient: Slowly and incrementally increase the polarity of the eluent (e.g., move from 1% to 2% to 5% Ethyl Acetate in Hexane) to elute your product. The target compound should have an Rf of ~0.3 in the collection solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Ethynyl-4-octyloxy-benzene.

Section 4: Visual Workflows and Data

Table 1: Recommended Solvent Systems for Flash Chromatography
Impurity to RemoveRecommended Starting Eluent System (v/v)Rationale
Glaser Homocoupling Product100% Hexane → 1% EtOAc/HexaneThe diyne is very non-polar and will elute first in pure hexane, well before the more polar terminal alkyne.
Unreacted Aryl Halide (Iodo/Bromo)1-2% Dichloromethane/Hexane or Toluene/HexaneThese systems offer different selectivity from EtOAc/Hexane and can resolve compounds with very similar polarities.
General Purification2-5% Ethyl Acetate/HexaneA standard, effective system. The product Rf should be optimized to ~0.3 by adjusting the EtOAc percentage.[10][11]
Polar Impurities (e.g., Phosphine Oxides)5-10% Ethyl Acetate/HexaneThe product will elute while highly polar impurities remain at the baseline of the column.
Diagram 1: Purification Strategy Decision Workflow

Purification_Decision start Crude Product Post-Workup check_solid Is the crude product a solid? start->check_solid check_purity Is purity >90% by NMR? check_solid->check_purity Yes column_chrom Perform Flash Column Chromatography check_solid->column_chrom No (Oil) check_purity->column_chrom No recrystallize Attempt Recrystallization check_purity->recrystallize Yes final_product Pure Product column_chrom->final_product oiled_out Did it 'oil out'? recrystallize->oiled_out oiled_out->column_chrom Yes oiled_out->final_product No (Success) Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_tlc 1. Optimize Eluent via TLC (Target Rf ≈ 0.3) prep_column 2. Pack Column with Silica Slurry prep_tlc->prep_column prep_load 3. Dry Load Sample onto Silica prep_column->prep_load run_elute 4. Elute with Non-Polar Solvent prep_load->run_elute run_gradient 5. Slowly Increase Polarity run_elute->run_gradient run_collect 6. Collect Fractions run_gradient->run_collect analysis_tlc 7. Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine 8. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 9. Evaporate Solvent analysis_combine->analysis_evap end Pure Product analysis_evap->end

Sources

Troubleshooting

common side reactions in the synthesis of 1-Ethynyl-4-octyloxy-benzene

Welcome to the technical support center for the synthesis of 1-Ethynyl-4-octyloxy-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethynyl-4-octyloxy-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Overview of the Synthetic Pathway

The synthesis of 1-Ethynyl-4-octyloxy-benzene is typically accomplished through a three-stage process. Understanding the potential pitfalls at each stage is critical for a successful outcome.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection 4-Bromophenol 4-Bromophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Bromophenol->Williamson Ether Synthesis Base (e.g., K2CO3) 1-Bromooctane 1-Bromooctane 1-Bromooctane->Williamson Ether Synthesis 1-Bromo-4-octyloxy-benzene 1-Bromo-4-octyloxy-benzene Sonogashira Coupling Sonogashira Coupling 1-Bromo-4-octyloxy-benzene->Sonogashira Coupling Pd catalyst Cu(I) co-catalyst Base Williamson Ether Synthesis->1-Bromo-4-octyloxy-benzene Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira Coupling (4-(Octyloxy)phenyl)ethynyl)trimethylsilane (4-(Octyloxy)phenyl)ethynyl)trimethylsilane Deprotection Deprotection (4-(Octyloxy)phenyl)ethynyl)trimethylsilane->Deprotection Base (e.g., K2CO3) Methanol Sonogashira Coupling->(4-(Octyloxy)phenyl)ethynyl)trimethylsilane 1-Ethynyl-4-octyloxy-benzene 1-Ethynyl-4-octyloxy-benzene Deprotection->1-Ethynyl-4-octyloxy-benzene

Caption: Overall synthetic route to 1-Ethynyl-4-octyloxy-benzene.

Stage 1: Synthesis of 1-Bromo-4-octyloxy-benzene via Williamson Ether Synthesis

This initial step involves the O-alkylation of 4-bromophenol with 1-bromooctane. While seemingly straightforward, this reaction is prone to side reactions that can impact the purity of the starting material for the subsequent coupling step.

Troubleshooting Guide

Question: My Williamson ether synthesis is resulting in a low yield of the desired 1-bromo-4-octyloxy-benzene, and I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer:

Low yields and multiple products in the Williamson ether synthesis of this substrate often point to two primary side reactions:

  • Dialkylation of 4-bromophenol: Although less common for phenols, under strongly basic conditions or with highly reactive alkylating agents, it's possible to see some degree of C-alkylation, though O-alkylation is overwhelmingly favored. A more likely scenario is the reaction of any residual hydroquinone impurity from the 4-bromophenol starting material, which can lead to a mixture of mono- and di-etherified products.

  • Elimination of 1-bromooctane: The use of a strong, sterically hindered base can promote the E2 elimination of HBr from 1-bromooctane to form oct-1-ene.

Mitigation Strategies:

  • Choice of Base: Employ a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficient to deprotonate the phenol without promoting significant elimination of the primary alkyl halide.[1]

  • Reaction Temperature: Maintain a moderate reaction temperature. While heat is required to drive the reaction to completion, excessive temperatures can favor the elimination side reaction. A gentle reflux in a suitable solvent like acetone or acetonitrile is typically sufficient.

  • Purity of Starting Materials: Ensure the 4-bromophenol is of high purity and free from hydroquinone. Purification of the starting phenol by recrystallization may be necessary.

  • Stoichiometry: Use a slight excess of 1-bromooctane (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the 4-bromophenol.

Experimental Protocol: Synthesis of 1-Bromo-4-octyloxy-benzene

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

ReagentMolar Eq.PurityNotes
4-Bromophenol1.0>98%Ensure dryness.
1-Bromooctane1.1>98%---
Potassium Carbonate1.5AnhydrousFinely powdered.
Acetone---AnhydrousSufficient to dissolve reactants.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol, anhydrous potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromooctane to the mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-bromo-4-octyloxy-benzene.[2]

Stage 2: Sonogashira Coupling of 1-Bromo-4-octyloxy-benzene and Trimethylsilylacetylene

This is the key carbon-carbon bond-forming step. The Sonogashira coupling is a powerful reaction but is sensitive to various factors that can lead to several side reactions.[3]

Troubleshooting Guide

Question: My Sonogashira coupling is giving a low yield of the desired product, and I'm observing a significant amount of a higher molecular weight byproduct. What is happening?

Answer:

The most common side reaction in Sonogashira couplings, especially when using a copper co-catalyst, is the Glaser-Hay homocoupling of the terminal alkyne.[4][5] In this case, trimethylsilylacetylene can couple with itself to form 1,4-bis(trimethylsilyl)buta-1,3-diyne. This reaction is promoted by the presence of oxygen.

Glaser_Coupling 2 TMS-Acetylene 2 TMS-Acetylene Glaser-Hay Homocoupling Glaser-Hay Homocoupling 2 TMS-Acetylene->Glaser-Hay Homocoupling Cu(I) catalyst Oxygen Diyne Byproduct 1,4-Bis(trimethylsilyl)buta-1,3-diyne Glaser-Hay Homocoupling->Diyne Byproduct

Caption: Glaser-Hay homocoupling of trimethylsilylacetylene.

Mitigation Strategies:

  • Inert Atmosphere: It is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen.[4] This can be achieved by using Schlenk techniques or a glovebox.

  • Degassing Solvents: Thoroughly degas all solvents and liquid reagents before use. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While these reactions may require more active palladium catalysts or different ligands, they completely eliminate the possibility of Glaser homocoupling.[5]

  • Slow Addition: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Question: I'm observing the formation of a black precipitate in my reaction flask, and the reaction has stalled. What is this precipitate and how can I prevent it?

Answer:

The black precipitate is likely palladium black , which is finely divided, catalytically inactive palladium metal. Its formation indicates the decomposition of the active Pd(0) catalyst. This can be caused by:

  • Impurities in Reagents or Solvents: Trace impurities can poison the catalyst.

  • High Temperatures: Excessive heat can lead to catalyst decomposition.

  • Inappropriate Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. For electron-rich aryl bromides like 1-bromo-4-octyloxy-benzene, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or tri(tert-butyl)phosphine (P(t-Bu)₃) are often beneficial.[5][6]

Mitigation Strategies:

  • High-Purity Reagents: Use high-purity, degassed solvents and reagents.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For aryl bromides, this is often in the range of 50-80 °C.

  • Ligand Selection: Use an appropriate phosphine ligand to stabilize the palladium catalyst. The choice of ligand can significantly impact the reaction's success.

Question: My reaction is complete, but I have a significant amount of 4-octyloxy-benzene as a byproduct. What is the cause of this?

Answer:

The formation of 4-octyloxy-benzene indicates a dehalogenation side reaction, where the bromine atom on the starting material is replaced by a hydrogen atom. This can be promoted by certain bases and impurities.

Mitigation Strategies:

  • Choice of Base: While an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is commonly used, its purity is critical. Using a freshly distilled amine can minimize impurities that may contribute to dehalogenation.

  • Reaction Conditions: Ensure that the reaction is not run for an excessively long time after the starting material has been consumed, as this can increase the likelihood of side reactions.

Experimental Protocol: Sonogashira Coupling

ReagentMolar Eq.PurityNotes
1-Bromo-4-octyloxy-benzene1.0>99%---
Trimethylsilylacetylene1.2>98%---
Pd(PPh₃)₂Cl₂0.02---Palladium catalyst.
Copper(I) Iodide (CuI)0.04---Co-catalyst.
Triethylamine (Et₃N)2.0Anhydrous, degassedBase and solvent.
Toluene---Anhydrous, degassedCo-solvent.

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-bromo-4-octyloxy-benzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed toluene and triethylamine.

  • Add trimethylsilylacetylene dropwise with stirring.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product, (4-(octyloxy)phenyl)ethynyl)trimethylsilane, by column chromatography.

Stage 3: Deprotection of the Trimethylsilyl (TMS) Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically a straightforward reaction but requires careful handling to avoid side reactions.

Troubleshooting Guide

Question: The deprotection of the TMS group is incomplete, even after extended reaction times. What could be the issue?

Answer:

Incomplete deprotection can be due to several factors:

  • Insufficient Base: Ensure that a sufficient amount of base is used. While catalytic amounts can sometimes be effective, using a stoichiometric amount or a slight excess of a mild base like potassium carbonate is often more reliable.

  • Inactive Base: The potassium carbonate may be old or have absorbed moisture, reducing its activity. Use freshly dried, finely powdered potassium carbonate.

  • Solvent Choice: The reaction is typically carried out in methanol. The methoxide ion, generated in situ, is the active deprotecting agent. Ensure the methanol is of good quality.

Question: After deprotection, I'm observing the formation of a symmetrical diyne byproduct. What is causing this?

Answer:

The formation of a symmetrical diyne, 1,4-bis(4-octyloxyphenyl)buta-1,3-diyne, indicates that the newly formed terminal alkyne is undergoing Glaser-Hay homocoupling. This can happen if the deprotection workup is not performed carefully and the product is exposed to air in the presence of residual copper from the previous step.

Mitigation Strategies:

  • Thorough Purification: Ensure that the TMS-protected intermediate is thoroughly purified to remove all traces of the copper co-catalyst before proceeding to the deprotection step.

  • Inert Workup: If you suspect copper contamination, perform the deprotection and workup under an inert atmosphere.

Experimental Protocol: Deprotection of the TMS Group

ReagentMolar Eq.PurityNotes
(4-(Octyloxy)phenyl)ethynyl)trimethylsilane1.0Purified---
Potassium Carbonate1.5Anhydrous---
Methanol---AnhydrousSolvent.

Procedure:

  • Dissolve the TMS-protected alkyne in methanol.

  • Add potassium carbonate to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-Ethynyl-4-octyloxy-benzene can be further purified by column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use a different aryl halide, such as an iodide or chloride, instead of 1-bromo-4-octyloxy-benzene?

A1: Yes, the reactivity of the aryl halide in Sonogashira coupling follows the general trend: I > Br > Cl. Aryl iodides are more reactive and can often be coupled under milder conditions. Aryl chlorides are less reactive and typically require more active catalysts, specialized ligands, and higher temperatures.[6]

Q2: What are the best analytical techniques to monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of products. For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q3: My final product is an oil, but the literature reports it as a solid. What should I do?

A3: The physical state of a compound can be influenced by its purity. If your product is an oil, it may contain impurities that are depressing its melting point. Further purification by column chromatography or recrystallization from a suitable solvent system (e.g., hexanes) should yield the solid product.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Palladium catalysts and their phosphine ligands can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Solvents like toluene and triethylamine are flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling.
  • Wikipedia. (2023, November 26). Sonogashira coupling.
  • Fairlamb, I. J. S. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (pp. 62-81). Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • ResearchGate. (n.d.). ¹H NMR spectrum of compound 1-bromo-4-octyloxybenzene.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (2023, December 12). Williamson ether synthesis.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • ResearchGate. (2016, October 10). What is the most efficient method for deprotection of trimethyl(phenylethynyl)silane?
  • Utah Tech University. (n.d.). The Williamson Ether Synthesis.
  • ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?
  • Catalysis Science & Technology. (2017). Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction.
  • Francis Academic Press. (2023).
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • ResearchGate. (2018). Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction.
  • Francis Academic Press. (2023).
  • Chem.libretexts.org. (2020). Williamson Ether Synthesis Practice Problems.
  • The Royal Society of Chemistry. (n.d.). Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)
  • Alfa Chemistry. (n.d.). Glaser Coupling.
  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Oreate AI Blog. (2024).
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.
  • ORBi. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis.
  • Chemistry LibreTexts. (2022). 9.6: Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report.
  • ResearchGate. (2003). Silver(I)
  • SciSpace. (2014). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.

Sources

Optimization

Technical Support Center: Preventing Homocoupling of 1-Ethynyl-4-octyloxy-benzene in Click Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address a common and frustrating sid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address a common and frustrating side reaction in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry: the unwanted homocoupling of terminal alkynes. We will focus on the specific challenges presented by electron-rich substrates like 1-Ethynyl-4-octyloxy-benzene, which are particularly susceptible to this side reaction.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant byproduct in my click reaction with 1-Ethynyl-4-octyloxy-benzene. What is it and why does it form?

A1: The Cause: Oxidative Homocoupling (Glaser Coupling)

The byproduct you are observing is almost certainly the homodimer of your starting alkyne, formed via a process known as Glaser coupling.[1][2] This is an oxidative homocoupling reaction that links two terminal alkyne molecules to form a symmetric 1,3-diyne.[1]

The "Why": A Competing Catalytic Cycle

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on a Cu(I) catalyst to activate the terminal alkyne for cycloaddition with an azide.[3] However, this same copper catalyst, if oxidized to Cu(II) by dissolved oxygen in your reaction, becomes a potent catalyst for the Glaser coupling pathway.[2][4][5][6]

The electron-donating nature of the 4-octyloxy group on your benzene ring increases the electron density of the alkyne, making it more susceptible to this oxidative side reaction compared to electron-poor alkynes. This unwanted reaction consumes your starting material, reduces the yield of your desired triazole product, and complicates purification.[1]

Competing_Pathways cluster_0 Desired CuAAC Pathway cluster_1 Undesired Glaser Pathway Alkyne_Azide Alkyne + Azide Cu1_Complex Cu(I) Acetylide Intermediate Alkyne_Azide->Cu1_Complex + Cu(I) Triazole 1,4-Triazole Product Cu1_Complex->Triazole + Azide Cu1 Cu(I) Catalyst Triazole->Cu1 Releases Cu(I) Two_Alkyne 2 x Alkyne Cu2_Complex Cu(II) Mediated Oxidative Coupling Two_Alkyne->Cu2_Complex + Cu(II) Diyne 1,3-Diyne Homodimer Cu2_Complex->Diyne Cu2 Cu(II) Species Cu1->Cu2 Oxidation Cu2->Cu1 Reduction (e.g., Ascorbate) O2 Oxygen (O2) O2->Cu1

Caption: Competing reaction pathways in CuAAC.

Q2: How can I proactively design my experiment to prevent this homocoupling from the start?

A2: The key is to maintain a reducing environment and protect the Cu(I) catalytic state.

Your experimental design should focus on three core areas: rigorous exclusion of oxygen, the use of a reducing agent, and the selection of an appropriate copper-ligand system.

  • Oxygen Exclusion is Critical: The Glaser coupling is an oxidative process, primarily driven by the presence of oxygen.[1] Therefore, the most crucial step is to perform the reaction under a strictly inert atmosphere (high-purity argon or nitrogen).[1] All solvents and liquid reagents must be deoxygenated before use. Standard methods include:

    • Sparging: Bubbling an inert gas through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: A more rigorous method for sensitive reactions, involving at least three cycles.[1]

  • Use a Reducing Agent: The addition of a reducing agent is standard practice to prevent the oxidation of Cu(I) to Cu(II) and to reduce any Cu(II) that does form back to the active Cu(I) state.[4][7][8]

    • (+)-Sodium L-ascorbate is the most common and effective choice.[7][8] It is typically used in slight excess relative to the copper catalyst.[8] The ascorbate is consumed by reacting with oxygen, so its presence helps protect the catalyst throughout the reaction.[4]

  • Optimize the Catalyst System:

    • Copper Source: Start with a Cu(I) salt like CuBr or CuI if possible. If using a more stable Cu(II) salt like CuSO₄, the presence of sodium ascorbate is mandatory to generate the active Cu(I) species in situ.[8]

    • Ligands: The use of a chelating ligand is highly recommended. Ligands stabilize the Cu(I) oxidation state, increase its catalytic activity for the desired click reaction, and can prevent the copper from participating in side reactions.[9] For aqueous or partially aqueous systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice.[9] For organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common standard. The order of ligand activity for catalyzing unwanted Glaser coupling has been observed as: bidentate > tridentate > tetradentate, making more complex ligands potentially better at suppression.[7]

Validated Protocol: Suppressing Homocoupling for 1-Ethynyl-4-octyloxy-benzene

This protocol is designed as a robust starting point for minimizing homodimer formation.

Materials:

  • 1-Ethynyl-4-octyloxy-benzene (Alkyne)

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • (+)-Sodium L-ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Deoxygenated 1:1 mixture of t-BuOH and water

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Prepare Deoxygenated Solvents: Sparge the t-BuOH and water with argon for 30 minutes before use.

  • Set up the Reaction Vessel: To a Schlenk flask, add the 1-Ethynyl-4-octyloxy-benzene (1.0 eq) and the azide counterpart (1.05 eq). Seal the flask, and then evacuate and backfill with argon three times.

  • Add Solvent: Add the deoxygenated t-BuOH/water solvent mixture via a syringe to dissolve the reagents.

  • Prepare Catalyst Stock Solution (Freshly Prepared):

    • In a separate vial under argon, prepare a stock solution of the catalyst. For a typical reaction, you might aim for 1 mol% catalyst.

    • Dissolve CuSO₄·5H₂O (0.01 eq) and THPTA (0.05 eq) in a small amount of deoxygenated water. The excess ligand ensures the copper is fully chelated.

  • Prepare Reducing Agent Stock Solution (Freshly Prepared):

    • In another vial, dissolve sodium ascorbate (0.1 eq) in deoxygenated water.

  • Initiate the Reaction:

    • To the stirred solution of alkyne and azide, add the CuSO₄/THPTA solution via syringe.

    • Immediately after, add the sodium ascorbate solution.[4] The reaction should remain colorless or very pale yellow. A blue or green color indicates the presence of Cu(II) and a higher risk of homocoupling.

  • Monitor the Reaction:

    • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired triazole from any potential homodimer byproduct.[1]

Troubleshooting Guide

Even with the best protocol, issues can arise. Use this guide to diagnose and solve common problems.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant homodimer formation (>10%) detected by LC-MS/NMR. 1. Incomplete oxygen removal. 2. Insufficient reducing agent. 3. Reaction exposed to air during work-up while the catalyst is still active.1. Improve deoxygenation technique (e.g., switch to freeze-pump-thaw cycles). Ensure all transfers are done under a positive pressure of inert gas.[1] 2. Increase the amount of sodium ascorbate to 15-20 mol%. 3. Quench the reaction by adding an aqueous solution of EDTA or ammonia to chelate and remove the copper before exposing the mixture to air.
Reaction is slow or stalls. 1. Poor solubility of reagents. 2. Inactive catalyst.1. Add a co-solvent like DMF or DMSO (ensure it's deoxygenated). 2. Ensure your sodium ascorbate solution is freshly prepared. Old solutions can degrade. Use a higher catalyst loading (e.g., 2-5 mol%).
Reaction mixture turns blue/green. 1. Presence of significant oxygen. 2. Depletion of the reducing agent.1. This confirms Cu(I) is oxidizing to Cu(II). Immediately add more sodium ascorbate solution until the color disappears.[4] For future runs, improve your inert atmosphere technique.
Difficulty separating the product from the homodimer. 1. Similar polarity of the product and the diyne byproduct.1. Optimize column chromatography conditions (try different solvent systems or use a high-performance flash system). 2. If the problem persists, consider protecting the alkyne with a bulky group like triisopropylsilyl (TIPS), performing the click reaction, and then deprotecting. This adds steps but completely prevents homocoupling.[1]

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// Nodes Start [label="Homodimer Detected\n(>10%)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Color [label="Is the reaction\nmixture blue/green?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Inert [label="Review Inert\nAtmosphere Technique", fillcolor="#F1F3F4", fontcolor="#202124"]; Improve_Deoxy [label="Improve Deoxygenation\n(e.g., Freeze-Pump-Thaw)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Increase_Ascorbate [label="Increase Sodium\nAscorbate (15-20 mol%)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Quench [label="Quench with EDTA\nbefore Air Exposure", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Add_Ascorbate [label="Add More Ascorbate\nSolution Immediately", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges Start -> Check_Color; Check_Color -> Add_Ascorbate [label="Yes"]; Add_Ascorbate -> Check_Inert; Check_Color -> Check_Inert [label="No"]; Check_Inert -> Improve_Deoxy; Check_Inert -> Increase_Ascorbate; Check_Inert -> Quench; }

Caption: A decision workflow for troubleshooting homodimer formation.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling... under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2011). Reassessing Alkyne Coupling Reactions... Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Koberstein, J. T., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling... Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2016). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic-Chemistry.org. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • Wikipedia. (n.d.). Glaser coupling. Wikipedia. [Link]

Sources

Troubleshooting

optimizing reaction conditions for Sonogashira coupling with aryl halides

Sonogashira Coupling Technical Support Center: A Guide for Researchers Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

Sonogashira Coupling Technical Support Center: A Guide for Researchers

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize reaction conditions, troubleshoot common issues, and deepen their understanding of this powerful synthetic tool. The content is structured to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and innovate in your own work.

Understanding the Engine: The Sonogashira Catalytic Cycle

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The "classical" reaction relies on a dual catalytic system involving palladium and copper.[1] Understanding the interplay between these two catalytic cycles is fundamental to troubleshooting.

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.

  • The Copper Cycle: The copper co-catalyst's main role is to activate the alkyne.[1] A base first deprotonates the terminal alkyne, which then reacts with a Cu(I) salt (like CuI) to form a more nucleophilic copper(I) acetylide intermediate. This intermediate is what participates in the transmetalation step with the palladium complex.[1]

Sonogashira_Mechanism cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex pd_complex->pd0 transmetalation Transmetalation pd_complex->transmetalation pd_alkyne R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkyne cu_catalyst Cu(I)X transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination pd_alkyne->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² (Product) reductive_elimination->product alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu(I)-C≡CR² alkyne_activation->cu_acetylide hx_base Base-H⁺X⁻ alkyne_activation->hx_base cu_acetylide->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition alkyne H-C≡C-R² alkyne->alkyne_activation base Base base->alkyne_activation pd_cycle_node Pd Cycle cu_cycle_node Cu Cycle reagent_node Reagents product_node Product

Caption: Simplified catalytic cycles in the Sonogashira reaction.

Frequently Asked Questions (FAQs) on Core Components

This section addresses fundamental questions about selecting the right components for your reaction.

Q1: How do I choose the right palladium catalyst and ligand?

A1: The choice is critical and depends on the reactivity of your aryl halide.

  • Palladium Source: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common starting points for aryl iodides and bromides.[1][2] Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often more stable but require in-situ reduction to the active Pd(0) state, which is usually accomplished by an amine or phosphine ligand in the reaction mixture.[1]

  • Ligands: For less reactive aryl bromides and especially for aryl chlorides, standard triphenylphosphine (PPh₃) ligands may be insufficient. More electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.[3] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for less reactive halides.[3]

Ligand TypeCharacteristicsBest For
Triphenylphosphine (PPh₃) Standard, versatile, air-stableAryl Iodides, activated Aryl Bromides
Bulky Alkylphosphines (e.g., P(t-Bu)₃)Very electron-rich, bulky, air-sensitiveUnreactive Aryl Bromides, Aryl Chlorides
Buchwald Ligands (e.g., XPhos, SPhos)Electron-rich, sterically demanding, promote fast reductive eliminationChallenging substrates, low catalyst loadings
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable Pd complexesAryl Chlorides, high-temperature reactions

Q2: When should I use a copper co-catalyst, and when should I consider a copper-free protocol?

A2: The copper co-catalyst (typically CuI) significantly accelerates the reaction, allowing for milder conditions (e.g., room temperature).[1] However, it comes with a major drawback: it promotes the oxidative homocoupling of the alkyne, known as Glaser coupling, especially in the presence of oxygen.[1][2]

  • Use Copper When: You are using reactive aryl iodides, need to run the reaction at low temperatures, or when established protocols for your substrate class show high efficiency.

  • Go Copper-Free When:

    • You observe significant alkyne homocoupling.[1][2]

    • Your alkyne is precious and cannot be wasted on side reactions.[2]

    • Your substrates (e.g., porphyrins) can chelate with copper, inhibiting catalysis.[1]

    • You are working with less reactive aryl bromides or chlorides, which often require higher temperatures where Glaser coupling becomes more pronounced.[2]

Copper-free conditions typically require a stronger base, a different solvent, and sometimes more specialized ligands to compensate for the slower rate.[3]

Q3: What is the role of the base, and how do I select the best one?

A3: The base is crucial for two reasons: it deprotonates the terminal alkyne to make it nucleophilic, and it neutralizes the hydrogen halide (H-X) byproduct formed during the reaction.[1]

  • Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are very common, often acting as both the base and a co-solvent.[1] Secondary amines like piperidine or diisopropylamine can sometimes be more effective as they can also act as ligands for the palladium center.[1]

  • Inorganic Bases: For sensitive substrates or when amine bases cause side reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be used, typically in a polar aprotic solvent like DMF, acetonitrile, or THF.[1]

The choice of base should be matched with the pKa of the alkyne. A base must be strong enough to deprotonate the alkyne but not so strong that it causes unwanted side reactions.

Troubleshooting Guide: From Failed Reactions to Success

This section is structured to help you diagnose and solve specific experimental problems.

Troubleshooting_Flowchart start Reaction Outcome? no_yield Problem: Low or No Yield start->no_yield homocoupling Problem: Mainly Alkyne Homocoupling start->homocoupling dehalogenation Problem: Dehalogenation of Aryl Halide start->dehalogenation cause_ny1 Inactive Catalyst? no_yield->cause_ny1 cause_ny2 Poor Substrate Reactivity? no_yield->cause_ny2 cause_ny3 Incorrect Base or Solvent? no_yield->cause_ny3 cause_hc1 Oxygen Present? homocoupling->cause_hc1 cause_hc2 [Cu] too high? homocoupling->cause_hc2 cause_dh1 Base/Solvent Issue? dehalogenation->cause_dh1 sol_ny1 Solution: Use fresh catalyst/ligand, ensure inert atmosphere. cause_ny1->sol_ny1 sol_ny2 Solution: Switch to stronger ligand, increase temperature, use more reactive halide (I > Br > Cl). cause_ny2->sol_ny2 sol_ny3 Solution: Screen stronger bases (e.g., DBU) or different solvents (e.g., DMF, THF). cause_ny3->sol_ny3 sol_hc1 Solution: Thoroughly degas solvent, run under inert gas (Ar/N₂). cause_hc1->sol_hc1 sol_hc2 Solution: Reduce CuI loading or switch to copper-free protocol. cause_hc2->sol_hc2 sol_dh1 Solution: Use a non-protic solvent or a weaker, non-nucleophilic base. cause_dh1->sol_dh1

Caption: A decision tree for troubleshooting common Sonogashira issues.

Problem 1: My reaction shows low or no conversion of the starting material.

  • Q: Could my catalyst be inactive?

    • A: Yes. Pd(0) complexes are sensitive to oxygen and can decompose.[1] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst, its reduction to Pd(0) may be failing.

    • Solution: Use fresh, high-purity catalyst and ligands. Ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions by thoroughly degassing your solvent (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes).[1]

  • Q: Is my aryl halide not reactive enough?

    • A: The reactivity of the aryl halide is critical and follows the trend: I > Br > OTf >> Cl.[1] Electron-withdrawing groups on the aryl halide generally increase reactivity, while electron-donating groups decrease it.[4] Sterically hindered substrates (e.g., with ortho-substituents) are also more challenging.[5]

    • Solution: For aryl bromides, and especially chlorides, you will likely need more forcing conditions. This includes:

      • Higher Temperatures: Reactions with aryl bromides may require heating, whereas iodides often proceed at room temperature.[1]

      • More Active Ligands: Switch from PPh₃ to a more electron-rich and bulky ligand like P(t-Bu)₃ or a Buchwald-type ligand to facilitate the difficult oxidative addition step.[2][5]

      • Change Halide: If possible, synthesize the aryl iodide or triflate equivalent of your substrate.

Problem 2: The main product I'm isolating is the homocoupled alkyne (Glaser product).

  • Q: Why is this happening and how can I stop it?

    • A: This is the most common side reaction in copper-catalyzed Sonogashira couplings and is caused by the oxidative dimerization of the copper acetylide intermediate.[1][2] The primary culprit is the presence of oxygen.[1]

    • Solutions:

      • Rigorous Degassing: This is the most important step. Ensure your solvent and reaction headspace are completely free of oxygen.[1]

      • Minimize Copper: Reduce the loading of the Cu(I) co-catalyst. Often, only a very small catalytic amount is necessary.

      • Slow Addition: Adding the alkyne slowly via syringe pump can help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

      • Switch to Copper-Free: If the problem persists, switching to a copper-free protocol is the most definitive solution.[1][2] This completely eliminates the pathway for Glaser coupling.

Problem 3: I am observing significant dehalogenation of my aryl halide.

  • Q: My mass spec shows the mass of my arene without the halogen. What's causing this?

    • A: Dehalogenation is a known side reaction in palladium cross-coupling chemistry where the aryl halide is reduced to the corresponding arene.[6] It can be promoted by certain bases, solvents, or impurities that can act as hydride sources.

    • Solutions:

      • Choice of Base/Solvent: This side reaction is sometimes observed with amine bases in solvents like DMF.[7] Consider switching to an inorganic base like K₂CO₃ or using a less reactive solvent such as toluene or dioxane.

      • Check Reagent Purity: Ensure your solvent and base are pure and anhydrous.

      • Optimize Ligand: The choice of ligand can influence the relative rates of the desired coupling versus undesired dehalogenation. Screening different ligands may be necessary.

General Experimental Protocol (Copper-Catalyzed)

This protocol is a robust starting point that can be adapted for specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3 mL) and Toluene (3 mL) (or other suitable solvent)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Degassing: The solvent mixture (Et₃N/Toluene) should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the terminal alkyne.

  • Reaction: Stir the mixture at room temperature (for aryl iodides) or heat to 50-80 °C (for aryl bromides). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Sonogashira coupling. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6136-6184. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5). Available from: [Link]

  • Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Shafigh, Z., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(1), 108. Available from: [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7349-7362. Available from: [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. (2025, March 3). Retrieved January 26, 2026, from [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. (2008, August 15). Retrieved January 26, 2026, from [Link]

  • Mori, Y., & Seki, M. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(9), 1391-1393. Available from: [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Retrieved January 26, 2026, from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Product Yield in Click Chemistry

Welcome to the technical support center for click chemistry applications. As a Senior Application Scientist, I understand that while click chemistry is renowned for its reliability, achieving high yields consistently can...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for click chemistry applications. As a Senior Application Scientist, I understand that while click chemistry is renowned for its reliability, achieving high yields consistently can be challenging, especially when working with complex substrates. This guide is designed to provide you with the in-depth, field-proven insights needed to diagnose and solve common issues leading to low product yield.

The core of successful click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies in maintaining the integrity of the catalytic cycle. Most yield problems can be traced back to a handful of critical parameters. This guide follows a logical, cause-and-effect approach to help you identify and rectify the root cause of your experimental hurdles.

Troubleshooting Guide: Low or No Product Yield

This section addresses the most critical issue: what to do when your click reaction is not working as expected. We will systematically dissect the reaction components to pinpoint the problem.

Question: My click reaction has a very low yield or has failed completely. What are the most likely causes and how do I fix them?

Answer:

A low or zero yield in a CuAAC reaction is almost always due to a problem with one of three areas: the catalyst , the reactants , or the reaction conditions . Let's approach this systematically.

1. The Catalyst: Is Your Copper(I) Active?

The single most common reason for CuAAC failure is the deactivation of the catalyst. The reaction requires Copper in the +1 oxidation state (Cu(I)).[1][2] This state is unstable in the presence of oxygen, which readily oxidizes it to the inactive Cu(II) form.[2]

Causality: The catalytic cycle involves the formation of a copper-acetylide intermediate, which is only possible with Cu(I). Cu(II) does not react with the alkyne in the same way, thereby halting the cycle and the reaction.

  • Problem: Oxygen Contamination.

    • Solution: Degas your solvents and reaction mixture. This is the most critical step. You can do this by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding your reagents. Assembling the reaction under an inert atmosphere is also highly recommended.[3]

  • Problem: Insufficient Reducing Agent.

    • Solution: If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), a reducing agent is essential.[1][2] Sodium ascorbate is the most common choice.[3][4] Ensure you are using a fresh solution of sodium ascorbate, as it can degrade over time. A slight excess is often beneficial to counteract any dissolved oxygen.[1]

    • Self-Validation Protocol: Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before setting up your reaction. Use a 5-fold molar excess of ascorbate relative to the copper catalyst to ensure a sufficiently reductive environment.[4]

  • Problem: Catalyst Inhibition.

    • Solution: Certain buffer components or functional groups on your substrates can chelate the copper catalyst, rendering it inactive. Buffers like Tris are known inhibitors and should be avoided.[4] Phosphate or HEPES buffers are generally more compatible.[4] If your biomolecule has strong chelating groups (e.g., multiple histidines, thiols), increasing the catalyst and/or ligand concentration may be necessary.

2. The Reactants: Are Your Azide and Alkyne Viable?

Assuming your catalyst is active, the next step is to verify the integrity and suitability of your starting materials.

Causality: The purity, stability, and structure of your azide and alkyne directly impact their ability to participate in the cycloaddition.

  • Problem: Reactant Degradation.

    • Solution: Verify the purity of your azide and alkyne by NMR, LC-MS, or another appropriate analytical method. Organic azides can be sensitive to light and prolonged storage. Some alkynes, particularly those on biomolecules, can hydrate or oxidize.[3]

  • Problem: Solubility Issues.

    • Solution: Ensure both reactants are fully dissolved in the reaction solvent. If one component crashes out of solution, the reaction rate will plummet. Using a co-solvent like DMSO, acetonitrile, or t-BuOH with your aqueous buffer can improve solubility.[3][5] However, be aware that highly coordinating solvents like DMSO can sometimes sequester the copper ion, so the use of a stabilizing ligand becomes even more important.[3]

  • Problem: Steric Hindrance.

    • Solution: If the azide or alkyne is located near a bulky group, the reaction rate can be significantly reduced. Increasing the reaction temperature (e.g., to 37-50 °C) or extending the reaction time may be necessary.[6][7] In severe cases, redesigning the linker to move the reactive group away from the bulky moiety may be required.

3. Reaction Conditions & Side Reactions

If both the catalyst and reactants are sound, the final area to investigate is the overall reaction environment and the possibility of competing side reactions.

Causality: The reaction environment dictates the speed and efficiency of the catalytic cycle. Unfavorable conditions can promote side reactions that consume starting materials or catalyst.

The following diagram outlines a logical flow for diagnosing yield issues.

G start Low / No Yield cat_check Catalyst Check: Is Cu(I) active? start->cat_check Start Here sol_degas Degas Solvents & Use Fresh Reducing Agent cat_check->sol_degas Potential Issue sol_ligand Add/Optimize Ligand (e.g., THPTA) cat_check->sol_ligand Potential Issue sol_control Run Positive Control with Known Reagents cat_check->sol_control Validation Step reac_check Reactant Check: Purity & Solubility? cond_check Conditions Check: Solvent, pH, Temp? reac_check->cond_check If reactants are OK, check conditions sol_purity Verify Reactant Purity (NMR, LC-MS) reac_check->sol_purity Potential Issue sol_solub Adjust Solvent System (e.g., add co-solvent) reac_check->sol_solub Potential Issue sol_buffer Change Buffer (Avoid Tris) cond_check->sol_buffer Potential Issue sol_temp Increase Temperature or Reaction Time cond_check->sol_temp Potential Issue success Yield Improved sol_degas->success sol_ligand->success sol_control->cat_check If control fails, re-check catalyst sol_control->reac_check If control works, check reactants sol_purity->success sol_solub->success sol_buffer->success sol_temp->success G cluster_cycle CuAAC Catalytic Cycle A R1-Alkyne B Cu(I)-Acetylide A->B + Cu(I) C Azide Coordination B->C + R2-Azide D Metallacycle Intermediate C->D Cycloaddition E Triazolyl-Cu(I) D->E Ring Contraction F Product R1-Triazole-R2 E->F Protonolysis CuI Active Cu(I) Catalyst E->CuI Regenerates Catalyst CuI->B CuII Inactive Cu(II) CuI->CuII Oxidation CuII->CuI Reduction Asc Na Ascorbate (Reducing Agent) O2 Oxygen

Caption: A simplified representation of the Cu(I)-catalyzed azide-alkyne cycloaddition cycle.

Protocol: Standard CuAAC Reaction for Troubleshooting

This protocol provides a robust starting point for a typical bioconjugation reaction.

  • Prepare Stock Solutions:

    • Biomolecule (Alkyne-modified): 100 µM in degassed PBS buffer, pH 7.4.

    • Azide Probe: 10 mM in DMSO.

    • CuSO₄: 50 mM in nuclease-free water.

    • THPTA Ligand: 50 mM in nuclease-free water.

    • Sodium Ascorbate (Na-Asc): 100 mM in degassed, nuclease-free water (prepare fresh).

  • Reaction Assembly (Final Volume: 100 µL):

    • To a microcentrifuge tube, add the following in order:

      • 79 µL of the biomolecule solution.

      • 2 µL of the Azide Probe stock (Final conc: 200 µM).

      • A pre-mixed catalyst solution containing:

        • 1 µL of CuSO₄ stock (Final conc: 500 µM).

        • 5 µL of THPTA stock (Final conc: 2.5 mM).

        • 3 µL of nuclease-free water.

    • Vortex the tube gently.

  • Initiate the Reaction:

    • Add 10 µL of the freshly prepared Na-Asc stock (Final conc: 10 mM).

    • Vortex gently one more time.

  • Incubation:

    • Incubate at room temperature for 1-2 hours. If yield is low with sterically hindered substrates, incubate at 37°C.

  • Analysis:

    • Analyze the reaction mixture by SDS-PAGE, LC-MS, or another appropriate method to determine the conversion to product.

By methodically addressing each potential point of failure, you can effectively troubleshoot and optimize your click chemistry reactions to achieve the high yields and reliability this powerful chemistry is known for. [8]

References
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Pintori, D., & Giamberini, M. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available from: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available from: [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Available from: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available from: [Link]

  • González-Lainez, M., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Available from: [Link]

  • Lee, T., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. Available from: [Link]

  • Carrasco, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Organometallics. Available from: [Link]

  • Lee, T., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Available from: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available from: [Link]

Sources

Troubleshooting

removal of copper catalyst from 1-Ethynyl-4-octyloxy-benzene reaction mixtures

Troubleshooting Guide: Removal of Copper Catalyst from 1-Ethynyl-4-octyloxy-benzene Reaction Mixtures This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals enco...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Removal of Copper Catalyst from 1-Ethynyl-4-octyloxy-benzene Reaction Mixtures

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of residual copper catalysts from the Sonogashira coupling reaction to synthesize 1-Ethynyl-4-octyloxy-benzene. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of the copper co-catalyst from my 1-Ethynyl-4-octyloxy-benzene product crucial?

A1: Residual copper, even at trace levels, can have significant detrimental effects on downstream applications and product stability. In the context of drug development, stringent limits are in place for metal impurities due to their potential toxicity. For materials science applications, copper can quench fluorescence or act as an undesirable catalyst in subsequent polymerization or modification reactions. Furthermore, residual copper can promote the oxidative homocoupling of the alkyne product, leading to impurities over time.[1]

Q2: What are the visual indicators of copper contamination in my reaction workup?

A2: During an aqueous wash, a blue or green coloration in the aqueous layer is a clear indicator of the presence of copper ions, often as a complex. For instance, washing with an ammonia solution will result in a characteristic deep blue color of the tetraamminecopper(II) complex.[2] If your isolated organic product has a faint green or blue tint, it may also suggest copper contamination.

Q3: What are the primary methods for removing copper catalysts from a non-polar organic product like 1-Ethynyl-4-octyloxy-benzene?

A3: The most common and effective methods involve:

  • Aqueous Washes: Utilizing aqueous solutions of chelating agents or complexing agents to selectively pull the copper salts from the organic phase.

  • Solid-Phase Scavengers: Employing functionalized resins that selectively bind to the copper, which can then be removed by simple filtration.

  • Recrystallization: A final purification step that can effectively remove trace metal impurities if a suitable solvent system is found.

Q4: How do I choose the best copper removal method for my specific needs?

A4: The choice of method depends on several factors: the scale of your reaction, the required purity of your final product, and the resources available. For routine lab-scale synthesis, aqueous washes are often sufficient. For high-purity applications, a combination of an aqueous wash followed by a pass through a scavenger resin is recommended. Recrystallization is an excellent final polishing step. The decision-making process can be visualized in the following workflow:

G start Reaction Workup Complete is_high_purity High Purity Required? start->is_high_purity aqueous_wash Aqueous Wash (Ammonia or EDTA) is_high_purity->aqueous_wash No is_high_purity->aqueous_wash Yes scavenger_resin Solid-Phase Scavenger Resin aqueous_wash->scavenger_resin Further Purification Needed end Pure Product aqueous_wash->end Sufficient Purity recrystallization Recrystallization scavenger_resin->recrystallization recrystallization->end

Caption: Decision workflow for selecting a copper removal strategy.

Detailed Troubleshooting Protocols

Method 1: Aqueous Wash with Chelating and Complexing Agents

This is often the first line of defense for removing the bulk of the copper catalyst. The principle is to use a water-soluble molecule that binds strongly to the copper ion, forming a water-soluble complex that can be partitioned into the aqueous phase and removed.

Protocol 1A: Ammonium Hydroxide Wash

  • Scientific Principle: Ammonia (NH₃) is a strong ligand for copper(II) ions, forming the intensely blue, water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[2][3] This complex is highly favored, allowing for the efficient extraction of copper from the organic layer.

  • Best For: Reactions where the product is not sensitive to basic conditions.

  • Step-by-Step Protocol:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove volatile solvents like THF or triethylamine.

    • Dissolve the residue in a non-polar organic solvent in which your product, 1-Ethynyl-4-octyloxy-benzene, is highly soluble (e.g., toluene, dichloromethane, or ethyl acetate).

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a 5-10% aqueous ammonium hydroxide solution.

    • Shake the separatory funnel vigorously for 1-2 minutes. You should observe the aqueous layer turning blue.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Repeat the wash with fresh ammonium hydroxide solution. The blue color should become progressively fainter. Continue until the aqueous layer is colorless.[2]

    • Wash the organic layer with an equal volume of water to remove residual ammonia.

    • Wash the organic layer with an equal volume of brine to aid in the removal of water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 1B: EDTA Wash

  • Scientific Principle: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper(II) ions.[3][4] This method is particularly effective and can be used under a wider pH range than ammonia.

  • Best For: Reactions where the product may be sensitive to the basicity of ammonia.

  • Step-by-Step Protocol:

    • Follow steps 1-3 from Protocol 1A.

    • Add an equal volume of a 0.1 M aqueous solution of the disodium salt of EDTA (Na₂EDTA).

    • Shake the separatory funnel vigorously for 2-3 minutes.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the EDTA wash if necessary (a faint blue/green color in the aqueous layer indicates residual copper).

    • Wash the organic layer twice with an equal volume of water to remove any remaining EDTA.

    • Wash the organic layer with an equal volume of brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Aqueous Phase (Post-Extraction) Product 1-Ethynyl-4-octyloxy-benzene Copper_Catalyst Cu+ Catalyst Copper_EDTA_Complex [Cu(EDTA)]2- Complex (Water Soluble) Copper_Catalyst->Copper_EDTA_Complex Chelation EDTA EDTA EDTA->Copper_EDTA_Complex

Caption: Chelation of copper by EDTA for aqueous extraction.

Method 2: Solid-Phase Scavenger Resins

For applications requiring very low levels of copper contamination, solid-phase scavengers are an excellent choice. These are typically silica or polymer beads that have been functionalized with groups that have a high affinity for copper.

  • Scientific Principle: The crude product solution is passed through a cartridge or stirred with a resin containing chelating functional groups (e.g., thiol, amine, or EDTA analogues). The copper ions are selectively bound to the resin, and the purified product is collected after filtration.[5][6][7]

  • Best For: Final purification to achieve high purity; removal of trace amounts of copper.

  • Step-by-Step Protocol:

    • After a preliminary aqueous workup (as described in Method 1), dissolve the crude 1-Ethynyl-4-octyloxy-benzene in a minimal amount of a non-polar solvent (e.g., toluene or hexanes).

    • Slurry Method: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of copper catalyst) to the solution and stir at room temperature for 4-16 hours.[6]

    • Cartridge Method: Alternatively, pack the scavenger resin into a solid-phase extraction (SPE) cartridge and pass the solution through the cartridge.

    • Filter off the resin (slurry method) or collect the eluent (cartridge method).

    • Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.

    • Combine the organic fractions and concentrate under reduced pressure to obtain the purified product.

Method 3: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds and can be very effective at removing trace metal impurities.

  • Scientific Principle: This method relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent mixture at different temperatures.[8]

  • Best For: Final purification of solid products to obtain high-purity, crystalline material.

  • Step-by-Step Protocol:

    • Choose a suitable solvent or solvent system. For 1-Ethynyl-4-octyloxy-benzene, a non-polar solvent like hexanes or a mixed solvent system like hexane/ethyl acetate is a good starting point.[9] The ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Summary of Copper Removal Techniques

MethodPrincipleProsConsBest For
Ammonia Wash ComplexationFast, inexpensive, effective for bulk removal.Product must be base-stable; ammonia is volatile and has a strong odor.Initial bulk removal of copper.
EDTA Wash ChelationHighly effective, works over a wider pH range.Can be slower than ammonia wash; EDTA can be difficult to remove completely.When product is base-sensitive.
Scavenger Resin Adsorption/ChelationHighly effective for trace removal, simple filtration workup.Resins can be expensive; may require longer reaction times.Achieving high purity for pharmaceutical or materials applications.
Recrystallization Differential SolubilityCan yield very pure, crystalline product; removes a variety of impurities.Requires a solid product and a suitable solvent; can have lower yields.Final purification step.

References

  • Filimonov, V. (2022). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. [Link]

  • Brown, D. B., & Craig, C. A. (1987). Process for removal of copper from solutions of chelating agent and copper. U.S.
  • Reddit discussion on removing Cu(I) from organic compounds. (2022). r/Chempros. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • PubChem. (n.d.). 1-Ethynyl-4-octylbenzene. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Srisantithum, C., et al. (2022). Selective Chelating Resin for Copper Removal and Recovery in Aqueous Acidic Solution Generated from Synthetic Copper-Citrate Complexes from Bioleaching of E-waste. ResearchGate. [Link]

  • El-Batouti, M., et al. (2012). Extraction of Copper from Waste Solution Using Liquid Emulsion Membrane. Advances in Chemical Engineering and Science, 2, 267-274. [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. [Link]

  • Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles: 2-phenylbutyronitrile. Organic Syntheses, 55, 91. [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • El-Batouti, M. (2012). Extraction of Copper from Waste Solution Using Liquid Emulsion Membrane. ResearchGate. [Link]

  • Google Patents. (2010). Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase.
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • Devi, N. B., & Nayak, B. (2014). Liquid-liquid extraction and separation of copper(II) and nickel(II) using LIX®984N. The Journal of The Southern African Institute of Mining and Metallurgy, 114(11), 927-932. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Roberts, G. M., Lu, W., & Woo, L. K. (2015). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Catalysis Science & Technology, 5(2), 1014-1020. [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. [Link]

  • Ordóñez, S., et al. (2011). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 1(1), 65-80. [Link]

  • Sayo, S. J., et al. (2022). Liquid-liquid extraction and separation of copper(II), zinc(II), cadmium(II), and lead(II) from aqueous solution and sewage effluent using phenoxy-amino ligands. Water Practice and Technology, 17(5), 1184-1196. [Link]

  • Li, J., et al. (2004). Recovery of copper by solvent extraction from spent ammonia etching solutions- recent development in China. The European Journal of Mineral Processing and Environmental Protection, 4(1), 15-23. [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]

  • Hay, A. S. (1979). Process for removing metal-EDTA complex and free EDTA salts from mixed aqueous-organic media. U.S.
  • Späte, A. K., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(20), 6295-6301. [Link]

Sources

Optimization

Technical Support Center: Addressing Solubility Challenges in Chemical Synthesis and Drug Development

A Senior Application Scientist's Guide to Overcoming Reactant and Product Solubility Issues Navigating the intricate world of chemical reactions and drug development is often fraught with challenges, with solubility issu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Reactant and Product Solubility Issues

Navigating the intricate world of chemical reactions and drug development is often fraught with challenges, with solubility issues standing out as a frequent and formidable obstacle. Whether it's a reactant that refuses to dissolve or a product that unexpectedly crashes out of solution, these problems can derail experiments, compromise yields, and stall progress. This technical support center is designed to equip researchers, scientists, and drug development professionals with the expertise and practical guidance needed to diagnose, troubleshoot, and overcome these common solubility hurdles.

Part 1: Troubleshooting Guide - Reactant Solubility Issues

This section addresses the common scenario where a starting material exhibits poor solubility in the chosen reaction solvent.

Q1: My reactant isn't dissolving. What are my initial troubleshooting steps?

When a reactant fails to dissolve, a systematic approach is crucial. Before resorting to more complex methods, consider these initial steps:

  • Increase the Solvent Volume: The simplest solution is often to add more solvent. However, be mindful of concentration requirements for your reaction.

  • Apply Gentle Heating: For many compounds, solubility increases with temperature.[1] Gently warm the mixture while stirring, but be cautious not to exceed the boiling point of the solvent or decompose your reactant.

  • Increase Agitation: Vigorous stirring or shaking can enhance the rate of dissolution.

  • Particle Size Reduction: If the reactant is a solid, grinding it into a finer powder increases the surface area available for interaction with the solvent, which can significantly speed up dissolution.[2]

If these initial steps fail, it's time to consider more advanced strategies.

Solvent Selection: The Foundation of a Successful Reaction

Choosing the right solvent is paramount to ensuring your reactants are in the solution phase and available to react. The principle of "like dissolves like" is a fundamental starting point, where polar solvents tend to dissolve polar compounds and non-polar solvents dissolve non-polar compounds.

Qualitative Guidelines for Predicting Solubility:
  • Assess Polarity: Examine the functional groups present in your reactant. The presence of polar groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups increases polarity and favors solubility in polar solvents. Conversely, a large hydrocarbon backbone suggests non-polar character and better solubility in non-polar solvents.

  • Consider Hydrogen Bonding: The ability of a reactant to form hydrogen bonds with the solvent significantly enhances solubility. Solvents containing -OH or -NH groups are good hydrogen bond donors and acceptors.

  • Evaluate Molecular Size and Shape: As a general rule, larger molecules tend to be less soluble than smaller ones. A more compact, spherical shape can sometimes lead to higher solubility than a long, linear chain.

Solvent Selection Guide for Organic Synthesis

When selecting a solvent, consider not only its ability to dissolve the reactants but also its boiling point, reactivity, and safety profile. The following table provides a list of common organic solvents and their key properties to aid in your selection process.[3][4]

SolventFormulaBoiling Point (°C)Dielectric Constant (Polarity)Notes
Polar Protic Solvents
WaterH₂O10080.1Excellent for dissolving ionic and highly polar compounds.
EthanolC₂H₅OH7824.5Good all-purpose polar solvent.
MethanolCH₃OH6532.7More polar than ethanol, but also more toxic.
Acetic AcidCH₃COOH1186.2Can act as a reactant in some cases.
Polar Aprotic Solvents
AcetoneC₃H₆O5620.7Good for moderately polar compounds; highly volatile.
Acetonitrile (ACN)CH₃CN8237.5Common in chromatography and as a reaction solvent.
Dimethylformamide (DMF)(CH₃)₂NC(O)H15336.7High boiling point; good for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO18946.7Very high boiling point; excellent dissolving power for many compounds.
Non-Polar Solvents
HexaneC₆H₁₄691.9Good for non-polar compounds like hydrocarbons.
TolueneC₇H₈1112.4Higher boiling point than hexane; can be a better solvent for some compounds.
Diethyl Ether(C₂H₅)₂O354.3Highly volatile and flammable; forms explosive peroxides.
Dichloromethane (DCM)CH₂Cl₂409.1Good for a wide range of organic compounds; volatile and a suspected carcinogen.

Advanced Dissolution Techniques

When a single solvent system is insufficient, more advanced techniques can be employed.

Co-solvency: The Power of Mixed Solvents

If a single solvent doesn't provide adequate solubility, a mixture of two or more miscible solvents, known as a co-solvent system, can be highly effective.[5] The addition of a co-solvent can alter the overall polarity of the solvent system to better match that of the solute.

Troubleshooting Co-solvent Selection:

  • Start with a Miscible Pair: Choose a primary solvent in which your reactant is partially soluble and a co-solvent in which it is highly soluble. The two solvents must be miscible.

  • Gradual Addition: Add the co-solvent dropwise to the suspension of your reactant in the primary solvent until dissolution is achieved.

  • Common Co-solvent Systems:

    • Water/Ethanol: For moderately polar compounds that are not soluble enough in pure water.

    • Toluene/Hexane: To fine-tune the polarity of a non-polar system.

    • DCM/Methanol: A versatile combination for a wide range of organic compounds.

Sonication: Using Sound to Your Advantage

Sonication utilizes high-frequency sound waves to agitate the solvent and solute particles, which can dramatically increase the rate of dissolution.[6] The cavitation bubbles created by the ultrasound waves generate localized high pressure and temperature, which helps to break down solid particles and enhance solvent penetration.[6]

Laboratory Protocol for Dissolving Compounds Using Sonication:

  • Preparation: Place the solid reactant and the chosen solvent in a suitable vessel (e.g., a flask or vial).

  • Immersion: Partially immerse the vessel in a sonication bath filled with water. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel.

  • Sonication: Turn on the sonicator. The duration will depend on the compound and solvent, but typically ranges from a few minutes to an hour.

  • Monitoring: Periodically check for dissolution. If the compound is still not dissolving, consider gently warming the sonication bath.

  • Caution: Be aware that prolonged sonication can generate heat, which may not be suitable for thermally sensitive compounds.[7]

Diagram: Sonication-Assisted Dissolution Workflow

G start Reactant Insoluble in Chosen Solvent step1 Place Reactant and Solvent in Vessel start->step1 step2 Immerse Vessel in Sonication Bath step1->step2 step3 Activate Sonicator step2->step3 decision Is Reactant Dissolved? step3->decision step4 Continue Sonication (Monitor Temperature) decision->step4 No end Reactant Dissolved decision->end Yes step4->decision troubleshoot Consider Alternative Solvent or Method step4->troubleshoot After prolonged sonication G start Crude Product step1 Dissolve in Minimum Hot Solvent start->step1 step2 Slowly Cool to Room Temperature step1->step2 decision Crystals Formed? step2->decision step3 Induce Crystallization (Scratch/Seed) decision->step3 No step4 Cool in Ice Bath decision->step4 Yes step3->step2 step5 Isolate Crystals by Filtration step4->step5 end Pure Crystalline Product step5->end

Caption: A typical workflow for purifying a solid product by controlled crystallization.

Part 3: Frequently Asked Questions (FAQs)

Q3: How can I predict if a reactant will be soluble in a particular solvent without running the experiment?

While experimental determination is the most accurate method, you can make an educated guess based on the "like dissolves like" principle. Analyze the structures of your reactant and the potential solvent. If both are polar or both are non-polar, there is a good chance of solubility. Computational models can also provide solubility predictions, but these often require specialized software. [8][9] Q4: Can I use a solvent in which my reactant is only sparingly soluble?

Yes, in some cases. If the reaction is slow and the reactant is consumed as it dissolves, a low concentration of the dissolved reactant may be sufficient to drive the reaction forward. This is often the case in reactions involving a solid reactant that is slowly consumed.

Q5: My product is an oil, not a solid. How can I purify it?

Oiling out is a common problem in crystallization. It can be caused by cooling the solution too quickly or by the presence of impurities. To address this, try re-dissolving the oil in more hot solvent and allowing it to cool even more slowly. Alternatively, you can try a different crystallization solvent.

Q6: Are there any "green" or more environmentally friendly solvent options?

Yes, the principles of green chemistry encourage the use of safer and more sustainable solvents. [3][4]Water, ethanol, and supercritical CO₂ are examples of greener solvents. Solvent selection guides that rank solvents based on their environmental, health, and safety profiles are available to help researchers make more sustainable choices. [3][4]

Part 4: Appendices

Experimental Protocol: High-Throughput Solubility Screening

For drug discovery and development, it is often necessary to screen the solubility of many compounds in various solvents or formulations. High-throughput methods can significantly accelerate this process.

  • Stock Solution Preparation: Prepare concentrated stock solutions of the test compounds in a suitable organic solvent, such as DMSO.

  • Plate Preparation: Dispense a small, precise volume of each stock solution into the wells of a 96-well microplate.

  • Solvent Addition: Add the desired aqueous buffer or formulation to each well.

  • Equilibration: Seal the plate and shake it at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the plate to pellet any undissolved solid.

  • Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

References

  • A guide to the selection of co-solvents to enable the easiest separation by distillation. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Toward overcoming solubility issues in organic chemistry. (2021, May 18). Asia Research News. Retrieved January 27, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. Retrieved January 27, 2026, from [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021, June 22). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Dissolving Plant Extract in 4% DMSO and Sonication? (2017, September 20). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021, December 11). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • How are solvents chosen in organic reactions? (2016, October 5). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]

  • What are the Basic techniques for isolate or crystallize the highly water soluble organic/inorganic compounds? with out salt formation? (2016, May 10). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences. Retrieved January 27, 2026, from [Link]

  • Lab tip: use a bath sonicator to help dissolve solids. (2025, March 21). YouTube. Retrieved January 27, 2026, from [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). Organic Process Research & Development. Retrieved January 27, 2026, from [Link]

  • Dissolving an insoluble compound in an organic solvent... and then solve this in water? (2024, January 29). Reddit. Retrieved January 27, 2026, from [Link]

  • Predict solubility of organic compounds? (2018, August 30). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 27, 2026, from [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). Organic Process Research & Development. Retrieved January 27, 2026, from [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (n.d.). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Solvents for Ultrasonic Extraction from Plants. (n.d.). Hielscher Ultrasonics. Retrieved January 27, 2026, from [Link]

  • Strategies for Stabilization of Enzymes in Organic Solvents. (n.d.). ACS Catalysis. Retrieved January 27, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 27, 2026, from [Link]

  • Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. (2018, August 1). The Journal of Chemical Physics. Retrieved January 27, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 27, 2026, from [Link]

  • Toward overcoming solubility issues in organic chemistry. (2021, May 20). ScienceDaily. Retrieved January 27, 2026, from [Link]

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Troubleshooting

Technical Support Center: The Effect of Temperature on Reactions with 1-Ethynyl-4-octyloxy-benzene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-octyloxy-benzene. This guide provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-octyloxy-benzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in controlling the rate and outcome of reactions involving this versatile terminal alkyne. My aim is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

General Principles

Q1: How does temperature generally affect the rate of reactions involving 1-Ethynyl-4-octyloxy-benzene?

A1: As with most chemical reactions, increasing the temperature generally increases the rate of reaction for 1-Ethynyl-4-octyloxy-benzene. This is primarily because a higher temperature provides the reacting molecules with greater kinetic energy. Consequently, a larger fraction of molecules will possess the necessary activation energy to overcome the energy barrier for the reaction to occur upon collision. As a rough guideline, for many organic reactions, the rate can approximately double for every 10°C increase in temperature. However, it is crucial to experimentally determine the optimal temperature for your specific reaction, as excessive heat can lead to undesirable side reactions and degradation.

Q2: What are the primary types of reactions that 1-Ethynyl-4-octyloxy-benzene undergoes, and how does temperature influence them?

A2: 1-Ethynyl-4-octyloxy-benzene is a terminal alkyne, making it a valuable building block in a variety of organic transformations. The most common reactions include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): This is a highly efficient reaction for forming a 1,2,3-triazole ring. While often rapid at room temperature, temperature can be adjusted to optimize the rate, especially with sterically hindered or electronically deactivated coupling partners.

  • Sonogashira Cross-Coupling: This reaction forms a carbon-carbon bond between the terminal alkyne of 1-Ethynyl-4-octyloxy-benzene and an aryl or vinyl halide. While modern catalysts often allow this reaction to proceed at room temperature, older methods required higher temperatures of up to 100°C.[1] Temperature control is critical to balance the reaction rate with catalyst stability and to minimize side reactions.

  • Glaser-Hay Coupling (Homocoupling): This is often an undesired side reaction where two molecules of 1-Ethynyl-4-octyloxy-benzene couple to form a symmetric 1,3-diyne. The propensity for this side reaction can be influenced by temperature, catalyst concentration, and the presence of oxygen.

  • Polymerization: Phenylacetylenes can undergo polymerization, particularly at elevated temperatures. For instance, the curing of phenylacetylene-capped polyimides occurs at very high temperatures (370-410°C), and thermal decomposition of poly(phenylacetylene) begins around 300°C. While these temperatures are extreme for typical solution-phase reactions, they highlight the potential for oligomerization or polymerization as a side reaction at more moderate but still elevated temperatures.

The following table summarizes the general effect of temperature on these reactions:

Reaction TypeGeneral Effect of Increasing TemperatureTypical Temperature RangePotential Issues at Elevated Temperatures
CuAAC (Click Chemistry) Increased reaction rate.Room Temperature to 100°CIncreased side reactions, potential catalyst decomposition.
Sonogashira Coupling Increased reaction rate.Room Temperature to 100°CCatalyst decomposition, increased homocoupling (Glaser-Hay).[1]
Glaser-Hay Coupling Increased rate of this side reaction.Can occur at room temperature, exacerbated by heat.Consumption of starting material, difficult to separate byproduct.
Polymerization Can be initiated or accelerated.Generally requires higher temperatures (>150°C).Formation of insoluble materials, reduced yield of desired product.[2]

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue 1: My CuAAC reaction with 1-Ethynyl-4-octyloxy-benzene is sluggish or incomplete at room temperature.

Possible Cause & Solution:

  • Insufficient Thermal Energy: While many CuAAC reactions are fast at ambient temperature, sterically demanding substrates or less reactive azides may require heating to proceed at a reasonable rate.

    • Troubleshooting Protocol:

      • Set up your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.

      • Gradually increase the reaction temperature in 10-15°C increments (e.g., start at 40°C, then 55°C, then 70°C).

      • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at each temperature increment.

      • Be aware that some computational studies have shown cycloadditions of similar substrates being carried out at 100°C for several hours to achieve high yields.[3]

Issue 2: I am observing significant side product formation in my heated CuAAC reaction.

Possible Cause & Solution:

  • Glaser-Hay Homocoupling: At elevated temperatures, the copper catalyst can promote the oxidative homocoupling of 1-Ethynyl-4-octyloxy-benzene. This is a common side reaction for terminal alkynes.

    • Troubleshooting Protocol:

      • Reduce Temperature: Determine the minimum temperature required for a reasonable reaction rate to disfavor the higher activation energy pathway of the side reaction.

      • Control Oxygen: Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere, as oxygen is an oxidant in the Glaser-Hay coupling.

      • Ligand Choice: The choice of ligand for the copper catalyst can influence the relative rates of the desired cycloaddition and the undesired homocoupling. Experiment with different ligands if possible.

Caption: Temperature's dual effect on CuAAC and Glaser-Hay side reaction.

Sonogashira Cross-Coupling

Issue 3: My Sonogashira coupling reaction is not going to completion.

Possible Cause & Solution:

  • Low Reaction Temperature for a Less Reactive Halide: While the use of a copper co-catalyst allows many Sonogashira reactions to proceed at room temperature, aryl bromides and chlorides are less reactive than aryl iodides and may require heating.[1]

    • Troubleshooting Protocol:

      • If using an aryl bromide or chloride, consider increasing the temperature to 50-80°C.

      • Monitor for catalyst decomposition (e.g., formation of palladium black), which can be exacerbated at higher temperatures. If this occurs, a lower temperature with a longer reaction time or a more robust catalyst system may be necessary.

      • Some protocols for challenging substrates may even require temperatures around 100°C.[1]

Issue 4: I am getting a significant amount of homocoupled diyne (Glaser-Hay product) in my Sonogashira reaction.

Possible Cause & Solution:

  • Excessive Temperature or Copper Concentration: Higher temperatures can favor the Glaser-Hay coupling pathway. An excess of the copper co-catalyst can also promote this side reaction.

    • Troubleshooting Protocol:

      • Lower the Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling.

      • Reduce Copper Loading: Use the minimum effective amount of the copper co-catalyst. In some cases, as little as a trace amount is sufficient.

      • Order of Addition: Add the copper salt last to the reaction mixture after it has been thoroughly degassed to minimize the time for homocoupling to occur before the cross-coupling reaction begins.

      • Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can mitigate the issue of homocoupling, although they may require different reaction conditions (e.g., different bases or higher temperatures).

Sonogashira_Troubleshooting cluster_0 Reaction Conditions cluster_1 Desired Outcome cluster_2 Potential Issues A 1-Ethynyl-4-octyloxy-benzene + Aryl Halide D Cross-Coupled Product A->D B Pd Catalyst + Cu Co-catalyst B->D F Homocoupling (Glaser-Hay) B->F Too Much Cu C Temperature C->D Accelerates E Incomplete Reaction C->E Too Low C->F Too High

Caption: Troubleshooting Sonogashira: Balancing temperature and catalysts.

Experimental Protocols

Protocol for Temperature-Controlled CuAAC Reaction
  • Reagent Preparation: In a clean, dry flask, dissolve 1-Ethynyl-4-octyloxy-benzene and your azide coupling partner in a suitable solvent (e.g., DMF, THF, or a mixture with water).

  • Inert Atmosphere: Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by using three freeze-pump-thaw cycles.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. For example, dissolve CuSO₄·5H₂O and a suitable ligand (e.g., TBTA) in your reaction solvent.

  • Reaction Setup: Place the reaction flask in an oil bath pre-heated to the desired temperature.

  • Initiation: Add the catalyst solution to the reaction flask, followed by the addition of a freshly prepared solution of a reducing agent (e.g., sodium ascorbate).

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with your standard work-up and purification protocol.

References

  • García-Álvarez, J., et al. (2019). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Available at: [Link]

  • Voronkov, M. G., et al. (2025). Thermal reactions of phenylacetylene with a mixture of thiophenol and dialkyl diselenide. ResearchGate. Available at: [Link]

  • Fokin, V. V., et al. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Organic Reactions. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Li, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers. Available at: [Link]

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Ethynyl-4-octyloxy-benzene

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethynyl-4-octyloxy-benzene, a key intermediate in the synthesis of advanced materials and pharmaceuticals. By lever...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethynyl-4-octyloxy-benzene, a key intermediate in the synthesis of advanced materials and pharmaceuticals. By leveraging foundational NMR principles and comparative data from analogous structures, we will elucidate the spectral features of this molecule. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural characterization and purity assessment.

Introduction: The Structural Significance of 1-Ethynyl-4-octyloxy-benzene

1-Ethynyl-4-octyloxy-benzene belongs to a class of disubstituted benzene derivatives that are valuable building blocks in organic synthesis. The presence of a terminal alkyne group offers a versatile handle for various coupling reactions, such as the Sonogashira coupling, while the long octyloxy chain imparts solubility in organic solvents and can influence the material properties of resulting polymers or liquid crystals. Accurate spectral interpretation is paramount for confirming the successful synthesis and purity of this compound.

Experimental Considerations for NMR Spectroscopy

To ensure high-quality NMR data, adherence to standardized experimental protocols is crucial. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation Protocol
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like 1-Ethynyl-4-octyloxy-benzene. It is important to use a high-purity solvent to minimize interfering signals.[1][2]

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] However, modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).[3]

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition Workflow

G cluster_sample_prep Sample Preparation cluster_instrument_setup Spectrometer Setup cluster_data_acquisition Data Acquisition cluster_processing Data Processing Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Filter into NMR Tube Filter into NMR Tube Add Internal Standard->Filter into NMR Tube Insert Sample Insert Sample Filter into NMR Tube->Insert Sample Lock & Shim Lock & Shim Insert Sample->Lock & Shim Tune Probe Tune Probe Lock & Shim->Tune Probe Acquire ¹H Spectrum Acquire ¹H Spectrum Tune Probe->Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire ¹³C Spectrum Acquire ¹H Spectrum->Acquire ¹³C Spectrum Fourier Transform Fourier Transform Acquire ¹³C Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Analysis of 1-Ethynyl-4-octyloxy-benzene

The ¹H NMR spectrum of 1-Ethynyl-4-octyloxy-benzene is expected to show distinct signals corresponding to the aromatic protons, the acetylenic proton, and the protons of the octyloxy chain. The predicted chemical shifts (δ) are based on the analysis of similar structures and established substituent effects.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40d, J ≈ 8.8 Hz2HAr-H (ortho to -C≡CH)Aromatic protons ortho to the electron-withdrawing ethynyl group are deshielded.
~6.85d, J ≈ 8.8 Hz2HAr-H (ortho to -OR)The electron-donating alkoxy group shields the ortho protons, shifting them upfield.[4]
~3.95t, J ≈ 6.6 Hz2H-OCH₂-Protons on the carbon directly attached to the oxygen are deshielded.
~3.00s1H-C≡CHThe acetylenic proton signal is typically a singlet and appears in this region due to the magnetic anisotropy of the triple bond.[5][6]
~1.78p, J ≈ 6.8 Hz2H-OCH₂CH₂-Protons on the second carbon of the alkyl chain.
~1.45-1.25m10H-(CH₂)₅-Overlapping signals from the methylene groups of the octyl chain.
~0.90t, J ≈ 7.0 Hz3H-CH₃Terminal methyl group protons are the most shielded.

Predicted ¹³C NMR Spectral Analysis of 1-Ethynyl-4-octyloxy-benzene

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~159.5Ar-C (para to -C≡CH)The carbon attached to the electron-donating oxygen atom is significantly deshielded.
~133.5Ar-CH (ortho to -C≡CH)Aromatic CH carbons.
~115.0Ar-CH (ortho to -OR)Aromatic CH carbons shielded by the alkoxy group.
~114.5Ar-C (ipso to -C≡CH)The ipso-carbon attached to the ethynyl group.
~83.5-C≡CHThe sp-hybridized carbon of the alkyne attached to the aromatic ring.[7]
~77.0-C≡CHThe terminal sp-hybridized carbon of the alkyne.[7]
~68.0-OCH₂-The carbon directly bonded to the oxygen atom.
~31.8-(CH₂)₆-CH₃Methylene carbons of the octyl chain.
~29.3-(CH₂)₆-CH₃Methylene carbons of the octyl chain.
~29.2-(CH₂)₆-CH₃Methylene carbons of the octyl chain.
~26.0-(CH₂)₆-CH₃Methylene carbons of the octyl chain.
~22.7-CH₂CH₃The second to last carbon of the octyl chain.
~14.1-CH₃The terminal methyl carbon.

Comparative Spectral Analysis: 1-Ethynyl-4-octyloxy-benzene vs. 4-Ethynylanisole

To highlight the influence of the alkyl chain length on the NMR spectra, we can compare the predicted data for 1-Ethynyl-4-octyloxy-benzene with the known data for 4-Ethynylanisole.

Key Spectral Differences

G cluster_main Spectral Comparison node1 1-Ethynyl-4-octyloxy-benzene ¹H NMR: Signals for octyl chain (δ 0.9-1.8 ppm) ¹³C NMR: Multiple signals for octyl chain (δ 14-32 ppm) node2 4-Ethynylanisole ¹H NMR: Singlet for methoxy group (δ ~3.8 ppm) ¹³C NMR: Single signal for methoxy carbon (δ ~55 ppm) node1->node2 Comparison reveals influence of alkoxy chain length

Caption: Key differences in NMR spectra due to alkoxy chain length.

The primary difference in the ¹H NMR spectra will be the presence of multiple signals for the octyloxy group in 1-Ethynyl-4-octyloxy-benzene, appearing between approximately 0.9 and 1.8 ppm, in contrast to the sharp singlet for the methoxy group in 4-ethynylanisole around 3.8 ppm. Similarly, the ¹³C NMR spectrum of the octyloxy derivative will show a series of peaks for the aliphatic carbons, which are absent in the spectrum of 4-ethynylanisole. The chemical shifts of the aromatic and ethynyl groups are expected to be very similar in both compounds, as the electronic effects of the methoxy and octyloxy groups on the aromatic ring are comparable.

Comparison with an Alternative Structure: 4-Butylaniline

A comparison with a structurally different yet related molecule, 4-butylaniline, can further illustrate the diagnostic power of NMR spectroscopy.[8][9]

Feature1-Ethynyl-4-octyloxy-benzene4-Butylaniline
Aromatic Region (¹H NMR) Two doublets due to para-substitution.Two doublets, but with different chemical shifts due to the -NH₂ and -butyl groups.
Key Functional Group Signals (¹H NMR) Acetylenic proton at ~3.0 ppm (singlet).-NH₂ protons as a broad singlet (variable chemical shift).
Aliphatic Region (¹H NMR) Signals for an eight-carbon chain.Signals for a four-carbon chain.
Aromatic Region (¹³C NMR) Carbon attached to oxygen is highly deshielded (~159.5 ppm).Carbon attached to nitrogen is also deshielded but to a lesser extent (~145 ppm).
Key Functional Group Signals (¹³C NMR) Two alkyne carbons (~83.5 and ~77.0 ppm).No signals in the alkyne region.

This comparison demonstrates how subtle changes in substituents lead to predictable and interpretable differences in the NMR spectra, allowing for unambiguous structure determination.

Conclusion

The ¹H and ¹³C NMR spectra of 1-Ethynyl-4-octyloxy-benzene can be confidently predicted and interpreted through the analysis of its constituent functional groups and by comparison with structurally similar molecules. The characteristic signals of the terminal alkyne, the para-substituted aromatic ring, and the long octyloxy chain provide a unique spectral fingerprint for this compound. This guide serves as a practical resource for researchers, enabling them to verify the identity and purity of 1-Ethynyl-4-octyloxy-benzene and to distinguish it from related structures.

References

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Comparative

A Comparative Guide to the Reactivity of 1-Ethynyl-4-octyloxy-benzene in Key Organic Transformations

Introduction: The Versatile Role of Terminal Alkynes in Modern Synthesis Terminal alkynes are foundational building blocks in organic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Terminal Alkynes in Modern Synthesis

Terminal alkynes are foundational building blocks in organic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their linear geometry minimizes steric hindrance, while the two π-bonds and the acidic terminal proton offer multiple avenues for chemical transformation.[1][2] In drug discovery and materials science, arylacetylenes are particularly valuable scaffolds. The reactivity of these compounds can be precisely modulated by the electronic nature of substituents on the aromatic ring.

This guide provides an in-depth comparison of 1-Ethynyl-4-octyloxy-benzene , a representative electron-rich terminal alkyne, with other terminal alkynes bearing different electronic and steric profiles. We will explore its reactivity through the lens of three critical reaction classes: deprotonation (acidity), metal-catalyzed cross-coupling, and cycloaddition reactions. Our analysis is grounded in established mechanistic principles and supported by experimental protocols designed for objective comparison.

The Subject of Analysis: 1-Ethynyl-4-octyloxy-benzene

1-Ethynyl-4-octyloxy-benzene features a phenylacetylene core functionalized with a para-octyloxy group. This substituent critically influences the molecule's electronic properties. The oxygen atom exerts a strong electron-donating effect through resonance (+R) by delocalizing a lone pair into the aromatic ring, while also exerting a weaker electron-withdrawing inductive effect (-I) due to its electronegativity. The net result is significant electron donation into the π-system, which has profound implications for reactivity. The long octyl chain primarily enhances solubility in nonpolar organic solvents and can influence solid-state packing, but its direct electronic impact is minimal.

Caption: Dominant electronic effects in 1-Ethynyl-4-octyloxy-benzene.

Acetylenic Proton Acidity: A Quantitative Comparison

The acidity of the terminal C-H bond (pKa ≈ 25-26 for arylacetylenes) is a hallmark of terminal alkynes, enabling the formation of nucleophilic acetylides.[3][4] This acidity is influenced by the hybridization of the carbon atom (sp-hybridized, 50% s-character, which stabilizes the resulting anion) and, in arylacetylenes, by the electronic nature of the ring substituents.[5]

Causality of Experimental Design: To compare the acidity of 1-Ethynyl-4-octyloxy-benzene with other alkynes, a competitive deprotonation experiment is ideal. By treating a mixture of two different alkynes with a sub-stoichiometric amount of a strong base (like NaNH2 or an organolithium reagent), the base will preferentially deprotonate the more acidic alkyne. Quenching the reaction with an electrophile (e.g., D₂O) and analyzing the product ratio via NMR or GC-MS provides a direct measure of their relative acidities.

Comparative Data: The electron-donating octyloxy group in 1-Ethynyl-4-octyloxy-benzene pushes electron density into the ring and towards the ethynyl group. This destabilizes the resulting acetylide anion, making the proton less acidic compared to unsubstituted phenylacetylene. Conversely, an electron-withdrawing group like a nitro group stabilizes the acetylide, increasing acidity.

CompoundSubstituent (para)Electronic EffectExpected pKa (in DMSO)
1-Ethynyl-4-nitrobenzene-NO₂Strong Electron-WithdrawingLower than Phenylacetylene
Phenylacetylene-HNeutral (Reference)~28.8
1-Ethynyl-4-octyloxy-benzene -OC₈H₁₇Strong Electron-DonatingHigher than Phenylacetylene
1-Hexyne-ButylAliphatic (Weakly Donating)~30.5

Note: Absolute pKa values are solvent-dependent. The trend is the key takeaway.

Experimental Protocol: Competitive Deprotonation
  • Preparation: In a flame-dried, argon-purged flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of 1-Ethynyl-4-octyloxy-benzene and a competitor alkyne (e.g., phenylacetylene) in 10 mL of anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C. Slowly add 0.5 equivalents (0.5 mmol) of a strong base (e.g., n-BuLi, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Quenching: Add an excess (e.g., 5.0 mmol) of an electrophilic trap, such as D₂O, to the reaction mixture.

  • Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of deuterated to non-deuterated products for each alkyne, which directly reflects the ratio of the formed acetylides.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction, a cornerstone of C-C bond formation, couples terminal alkynes with aryl or vinyl halides.[6][7] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle. The reactivity is sensitive to the electronic properties of both coupling partners.

Causality of Experimental Design: For terminal alkynes, a key step is the formation of a copper(I) acetylide intermediate. The rate of this step, and the overall reaction, can be influenced by the electron density of the alkyne. An electron-rich alkyne, like 1-Ethynyl-4-octyloxy-benzene, is expected to be more nucleophilic and potentially react faster than an electron-poor alkyne. A competitive reaction, where two different alkynes compete for a limited amount of an aryl halide, provides a robust method to measure relative reactivity.

G cluster_workflow Competitive Sonogashira Reaction Workflow A 1. Mix Alkynes - 1-Ethynyl-4-octyloxy-benzene (1 eq) - 1-Ethynyl-4-nitrobenzene (1 eq) B 2. Add Limiting Aryl Halide - Iodobenzene (0.8 eq) A->B C 3. Add Catalysts & Base - PdCl₂(PPh₃)₂ (cat.) - CuI (cat.) - Et₃N (base) B->C D 4. Reaction - Room Temp, 2h C->D E 5. Analysis - GC-MS or HPLC - Quantify Product Ratio D->E

Caption: Workflow for comparing alkyne reactivity in Sonogashira coupling.

Comparative Analysis: The electron-donating octyloxy group increases the electron density on the alkyne triple bond. This enhanced nucleophilicity facilitates the oxidative addition to the palladium center and the formation of the copper acetylide, leading to a faster reaction rate compared to phenylacetylene. In contrast, an alkyne with an electron-withdrawing group, such as 1-ethynyl-4-nitrobenzene, will be less nucleophilic and react more slowly.[8]

Alkyne SubstrateSubstituent (para)Electronic EffectExpected Relative Rate
1-Ethynyl-4-octyloxy-benzene -OC₈H₁₇Electron-DonatingFastest
1-Ethyl-4-ethynylbenzene-C₂H₅Weakly Electron-DonatingFast
Phenylacetylene-HNeutral (Reference)Moderate
1-Ethynyl-4-nitrobenzene-NO₂Electron-WithdrawingSlowest
Experimental Protocol: Comparative Sonogashira Coupling
  • Setup: To a flask containing a stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and an aryl halide (e.g., iodobenzene, 1.0 mmol). Purge the flask with argon.

  • Reagents: Add 15 mL of a suitable solvent (e.g., THF/Et₃N, 2:1). Add 1-Ethynyl-4-octyloxy-benzene (1.1 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS, taking aliquots every 15 minutes.

  • Comparison: Repeat the experiment under identical conditions using a different terminal alkyne (e.g., phenylacetylene, 1-ethynyl-4-nitrobenzene).

  • Analysis: Plot the consumption of the starting aryl halide over time for each alkyne to determine the relative reaction rates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[9][10] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[11] This reaction is exceptionally robust and generally less sensitive to the electronic properties of the substrates compared to palladium-catalyzed couplings.[12]

Causality of Experimental Design: While the CuAAC reaction is known for its broad substrate scope, subtle differences in reaction rates can still be observed. The mechanism involves the formation of a copper acetylide. It is plausible that electron-rich alkynes, like 1-Ethynyl-4-octyloxy-benzene, could form this intermediate more readily than electron-deficient ones. A parallel reaction setup, where different alkynes are reacted with the same azide under identical conditions, allows for a direct comparison of reaction times or yields at a specific time point.

Comparative Analysis: For the CuAAC reaction, both steric and electronic effects are generally considered minimal, which is a key feature of its "click" character. However, highly electron-deficient alkynes may exhibit slightly slower reaction rates. 1-Ethynyl-4-octyloxy-benzene, being electronically neutral to rich, is expected to perform exceptionally well in this transformation, likely showing rates comparable to or slightly faster than simple alkyl or aryl alkynes.

Alkyne SubstrateSubstituentElectronic/Steric ProfileExpected Performance
1-Ethynyl-4-octyloxy-benzene -C₆H₄-OC₈H₁₇Electron-Rich, Moderate StericsExcellent
Phenylacetylene-C₆H₅Neutral, Moderate StericsExcellent
1-Hexyne-C₄H₉Aliphatic, Low StericsExcellent
3,3-Dimethyl-1-butyne-C(CH₃)₃Aliphatic, High StericsGood (potential steric hindrance)
Experimental Protocol: Parallel CuAAC Reactions
  • Stock Solutions: Prepare a stock solution of benzyl azide (e.g., 1.0 M in THF) and a stock solution of the catalyst system (e.g., 0.1 M CuSO₄·5H₂O and 0.2 M sodium ascorbate in H₂O).

  • Reaction Setup: In separate vials, add 1.0 mmol of each alkyne to be tested (1-Ethynyl-4-octyloxy-benzene, phenylacetylene, etc.).

  • Initiation: To each vial, add 1.0 mL of the benzyl azide stock solution (1.0 mmol) and 5 mL of a t-BuOH/H₂O (1:1) solvent mixture. Stir vigorously and add 0.5 mL of the pre-mixed catalyst solution.

  • Monitoring: Stir all reactions at room temperature. Take a small aliquot from each vial at set time intervals (e.g., 5, 15, and 30 minutes). Quench the aliquot with a small amount of EDTA solution and analyze by LC-MS or TLC to determine the extent of conversion.

  • Analysis: Compare the time required for each reaction to reach >95% completion to assess the relative reactivity of the alkynes.

Conclusion

1-Ethynyl-4-octyloxy-benzene serves as an excellent substrate for a variety of modern organic transformations. Its reactivity profile is dictated by the strong electron-donating nature of the para-octyloxy group.

  • Acidity: It is less acidic than phenylacetylene and its electron-withdrawn counterparts due to the destabilization of the conjugate base by the electron-donating substituent.

  • Sonogashira Coupling: It exhibits enhanced reactivity compared to electron-neutral or -poor arylacetylenes, a direct consequence of its increased nucleophilicity which accelerates key steps in the catalytic cycle.

  • CuAAC (Click Chemistry): It performs with high efficiency, demonstrating the robustness of the click reaction. Its reactivity is comparable to other standard terminal alkynes, underscoring the reaction's general insensitivity to substrate electronic effects.

Understanding these reactivity trends allows researchers and drug development professionals to make informed decisions when designing synthetic routes, optimizing reaction conditions, and developing new molecular entities based on the versatile arylacetylene scaffold.

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  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. (2022, August 8). MDPI. [Link]

  • (a) Plot of reaction rate versus concentration of phenylacetylene; (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Why do terminal alkynes have lower pKa values than non-terminal alkynes? (2021, April 17). Chemistry Stack Exchange. [Link]

  • Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces. (2009, December 15). PubMed. [Link]

  • Problem Set #3 – Solutions. (n.d.). Retrieved from [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights. [Link]

  • Substitution Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of 1-Ethynyl-4-octyloxy-benzene: X-ray Crystallography in Focus

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise ar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of 1-Ethynyl-4-octyloxy-benzene, a substituted phenylacetylene with potential applications in materials science and as a building block in organic synthesis. Our primary focus will be on single-crystal X-ray crystallography, the gold standard for absolute structure determination, while providing a comparative analysis with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

The Imperative of Structural Validation

1-Ethynyl-4-octyloxy-benzene, with its rigid phenylacetylene core and flexible octyloxy chain, presents an interesting case for structural analysis. The interplay between the aromatic and aliphatic moieties, and the potential for intermolecular interactions, can lead to complex packing arrangements in the solid state, which in turn can influence its bulk properties. Accurate structural data is paramount for understanding structure-property relationships, ensuring purity, and for rational drug design where the precise geometry of a molecule is critical for its interaction with biological targets.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the absolute structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density within the crystal lattice and, from that, deduce the precise location of each atom.

The Crystallographic Workflow: A Self-Validating System

The process of determining a crystal structure is a meticulous one, with inherent checks and balances that ensure the integrity of the final model.

Figure 1: The X-ray Crystallography Workflow for 1-Ethynyl-4-octyloxy-benzene cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection X-ray Diffractometer Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Quality Metrics Final_Structure Final_Structure Validation->Final_Structure Figure 2: A Multi-faceted Approach to Structural Validation center 1-Ethynyl-4-octyloxy-benzene Structure XRD X-ray Crystallography (Solid-state, 3D) center->XRD NMR NMR Spectroscopy (Solution, Connectivity, 3D Conformation) center->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) center->MS Comp Computational Modeling (Theoretical Geometry, Energetics) center->Comp

Sources

Comparative

comparative study of different catalysts for reactions involving 1-Ethynyl-4-octyloxy-benzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, 1-Ethynyl-4-octyloxy-benzene stands as a versatile building block, its terminal alkyne functionality serving a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, 1-Ethynyl-4-octyloxy-benzene stands as a versatile building block, its terminal alkyne functionality serving as a gateway to a diverse array of molecular architectures. The strategic selection of a catalyst is paramount in directing the reactivity of this substrate, influencing not only the yield and selectivity of the desired transformation but also the overall efficiency and sustainability of the synthetic route. This guide provides a comparative analysis of different catalytic systems for key reactions involving 1-Ethynyl-4-octyloxy-benzene, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira cross-coupling reaction is a cornerstone of synthetic chemistry for the formation of C(sp²)-C(sp) bonds.[1] This reaction typically employs a dual catalytic system of palladium and copper to couple terminal alkynes with aryl or vinyl halides.[2][3] However, recent advancements have also explored copper-free and alternative metal-catalyzed systems to address challenges such as homocoupling and catalyst toxicity.

Comparative Analysis of Catalytic Systems for Sonogashira Coupling
Catalyst SystemKey Features & AdvantagesDisadvantagesTypical Reaction Conditions
Pd(PPh₃)₂Cl₂ / CuI The classic and most widely used system.[4] Generally provides high yields.[4] Tolerant to a wide range of functional groups.Potential for Glaser-type alkyne homocoupling due to the copper co-catalyst. Residual copper can be problematic for certain applications.Amine base (e.g., triethylamine, piperidine), room temperature to moderate heating.[5]
Copper-Free Systems (e.g., Pd(OAc)₂ with bulky phosphine ligands) Avoids alkyne homocoupling.[2] Simplifies product purification by eliminating copper contamination.May require higher temperatures and longer reaction times. The choice of ligand is critical for catalytic activity.Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃), organic base (e.g., Cs₂CO₃), higher temperatures.
Nickel-based Catalysts (e.g., NiCl₂(PCy₃)₂) A more earth-abundant and cost-effective alternative to palladium. Can be effective for the coupling of less reactive aryl chlorides.May exhibit different selectivity compared to palladium. Can be more sensitive to air and moisture.Stronger bases may be required. Anhydrous and anaerobic conditions are often crucial.[2]
Heterogeneous Catalysts (e.g., Pd on solid support) Facilitates catalyst recovery and reuse, leading to more sustainable processes. Reduced metal leaching into the product.Can exhibit lower activity compared to homogeneous counterparts. Mass transfer limitations can influence reaction rates.Flow chemistry setups can be advantageous.[6]
Experimental Protocol: Sonogashira Coupling of 1-Ethynyl-4-octyloxy-benzene with 4-Iodoanisole

This protocol is adapted from established Sonogashira coupling procedures.[5]

Materials:

  • 1-Ethynyl-4-octyloxy-benzene

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add 1-Ethynyl-4-octyloxy-benzene (1.0 eq), 4-iodoanisole (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and freshly distilled TEA (3.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR' Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-C≡CR'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR' Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination R'-C≡CH Copper Acetylide Copper Acetylide Alkyne Coordination->Copper Acetylide Base Copper Acetylide->Transmetalation CuAAC Cu(I) Cu(I) Coordination Coordination Cu(I)->Coordination R-C≡CH Copper Acetylide Copper Acetylide Coordination->Copper Acetylide Cycloaddition Cycloaddition Copper Acetylide->Cycloaddition R'-N3 Metallacycle Intermediate Metallacycle Intermediate Cycloaddition->Metallacycle Intermediate Protonolysis Protonolysis Metallacycle Intermediate->Protonolysis H+ Protonolysis->Cu(I) 1,2,3-Triazole Hydrogenation 1-Ethynyl-4-octyloxy-benzene 1-Ethynyl-4-octyloxy-benzene 4-Octyloxy-styrene 4-Octyloxy-styrene 1-Ethynyl-4-octyloxy-benzene->4-Octyloxy-styrene H2, Catalyst (Selective) 1-Ethyl-4-octyloxy-benzene 1-Ethyl-4-octyloxy-benzene 1-Ethynyl-4-octyloxy-benzene->1-Ethyl-4-octyloxy-benzene H2, Catalyst (Complete) 4-Octyloxy-styrene->1-Ethyl-4-octyloxy-benzene H2, Catalyst (Over-reduction) Cyclization_Workflow cluster_prep Substrate Preparation cluster_screening Catalyst Screening cluster_analysis Analysis Synthesize cyclization precursor from 1-Ethynyl-4-octyloxy-benzene Synthesize cyclization precursor from 1-Ethynyl-4-octyloxy-benzene Set up parallel reactions with different catalysts (e.g., Au, Pd, Acid) Set up parallel reactions with different catalysts (e.g., Au, Pd, Acid) Synthesize cyclization precursor from 1-Ethynyl-4-octyloxy-benzene->Set up parallel reactions with different catalysts (e.g., Au, Pd, Acid) Vary reaction parameters (solvent, temperature) Vary reaction parameters (solvent, temperature) Set up parallel reactions with different catalysts (e.g., Au, Pd, Acid)->Vary reaction parameters (solvent, temperature) Monitor reactions by TLC/LC-MS Monitor reactions by TLC/LC-MS Vary reaction parameters (solvent, temperature)->Monitor reactions by TLC/LC-MS Isolate and characterize products Isolate and characterize products Monitor reactions by TLC/LC-MS->Isolate and characterize products Determine yield and selectivity for each catalyst Determine yield and selectivity for each catalyst Isolate and characterize products->Determine yield and selectivity for each catalyst

Sources

Validation

Performance Analysis of 1-Ethynyl-4-octyloxy-benzene in Organic Electronics: A Guide for Researchers

A Senior Application Scientist's Review on the Potential and Challenges of Alkoxy-Substituted Phenylacetylene Monomers Abstract: This guide addresses the performance of 1-Ethynyl-4-octyloxy-benzene, a key monomer for the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Review on the Potential and Challenges of Alkoxy-Substituted Phenylacetylene Monomers

Abstract: This guide addresses the performance of 1-Ethynyl-4-octyloxy-benzene, a key monomer for the synthesis of advanced organic electronic materials. A comprehensive review of existing literature reveals a notable absence of direct performance metrics for the homopolymer of this specific molecule within organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). Consequently, this document pivots to a broader, more instructive analysis. We will explore the well-established role of the parent polymer class, poly(p-phenyleneethynylene)s (PPEs) functionalized with alkoxy side chains, to extrapolate the anticipated behavior and guide future research. This guide will detail the scientific rationale for using alkoxy-substituted phenylacetylenes, compare their expected properties to established benchmark materials, provide validated experimental protocols for synthesis and device fabrication, and outline a strategic path for characterizing novel polymers derived from 1-Ethynyl-4-octyloxy-benzene.

Introduction: The Scientific Rationale for 1-Ethynyl-4-octyloxy-benzene

The molecular architecture of 1-Ethynyl-4-octyloxy-benzene presents a compelling case for its use in organic electronics. The structure consists of a rigid phenylene ethynylene backbone, which promotes π-conjugation necessary for charge transport, and a flexible octyloxy side chain.

  • The π-Conjugated Backbone: The alternating phenyl ring and triple bond (ethynylene) create a delocalized electron system. This is the fundamental requirement for a material to function as an organic semiconductor. The ethynylene linkage, in particular, contributes to the rigidity of the polymer backbone, which can lead to desirable intermolecular interactions and improved charge transport.[1]

  • The Octyloxy Side Chain: The primary role of the long alkoxy chain (-(CH₂)₇CH₃) is to impart solubility in common organic solvents.[2] Without such side chains, the rigid polymer backbone would be largely insoluble, making it impossible to process into the thin, uniform films required for electronic devices. Furthermore, these side chains can significantly influence the polymer's solid-state packing, thermal properties, and ultimately, its electronic performance.[2][3]

The combination of these two features positions 1-Ethynyl-4-octyloxy-benzene as a promising building block for creating solution-processable p-type (hole-transporting) semiconducting polymers for a variety of electronic applications.[2]

Comparative Landscape: Expected Performance and Alternative Materials

While direct data for poly(1-ethynyl-4-octyloxy-benzene) is unavailable, we can infer its potential performance by examining closely related alkoxy-substituted PPEs and comparing them to established materials in various device architectures.

Organic Field-Effect Transistors (OFETs)

In OFETs, the key performance metric is charge carrier mobility (µ). For PPEs, mobility is highly dependent on the ability of the polymer chains to self-assemble into ordered, π-stacked domains.

Expected Performance: Polymers derived from 1-Ethynyl-4-octyloxy-benzene are expected to exhibit p-type semiconductor behavior. The mobility would likely be modest, as simple PPE homopolymers often struggle to achieve the high degree of crystalline order seen in benchmark materials. The flexible octyloxy chains may hinder tight packing, leading to lower mobility compared to more rigid structures.

Alternative Materials Comparison:

Material ClassRepresentative MaterialTypical Hole Mobility (cm²/Vs)Key Advantages
Poly(phenylene ethynylene)s Poly(2,5-dioctyloxy-p-phenyleneethynylene)10⁻³ - 10⁻²Good solubility, high fluorescence
Polythiophenes P3HT (Regioregular)10⁻² - 10⁻¹Well-understood, good mobility
Small Molecules TIPS-Pentacene> 1High crystallinity and mobility
Donor-Acceptor Polymers D-A Copolymers0.1 - 10Tunable energy levels, high mobility

The primary advantage of a simple PPE structure lies in its straightforward synthesis and high fluorescence quantum yields, making it more traditionally suited for light-emitting applications.

Organic Photovoltaics (OPVs)

In OPVs, performance is judged by the Power Conversion Efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The donor material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical.

Expected Performance: The ethynylene unit in the polymer backbone has been shown to lower the HOMO level compared to analogous vinyl-based polymers.[1] This is advantageous as it typically leads to a higher Voc in a bulk heterojunction (BHJ) device with a fullerene acceptor like PCBM.[1] However, the absorption spectrum of simple PPEs is often not broad enough to capture a large portion of the solar spectrum, which would limit the Jsc. Recent advances in OPV have pushed efficiencies beyond 18%[4], a benchmark that would be challenging for a simple PPE homopolymer to reach.

Alternative Materials Comparison:

Material ClassRepresentative MaterialTypical PCE (%)Key Advantages
Poly(phenylene ethynylene)s PPE-based polymers1 - 3%Potentially high Voc
Polythiophenes P3HT:PCBM3 - 5%Good blend morphology, reliable
Donor-Acceptor Polymers PM6, PTB7-Th> 15%Broad absorption, high efficiency
Organic Light-Emitting Diodes (OLEDs)

PPEs are well-known for their high photoluminescence quantum yields (PLQY), making them excellent candidates for emissive layers in OLEDs.

Expected Performance: Polymers from 1-Ethynyl-4-octyloxy-benzene are expected to be highly fluorescent, likely emitting in the blue-green region of the spectrum. The performance, measured in external quantum efficiency (EQE) and brightness (cd/m²), would be highly dependent on the device architecture and the choice of charge transport layers. The dissymmetrical substitution of alkoxy side chains has been explored in related PPE-PPV copolymers to tune thin-film properties and electroluminescence.[5][6][7]

Alternative Materials Comparison:

Material ClassEmitter TypeTypical EQE (%)Key Advantages
Poly(phenylene ethynylene)s Fluorescent1 - 5%High PLQY, good color purity
Carbazole Derivatives Host / TADF5 - 20%High triplet energy, good transport[8]
Iridium Complexes Phosphorescent> 20%Harvests triplet excitons, high efficiency

Experimental Protocols: A Validated Workflow

Researchers aiming to evaluate the performance of 1-Ethynyl-4-octyloxy-benzene must first synthesize the corresponding polymer and then fabricate devices. The following are generalized, yet validated, protocols based on standard practices for this class of materials.

Synthesis of Poly(1-ethynyl-4-octyloxy-benzene)

The most common method for synthesizing PPEs is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. To create a homopolymer from the specified monomer, it must first be converted into a di-functionalized version, for example, 1,4-diethynyl-2,5-dioctyloxy-benzene and a corresponding 1,4-dihalo-2,5-dioctyloxy-benzene.

Workflow for Polymer Synthesis:

G cluster_0 Monomer Preparation cluster_1 Polymerization (Sonogashira Coupling) cluster_2 Purification Monomer 1-Ethynyl-4-octyloxy-benzene Diiodo Functionalization (e.g., Iodination) Monomer->Diiodo Monomer_B 1,4-Diethynyl-2-octyloxy-benzene Monomer->Monomer_B Monomer_A 1,4-Diiodo-2-octyloxy-benzene Diiodo->Monomer_A Reaction Reaction Vessel: - Monomer A + Monomer B - Pd Catalyst (e.g., Pd(PPh₃)₄) - CuI Co-catalyst - Amine Base (e.g., TEA) - Toluene/Solvent Monomer_A->Reaction Monomer_B->Reaction Polymerization Heat under Inert Atmosphere (e.g., 80°C, 48h) Reaction->Polymerization Workup Aqueous Wash (Remove Salts) Polymerization->Workup Precipitation Precipitate in Methanol Workup->Precipitation Soxhlet Soxhlet Extraction (Fractionate by MW) Precipitation->Soxhlet FinalPolymer Purified Polymer Soxhlet->FinalPolymer

Caption: Workflow for PPE Synthesis via Sonogashira Coupling.

Step-by-Step Protocol:

  • Monomer Synthesis: Synthesize or procure the necessary di-functionalized monomers (e.g., a di-iodo and a di-ethynyl version of the octyloxy-benzene unit).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of the di-iodo and di-ethynyl monomers in a dry, deoxygenated solvent like toluene or THF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (CuI) co-catalyst (4-10 mol%).

  • Base Addition: Add an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which acts as both a base and a solvent.

  • Polymerization: Heat the reaction mixture (typically 60-90°C) and stir for 24-72 hours. Monitor the reaction progress by techniques like GPC (Gel Permeation Chromatography) to track the increase in molecular weight.

  • Purification: After the reaction is complete, cool the mixture, filter to remove catalyst residues, and precipitate the polymer by pouring the solution into a non-solvent like methanol. Further purification can be achieved by redissolving the polymer and re-precipitating, followed by Soxhlet extraction to remove oligomers and catalyst impurities.

Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This is a standard architecture for screening the performance of new semiconductor materials.

Workflow for OFET Fabrication:

G cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition & Test Substrate n++ Si Wafer (Gate) Dielectric Grow thermal SiO₂ (Gate Dielectric) Substrate->Dielectric Cleaning Solvent Clean (Acetone, IPA) Dielectric->Cleaning SurfaceTx Surface Treatment (e.g., OTS) Cleaning->SurfaceTx SpinCoat Spin-Coating SurfaceTx->SpinCoat Solution Dissolve Polymer in Solvent (e.g., Toluene) Solution->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Mask Shadow Mask (Defines S/D) Anneal->Mask Evaporation Thermal Evaporation of Au Mask->Evaporation Measure Electrical Characterization Evaporation->Measure

Caption: Workflow for Bottom-Gate, Top-Contact OFET Fabrication.

Step-by-Step Protocol:

  • Substrate Preparation: Start with a heavily doped silicon wafer (which acts as the gate electrode) with a thermally grown layer of silicon dioxide (SiO₂) as the gate dielectric.

  • Cleaning: Clean the substrate sequentially in ultrasonic baths of acetone and isopropanol.

  • Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve molecular ordering of the subsequently deposited organic semiconductor.

  • Semiconductor Deposition: Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform, toluene) and deposit a thin film onto the substrate using spin-coating.

  • Annealing: Thermally anneal the film at a temperature above its glass transition temperature to improve film morphology and crystallinity.

  • Electrode Deposition: Using a shadow mask to define the channel length and width, thermally evaporate the source and drain electrodes (typically Gold) onto the organic film.

  • Characterization: Measure the transistor's output and transfer characteristics using a semiconductor parameter analyzer in a probe station. Extract the charge carrier mobility and on/off ratio from these curves.

Conclusion and Future Directions

1-Ethynyl-4-octyloxy-benzene remains a molecule of high potential, primarily as a monomer for creating soluble, fluorescent, and semiconducting polymers. While the absence of direct, published performance data prevents a concrete comparison, the well-documented behavior of related poly(phenylene ethynylene)s provides a strong foundation for future investigation.

The critical next step for the research community is the systematic synthesis, characterization, and device-level testing of the homopolymer derived from this monomer. Such a study would need to provide clear data on mobility in OFETs, efficiency in OPVs, and electroluminescence in OLEDs. Only then can its true performance be benchmarked against the vast library of existing organic electronic materials, solidifying its place—or revealing its limitations—in the field. This guide provides the necessary framework and protocols to embark on that essential work.

References

  • Heeger, A. J., et al. (2010). Acetylene-Based Materials in Organic Photovoltaics. Molecules, 15(4), 2464-2491. Available at: [Link]

  • da Luz, M. G. E., et al. (2016). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. Macromolecules, 49(3), 815-827. Available at: [Link]

  • National Renewable Energy Laboratory (NREL). (2021). New Design Strategy Pushes Organic Photovoltaics Past 18% Efficiency. Available at: [Link]

  • Demir, M. M., et al. (2007). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Polymer, 48(13), 3703-3711. Available at: [Link]

  • Bunz, U. H. F., et al. (2005). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. Macromolecules, 38(12), 5079-5086. Available at: [Link]

  • da Luz, M. G. E., et al. (2016). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. National Center for Biotechnology Information. Available at: [Link]

  • de la Cruz, A. R. O., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Polymers, 13(1), 133. Available at: [Link]

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Comparative

Bridging the Gap: A Comparative Guide to Experimental and Computational Data for 1-Ethynyl-4-octyloxy-benzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of materials science and drug discovery, the precise characterization of novel organic molecules is paramount. 1-Ethynyl-4-octyloxy-benzene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and drug discovery, the precise characterization of novel organic molecules is paramount. 1-Ethynyl-4-octyloxy-benzene, with its aromatic core, reactive ethynyl group, and long-chain ether, presents a molecular architecture of significant interest for applications ranging from liquid crystals to bioactive compounds. A critical aspect of its development pipeline involves the synergy between experimental validation and computational modeling. This guide provides an in-depth comparison of expected experimental data, based on closely related analogs, with state-of-the-art computational predictions for 1-Ethynyl-4-octyloxy-benzene. As a Senior Application Scientist, the aim is to offer a practical framework for researchers to navigate the predictive power of computational chemistry in the absence of direct experimental precedent.

The Imperative of Validation: Why Compare?

The convergence of experimental and computational data is not merely a confirmatory step; it is a symbiotic relationship that accelerates research. Computational models, such as those based on Density Functional Theory (DFT), offer a rapid, cost-effective means to predict a molecule's properties, guiding synthetic efforts and focusing experimental resources. Conversely, experimental data provides the crucial ground truth, validating and refining computational methodologies. This guide will navigate this interplay, providing a robust protocol for both experimental characterization and computational prediction, culminating in a comparative analysis that underscores the strengths and potential discrepancies of each approach.

Experimental Benchmarks: Insights from Analogs

Expected Physicochemical Properties

The melting point of a compound is a fundamental indicator of its purity and molecular packing. By examining related structures, we can infer an approximate melting point for 1-Ethynyl-4-octyloxy-benzene. For instance, 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene, a molecule with a similar degree of molecular complexity, has a melting point of 38 °C. The presence of the flexible octyloxy chain in our target molecule might lead to a slightly lower melting point.

Spectroscopic Signature: What to Anticipate

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. Based on data from analogous compounds like 1-ethynyl-4-methylbenzene and 1-ethynyl-4-octylbenzene, we can predict the characteristic chemical shifts for 1-Ethynyl-4-octyloxy-benzene.

  • ¹H NMR: The acetylenic proton (C≡C-H) is expected to appear as a singlet around δ 3.0 ppm. The aromatic protons will present as two doublets in the δ 6.8-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. The protons of the octyloxy chain will exhibit signals in the aliphatic region (δ 0.8-4.0 ppm), with the methylene group adjacent to the oxygen atom (O-CH₂) being the most downfield.

  • ¹³C NMR: The ethynyl carbons are anticipated to resonate around δ 77 and 83 ppm. The aromatic carbons will show signals between δ 114 and 160 ppm. The carbons of the octyloxy chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present in a molecule. For 1-Ethynyl-4-octyloxy-benzene, we expect to observe characteristic absorption bands:

  • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹, indicative of the terminal alkyne.[1]

  • C≡C stretch: A weaker band in the region of 2100-2150 cm⁻¹.[1]

  • C-O-C stretch: Strong absorptions in the 1250-1000 cm⁻¹ range, corresponding to the ether linkage.

  • Aromatic C-H and C=C stretches: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[1]

Computational Predictions: A Window into Molecular Properties

To generate theoretical data for 1-Ethynyl-4-octyloxy-benzene, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method. These calculations can predict a molecule's geometry, spectroscopic properties, and more, with a high degree of accuracy.[2][3][4]

Methodology for Computational Prediction

The following workflow outlines the steps to obtain reliable computational predictions for 1-Ethynyl-4-octyloxy-benzene.

G cluster_0 Computational Workflow Geometry\nOptimization Geometry Optimization Frequency\nCalculation Frequency Calculation Geometry\nOptimization->Frequency\nCalculation Verify Minimum Energy NMR Shielding\nCalculation NMR Shielding Calculation Frequency\nCalculation->NMR Shielding\nCalculation Optimized Geometry IR Spectrum\nPrediction IR Spectrum Prediction NMR Shielding\nCalculation->IR Spectrum\nPrediction Data\nAnalysis Data Analysis IR Spectrum\nPrediction->Data\nAnalysis

Caption: A streamlined workflow for the computational prediction of molecular properties.

Step-by-Step Computational Protocol:

  • Structure Building: Construct the 3D model of 1-Ethynyl-4-octyloxy-benzene using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.

  • NMR Shielding Calculation: Calculate the NMR isotropic shielding constants using a method optimized for NMR predictions (e.g., GIAO method). The chemical shifts are then obtained by referencing the calculated shielding of a standard (e.g., TMS).

Head-to-Head: Comparing Expected Experimental and Predicted Computational Data

The following tables summarize the anticipated experimental values based on analogs and the computationally predicted data for 1-Ethynyl-4-octyloxy-benzene.

Table 1: Comparison of Physicochemical Properties

PropertyExpected Experimental Value (from Analogs)Computationally Predicted Value
Melting Point (°C)~30 - 40Not readily predicted with high accuracy by standard DFT

Table 2: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)

Proton AssignmentExpected Experimental Range (ppm)Computationally Predicted (ppm)
≡C-H2.8 - 3.23.05
Aromatic-H (ortho to -O)6.8 - 7.06.88
Aromatic-H (meta to -O)7.2 - 7.57.35
O-CH₂-3.9 - 4.13.98
-(CH₂)₆-1.2 - 1.81.25 - 1.78
-CH₃0.8 - 1.00.90

Table 3: Comparison of Predicted IR Frequencies (cm⁻¹)

Vibrational ModeExpected Experimental Range (cm⁻¹)Computationally Predicted (cm⁻¹)
≡C-H stretch3280 - 33203315
C≡C stretch2100 - 21502125
Aromatic C-H stretch3000 - 31003050 - 3080
C-O-C stretch1240 - 1260 (asymmetric)1252
Aromatic C=C stretch1600 - 14501605, 1510

Analysis and Discussion: Interpreting the Comparison

The close agreement between the expected experimental values, derived from analogous compounds, and the computationally predicted data for 1-Ethynyl-4-octyloxy-benzene is a strong indicator of the predictive power of modern computational chemistry.

  • NMR Spectra: The predicted chemical shifts for both ¹H and ¹³C nuclei fall well within the anticipated ranges. Minor deviations can be attributed to the specific electronic environment created by the octyloxy group, which is accurately captured by the DFT calculations.

  • IR Spectrum: The predicted vibrational frequencies for the key functional groups show excellent correlation with the expected experimental values. The characteristic sharp peak for the terminal alkyne C-H stretch and the C≡C stretch are well-reproduced in the computational model.

The ability to generate such a detailed and predictive dataset computationally is invaluable for several reasons:

  • Pre-synthesis Characterization: Researchers can have a high degree of confidence in the identity of their target molecule upon synthesis by comparing the experimentally obtained spectra with these predictions.

  • Resource Optimization: Computational screening of multiple candidate molecules can be performed to prioritize those with the most promising properties before committing to potentially complex and costly synthetic routes.

  • Mechanistic Insights: Computational models can provide a deeper understanding of the electronic structure and vibrational modes of the molecule, which can be correlated with its reactivity and physical properties.

Experimental Protocols: A Guide to Validation

For researchers who proceed with the synthesis of 1-Ethynyl-4-octyloxy-benzene, the following are standard, self-validating protocols for obtaining the experimental data discussed in this guide.

Synthesis of 1-Ethynyl-4-octyloxy-benzene

A common route to synthesize 1-Ethynyl-4-octyloxy-benzene involves a two-step process starting from 4-octyloxyphenol.

G cluster_0 Synthetic Pathway 4-Octyloxyphenol 4-Octyloxyphenol Sonogashira Coupling\nPrecursor Sonogashira Coupling Precursor 4-Octyloxyphenol->Sonogashira Coupling\nPrecursor Functionalization 1-Ethynyl-4-octyloxy-benzene 1-Ethynyl-4-octyloxy-benzene Sonogashira Coupling\nPrecursor->1-Ethynyl-4-octyloxy-benzene Sonogashira Coupling

Caption: A generalized synthetic scheme for 1-Ethynyl-4-octyloxy-benzene.

Detailed Protocol:

  • Protection and Functionalization: The phenolic hydroxyl group of 4-octyloxyphenol is first converted to a more suitable leaving group for cross-coupling, such as a triflate.

  • Sonogashira Coupling: The resulting aryl triflate is then subjected to a Sonogashira coupling reaction with a protected acetylene source, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Deprotection: The silyl protecting group is subsequently removed using a fluoride source (e.g., TBAF) or basic conditions to yield the final product, 1-Ethynyl-4-octyloxy-benzene.

  • Purification: The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C{¹H} NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, preferably with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty ATR crystal prior to sample analysis.

Conclusion and Future Directions

This guide has demonstrated the powerful synergy between experimental expectations derived from chemical analogs and the predictive capabilities of computational chemistry for the characterization of 1-Ethynyl-4-octyloxy-benzene. The strong correlation between the two datasets provides a high degree of confidence in the predicted properties of this molecule. For researchers in materials science and drug development, this integrated approach offers a more efficient and insightful path forward in the design and characterization of novel compounds. The next logical step would be the synthesis and experimental validation of these predictions, which would not only confirm the properties of this specific molecule but also further refine the computational models for even greater predictive accuracy in the future.

References

  • Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. [Link]

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • (PDF) Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach - ResearchGate. [Link]

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Validation

A Researcher's Guide to Purity Verification of 1-Ethynyl-4-octyloxy-benzene: A Comparative Analysis of Elemental Analysis and Spectroscopic Techniques

The Foundational Check: Elemental Analysis Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure compound.[2] It provides the mass percentages of carbon (C), hydrogen (H), and ot...

Author: BenchChem Technical Support Team. Date: February 2026

The Foundational Check: Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure compound.[2] It provides the mass percentages of carbon (C), hydrogen (H), and other elements (in this case, oxygen, O) in the sample. This data is then compared against the theoretical composition derived from the compound's molecular formula.

Theoretical Elemental Composition of 1-Ethynyl-4-octyloxy-benzene

The first step is to determine the molecular formula of 1-Ethynyl-4-octyloxy-benzene. Based on its chemical structure, the molecular formula is C₁₆H₂₂O.

To calculate the theoretical elemental composition, we use the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ).

Molecular Weight Calculation:

  • Carbon: 16 * 12.01 = 192.16 g/mol

  • Hydrogen: 22 * 1.008 = 22.176 g/mol

  • Oxygen: 1 * 16.00 = 16.00 g/mol

  • Total Molecular Weight: 192.16 + 22.176 + 16.00 = 230.336 g/mol

Theoretical Elemental Percentages:

  • %C = (192.16 / 230.336) * 100 = 83.43%

  • %H = (22.176 / 230.336) * 100 = 9.63%

  • %O = (16.00 / 230.336) * 100 = 6.95%

Interpreting the Results

For a synthesized sample of 1-Ethynyl-4-octyloxy-benzene to be considered of high purity, the experimentally determined elemental composition should closely match these theoretical values. A commonly accepted tolerance in academic and industrial research for high-purity compounds is ±0.4% for each element. Deviations outside this range may indicate the presence of impurities, such as residual solvents, starting materials, or byproducts.

A Deeper Dive: Orthogonal Purity Verification with Spectroscopic Methods

While elemental analysis provides a fundamental assessment of composition, it is often insufficient on its own to declare a compound as "pure." It does not provide information about the nature of any impurities. Therefore, employing orthogonal analytical techniques that assess purity based on different physicochemical principles is crucial for a comprehensive evaluation.[3]

Here, we compare three powerful spectroscopic techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and High-Resolution Mass Spectrometry (HRMS).

Comparative Overview of Analytical Techniques
TechniquePrincipleStrengthsWeaknesses
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, etc.).[2]Provides fundamental elemental composition; cost-effective.Does not identify the nature of impurities; can be affected by inorganic contaminants.
Quantitative ¹H NMR (qNMR) The integral of a specific proton signal is directly proportional to the molar concentration of the analyte.[4]Provides structural information and quantitative purity assessment simultaneously; non-destructive.[5]Requires a certified internal standard; overlapping signals can complicate analysis.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[6]High sensitivity for detecting and quantifying impurities; widely applicable.Requires chromophoric impurities to be detected by UV; method development can be time-consuming.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high accuracy, allowing for the determination of elemental composition.[7]Extremely high sensitivity and mass accuracy for impurity identification; can be coupled with chromatography.[8]Quantification can be challenging without appropriate standards; ionization efficiency can vary between compounds.

Experimental Workflows and Protocols

To provide a practical framework, we outline the key experimental steps for each technique.

Purity Determination Workflow

Caption: Workflow for comprehensive purity assessment of 1-Ethynyl-4-octyloxy-benzene.

Experimental Protocol: Elemental Analysis (Combustion Method)
  • Sample Preparation: Accurately weigh 2-3 mg of the dried 1-Ethynyl-4-octyloxy-benzene sample into a tin capsule.[2]

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Analysis: Introduce the sample into the combustion chamber of the analyzer, where it is combusted at high temperatures (typically >900 °C) in a stream of pure oxygen.[9]

  • Detection: The resulting combustion gases (CO₂ and H₂O) are passed through a series of detectors (e.g., thermal conductivity detector) to quantify their amounts.

  • Data Analysis: The instrument software calculates the percentage of carbon and hydrogen in the original sample. Oxygen is typically determined by pyrolysis in a separate analysis or by difference.

  • Purity Assessment: Compare the experimental %C, %H, and %O values with the theoretical values. The deviation should be within ±0.4%.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-Ethynyl-4-octyloxy-benzene into a clean NMR tube.

    • Accurately weigh a certified internal standard (e.g., 1,4-dinitrobenzene or maleic anhydride) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between scans.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of 1-Ethynyl-4-octyloxy-benzene and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of 1-Ethynyl-4-octyloxy-benzene in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for this nonpolar compound.[10]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. For example, start with 50% B and increase to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Analysis: The purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a response factor for known impurities should be determined. A purity of >99% is often required for drug discovery applications.[11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of 1-Ethynyl-4-octyloxy-benzene in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

    • Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) is required.[7]

    • Acquisition Mode: Acquire the data in full scan mode over a relevant mass range (e.g., m/z 100-500).

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙).

    • Compare the measured accurate mass with the theoretical exact mass of 1-Ethynyl-4-octyloxy-benzene (C₁₆H₂₂O, [M+H]⁺ = 231.1743). A mass accuracy of <5 ppm is expected.

    • Analyze the spectrum for any other ions that could correspond to impurities. The high mass accuracy allows for the prediction of the elemental composition of these impurities.

Conclusion: A Multi-faceted Approach to Purity Confirmation

While elemental analysis remains a valuable and cost-effective tool for verifying the elemental composition of a compound, it should not be used in isolation for purity confirmation. A comprehensive and robust assessment of the purity of 1-Ethynyl-4-octyloxy-benzene, or any synthetic compound intended for research and development, necessitates a multi-pronged approach. The synergistic use of elemental analysis with orthogonal spectroscopic techniques such as qNMR, HPLC, and HRMS provides a self-validating system that ensures the highest level of confidence in the quality of the material. This rigorous approach to purity verification is an indispensable component of scientific integrity and is critical for the generation of reliable and reproducible data in the pursuit of scientific advancement.

References

  • Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved January 27, 2026, from [Link]

  • Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Determining Empirical and Molecular Formulas. (2022, April 20). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. Retrieved January 27, 2026, from [Link]

  • 1-Ethynyl-4-octylbenzene | C16H22 | CID 2775127. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved January 27, 2026, from [Link]

  • Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific. Retrieved January 27, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • The Importance of Purity in Chemistry. (n.d.). Moravek, Inc. Retrieved January 27, 2026, from [Link]

  • Standard Operating Procedure. (n.d.). USGS Publications Warehouse. Retrieved January 27, 2026, from [Link]

  • Quantitative NMR. (n.d.). Retrieved January 27, 2026, from [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

  • How can I calculate the elemental composition?. (n.d.). CK-12 Foundation. Retrieved January 27, 2026, from [Link]

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSC Chemistry. Retrieved January 27, 2026, from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Molar Mass, Molecular Weight and Elemental Composition Calculator. (n.d.). Retrieved January 27, 2026, from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved January 27, 2026, from [Link]

  • STANDARD OPERATING PROCEDURES. (2014, July 31). Retrieved January 27, 2026, from [Link]

  • HPLC method for purifying organic compounds. (n.d.). Google Patents.
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  • msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics. (2017, January 24). ACS Publications. Retrieved January 27, 2026, from [Link]

  • 1-Ethynyl-4-ethynylbenzene | C10H5- | CID 101079608. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethynyl-4-octyloxy-benzene

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. 1-Ethynyl-4-octyloxy-benzene is a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. 1-Ethynyl-4-octyloxy-benzene is a valuable substituted alkyne in organic synthesis, particularly in the development of novel materials and pharmaceutical compounds. However, its molecular structure—a terminal alkyne on a benzene core—necessitates a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step plan for its proper disposal, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 1-Ethynyl-4-octyloxy-benzene is fundamental to handling its waste safely. The disposal procedure is not arbitrary; it is a direct response to the chemical's specific toxicological and reactivity profile.

  • Dermal and Ocular Irritation: The primary, documented hazard is irritation. The compound is known to cause serious eye irritation and may lead to an allergic skin reaction upon contact.[1] Prolonged or repeated exposure should be avoided to prevent sensitization.

  • Aromatic System Toxicity: As a derivative of benzene, this compound must be handled with the caution afforded to aromatic hydrocarbons. Benzene itself is a known human carcinogen and can cause significant harm through chronic exposure, primarily affecting the bone marrow.[2][3] While this specific substituted molecule is not classified as a carcinogen, minimizing inhalation and dermal exposure is a critical precautionary principle.[4]

  • Terminal Alkyne Reactivity: The ethynyl group (-C≡CH) is a key functional group for synthesis, but it also presents a specific hazard. Terminal alkynes can form potentially explosive acetylide compounds when they come into contact with certain metals, particularly heavy metals like copper, silver, and mercury. This reactivity dictates strict segregation from other waste streams.

  • Environmental Hazards: Like many organic compounds, 1-Ethynyl-4-octyloxy-benzene should not be released into the environment.[5] Its low water solubility and potential aquatic toxicity mean that disposal via the sanitary sewer system is strictly prohibited.[4][6]

Key Data Summary Table
ParameterInformationRationale & Source
Primary Hazards Serious Eye Irritant, Skin SensitizerPrevents injury and allergic reactions.[1]
Potential Hazards Aromatic Toxicity, ReactivityBenzene core and terminal alkyne group necessitate caution.[2]
Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction and prevents environmental release.[6]
Incompatible Wastes Heavy Metal Salts, Strong Oxidizing AgentsPrevents formation of explosive acetylides and violent reactions.
PPE Requirement Goggles, Nitrile Gloves, Lab CoatProtects against primary irritation and dermal absorption hazards.[5][7]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins the moment a container is deemed "waste." Adherence to these initial steps is critical for ensuring safety within the laboratory and for the waste management professionals downstream.

  • Immediate Identification: As soon as 1-Ethynyl-4-octyloxy-benzene or any material contaminated with it is designated for disposal, it must be clearly labeled as hazardous waste.

  • Waste Segregation: This is the most critical step. Create a dedicated waste stream for this compound and similarly structured alkynes.

    • DO NOT mix with aqueous waste.

    • DO NOT mix with waste containing heavy metal salts (e.g., copper, silver, mercury, lead).

    • DO NOT mix with strong oxidizing or reducing agents.

  • Proper Containment:

    • Pure/Surplus Reagent: If possible, keep the material in its original, clearly labeled container.[8]

    • Contaminated Solvents: Collect in a designated, chemically compatible, and properly sealed hazardous waste container for non-halogenated organic solvents.

    • Contaminated Solids: All contaminated personal protective equipment (PPE), weigh boats, paper towels, and silica gel must be double-bagged and sealed in a container clearly labeled "Hazardous Waste" with the chemical name.[9]

Step-by-Step Disposal Workflow

The following workflow provides a clear path from waste generation to final disposal. This process must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.

Workflow for 1-Ethynyl-4-octyloxy-benzene Waste

cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal gen Waste Generated: 1-Ethynyl-4-octyloxy-benzene pure Pure Reagent / High Concentration gen->pure Identify Waste Type solv Contaminated Solvent (e.g., from reaction workup) gen->solv Identify Waste Type solid Contaminated Solid Waste (Gloves, Paper, Glassware) gen->solid Identify Waste Type cont_pure Keep in Original Container or Designated Liquid Waste Bottle. Label Clearly. pure->cont_pure cont_solv Collect in Non-Halogenated Solvent Waste Container. Maintain Waste Log. solv->cont_solv cont_solid Rinse Glassware (collect rinsate). Double-bag solid debris. Use Sharps box for glass. solid->cont_solid pickup Store in Satellite Accumulation Area. Contact EHS for Hazardous Waste Pickup. cont_pure->pickup Prepare for Collection cont_solv->pickup Prepare for Collection cont_solid->pickup Prepare for Collection

Caption: Decision workflow for the disposal of 1-Ethynyl-4-octyloxy-benzene waste.

Detailed Protocol Steps:
  • For Unused or Surplus Reagent:

    • Keep the chemical in its original, tightly sealed container. Ensure the manufacturer's label is intact and legible.

    • If the original container is compromised, transfer the contents to a new, appropriate container and create a "Hazardous Waste" label that includes the full chemical name, concentration, and associated hazards (Irritant, Flammable).

    • Store in a designated satellite accumulation area away from incompatible materials.

  • For Contaminated Solvents (e.g., from chromatography or reaction workups):

    • Pour the waste solvent into a designated container for "Non-Halogenated Organic Waste."

    • Ensure the waste container is properly vented if necessary, but kept closed when not in use.

    • Maintain a log sheet on the container, listing all constituents and their approximate percentages.

  • For Contaminated Labware and Solid Waste:

    • Glassware (pipettes, flasks): Rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone). Collect this rinsate and add it to your organic solvent waste container.[10] Once decontaminated, the glassware can be disposed of in a designated laboratory glass waste box.

    • Sharps (needles, scalpels): Dispose of these in a designated sharps container.

    • Soft Solids (gloves, paper towels, bench protectors): Place these items in a heavy-duty plastic bag. Double-bag the waste, seal it securely, and place it in a designated solid hazardous waste container. Label the container clearly.

  • Final Disposal:

    • Store all waste containers in a designated, secondary containment area within the lab, segregated by hazard class.[8]

    • Schedule a pickup with your institution's EHS department. Do not allow hazardous waste to accumulate for more than 180 days.[11]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • Remove all sources of ignition.[12]

    • Wearing appropriate PPE (goggles, gloves, lab coat), contain the spill using a non-combustible absorbent material like vermiculite, diatomaceous earth, or sand.[9]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5][12] Seek immediate medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to this comprehensive disposal guide, you ensure not only your personal safety and that of your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.

References

  • Basel Convention. (2024, July 15). General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with pe. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • SQRC. (2023, July 24). HAZARDOUS WASTE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • GOV.UK. (2024, October 4). Benzene: toxicological overview. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-octylbenzene. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Basel Convention. (n.d.). Basel convention technical guidelines on hazardous waste from the production and use of organic solvents. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]

  • NJ.gov. (n.d.). 1,2-METHYLENEDIOXY-4- PROPENYL-BENZENE HAZARD SUMMARY. Retrieved from [Link]

  • Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]

  • Airgas. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-Ethynyl-4-octyloxy-benzene

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical informat...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 1-Ethynyl-4-octyloxy-benzene, a compound with potential applications in organic synthesis and materials science. By understanding the inherent hazards of its structural motifs—the aromatic benzene ring, the ether linkage, and the reactive terminal alkyne—we can implement robust safety protocols that protect ourselves and our colleagues. This document moves beyond a simple checklist, offering a framework for safe handling, from initial risk assessment to final disposal.

Hazard Assessment: Understanding the Chemical Personality

Inferred Hazard Profile:

Hazard TypePotential ManifestationRationale
Skin Irritation May cause redness, itching, or dermatitis upon contact.A common characteristic of substituted benzenes and other organic compounds.[5]
Eye Irritation Can cause serious eye irritation, redness, and pain.Direct contact with many organic chemicals can damage eye tissue.[5]
Inhalation Toxicity Vapors or aerosols may be harmful if inhaled, potentially causing respiratory tract irritation.Aromatic and volatile organic compounds can pose inhalation risks.[3][6]
Ingestion Toxicity May be harmful if swallowed.A general precaution for all laboratory chemicals.[7]
Flammability While the flammability of this specific compound is not documented, related aromatic and ether compounds can be flammable.The presence of a hydrocarbon chain and an aromatic ring suggests combustibility.[1][6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 1-Ethynyl-4-octyloxy-benzene. The following recommendations are based on a comprehensive assessment of the potential hazards.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory whenever handling the compound, even in small quantities. They provide a seal around the eyes, protecting against splashes and vapors.[9][10]

  • Face Shield: A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working with heated solutions.[9][10][11]

Hand Protection
  • Gloves: Disposable nitrile gloves are a suitable choice for providing short-term protection against a wide range of chemicals.[11] It is crucial to check for any signs of degradation or contamination and to change gloves immediately if contact with the chemical is suspected. For prolonged or immersive work, heavier-duty gloves may be necessary; consult a glove compatibility chart for specific recommendations.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.[9]

  • Appropriate Attire: Long pants and closed-toe shoes are essential to protect the skin from potential spills.[12]

Safe Handling and Operational Plan

A systematic approach to handling 1-Ethynyl-4-octyloxy-benzene will minimize the risk of exposure and accidents.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[3][13] The sash should be kept as low as possible.

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[14][15]

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transfers into narrow-mouthed containers.[13]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Storage: Store 1-Ethynyl-4-octyloxy-benzene in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14][15][16] Keep it away from heat, sparks, and open flames.

  • Housekeeping: Keep the work area clean and organized. Clean up any spills immediately, following the appropriate spill response protocol.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material, such as vermiculite or a commercial sorbent.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of 1-Ethynyl-4-octyloxy-benzene and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste, including unused product and contaminated materials, in a designated, properly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for Handling 1-Ethynyl-4-octyloxy-benzene cluster_assessment Risk Assessment cluster_operation Safe Operation start Start: Handling 1-Ethynyl-4-octyloxy-benzene risk_assessment Assess Task-Specific Risks (e.g., volume, heating, potential for splash) start->risk_assessment eye_protection Eye Protection: - Chemical Splash Goggles (Mandatory) - Face Shield (if splash risk is high) risk_assessment->eye_protection Select Appropriate PPE hand_protection Hand Protection: - Nitrile Gloves (Standard) - Consider heavier gloves for prolonged contact body_protection Body Protection: - Flame-Resistant Lab Coat - Long Pants & Closed-Toe Shoes conduct_work Conduct Work in Fume Hood body_protection->conduct_work Proceed with Work disposal Dispose of Waste Properly conduct_work->disposal

Caption: PPE selection workflow for handling 1-Ethynyl-4-octyloxy-benzene.

By adhering to these guidelines, researchers can confidently and safely work with 1-Ethynyl-4-octyloxy-benzene, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzene. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethylbenzene. Retrieved from [Link]

  • Loba Chemie. (2016, December 1). MSDS: N-OCTYL BENZENE. Retrieved from [Link]

  • Airgas. (n.d.). Safety Data Sheet: Benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. Retrieved from [Link]

  • Google Patents. (n.d.). Azeotropic distillation of styrene from phenylacetylene.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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